Buronil
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methylpiperidin-1-ium-1-yl)butan-1-one;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHYXXIJLKFQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC[NH+](CC1)CCCC(=O)C2=CC=C(C=C2)F.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3575-80-2 (Parent) | |
| Record name | Melperone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
299.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622-79-3 | |
| Record name | Melperone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melperone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(p-fluorobenzoyl)propyl]-4-methylpiperazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Melperone: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melperone (B1203284) is a butyrophenone (B1668137) antipsychotic agent characterized by a distinct in vitro pharmacological profile. This guide provides a comprehensive technical overview of melperone's mechanism of action, focusing on its interaction with key neurotransmitter receptors and the subsequent downstream signaling cascades. Through a synthesis of published in vitro data, this document details melperone's binding affinities, functional activities, and the experimental methodologies used for their determination. All quantitative data are presented in structured tables for comparative analysis, and key molecular pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of its core pharmacological properties.
Introduction
Melperone is an atypical antipsychotic of the butyrophenone chemical class, structurally related to haloperidol (B65202). It has been utilized in clinical practice for several decades, particularly in European countries, for the management of schizophrenia, as well as confusion, anxiety, and restlessness, especially in geriatric populations.[1] Its "atypical" classification stems from its ability to exert antipsychotic effects with a reduced propensity for inducing extrapyramidal side effects (EPS) compared to older, "typical" neuroleptics.[2] The foundation of this clinical profile lies in its specific interactions with a range of neurotransmitter receptors. This document elucidates the in vitro molecular pharmacology of melperone, providing a detailed examination of its receptor binding profile and functional antagonism at its primary targets.
Receptor Binding Profile
The therapeutic efficacy and side-effect profile of melperone are largely dictated by its binding affinity for various G-protein coupled receptors (GPCRs). In vitro radioligand binding assays, utilizing human brain tissue or cloned human receptors, have been instrumental in quantifying these interactions. The primary measure of binding affinity is the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with a lower value indicating a higher binding affinity.
Melperone demonstrates a complex receptor binding profile, with notable affinity for dopamine (B1211576), serotonin (B10506), and sigma receptors. A pivotal study by Richelson and Souder (2000) provided a comprehensive analysis of melperone's binding affinities across nine different receptors in post-mortem human brain tissue.[3][4]
Quantitative Binding Data
The following tables summarize the in vitro receptor binding affinities of melperone for key neurotransmitter receptors. Data are collated from multiple sources to provide a comparative overview. It is important to note that Ki and Kd values can vary between studies due to differences in experimental conditions, such as tissue preparation (homogenates vs. cloned receptors), radioligand used, and assay buffer composition.[5][6][7]
Table 1: Melperone Receptor Binding Affinities (Kd/Ki in nM)
| Receptor Subtype | Melperone Kd (nM)[3][4] | Melperone Ki (nM) | Reference Compound Ki (nM) |
| Dopamine | |||
| D2 | 160 | 57.6 - 160 | Haloperidol: ~0.7 - 1.9 |
| Serotonin | |||
| 5-HT1A | >10,000 | >10,000 | 8-OH-DPAT: ~1 |
| 5-HT1D | 1,600 | - | Serotonin: ~5 |
| 5-HT2A | 30 | 30 - 50 | Ketanserin: ~1.1 |
| 5-HT2C | 2,700 | - | Mesulergine: ~1 |
| Adrenergic | |||
| α1 | 78 | - | Prazosin: ~0.1 |
| α2 | 1,800 | - | Rauwolscine: ~2 |
| Histamine | |||
| H1 | 1,100 | - | Diphenhydramine: ~1 |
| Muscarinic | |||
| M1-M5 (non-selective) | >10,000 | >10,000 | Atropine: ~1 |
| Sigma | |||
| Sigma-1 (σ1) | - | ~200-500 | (+)-Pentazocine: ~1.7 |
| Sigma-2 (σ2) | - | ~100-300 | DTG: ~50 |
Data compiled from Richelson & Souder (2000), the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, and other cited literature. Reference compound values are provided for context and represent typical affinities.
Experimental Protocols
The quantitative data presented above are derived from specific and highly controlled in vitro experiments. Understanding these methodologies is critical for the interpretation and replication of the findings.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.
Objective: To determine the Ki of melperone for a specific receptor (e.g., Dopamine D2).
Materials:
-
Biological Material: Post-mortem human brain tissue (e.g., caudate for D2 receptors) or cell membranes from a cell line stably expressing the cloned human receptor (e.g., HEK293-hD2R).[3][4]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-Spiperone for D2 receptors).
-
Test Compound: Melperone hydrochloride.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the target receptor (e.g., 10 µM Haloperidol) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing ions and other components to ensure optimal receptor binding.
-
Instrumentation: Glass fiber filters, a cell harvester for rapid filtration, and a liquid scintillation counter to measure radioactivity.
Generalized Workflow:
Caption: Generalized workflow for a competitive radioligand binding assay.
Procedure Summary:
-
Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The membrane pellet is resuspended in the assay buffer.
-
Assay Setup: In reaction tubes or a 96-well plate, the membrane preparation is combined with varying concentrations of the unlabeled test compound (melperone) and a fixed concentration of the radioligand.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of melperone. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of melperone that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5][6][8]
Functional Antagonism and Downstream Signaling
While binding affinity indicates the strength of interaction, functional assays are required to determine the pharmacological effect of this binding (i.e., whether the drug acts as an agonist, antagonist, or inverse agonist). Melperone functions as an antagonist at its primary targets, the dopamine D2 and serotonin 5-HT2A receptors.[1] This means it blocks the receptor from being activated by the endogenous neurotransmitter.
Dopamine D2 Receptor Antagonism
The D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[9][10]
Mechanism of Action: As a D2 antagonist, melperone binds to the receptor but does not activate it. Instead, it prevents dopamine from binding and initiating the inhibitory signal. This leads to a disinhibition of adenylyl cyclase, thereby preventing the dopamine-induced decrease in cAMP levels. In experimental settings, this is often measured by first stimulating adenylyl cyclase with an agent like forskolin (B1673556) and then observing melperone's ability to block the inhibitory effect of a D2 agonist (like dopamine or quinpirole) on this stimulated cAMP production.[8][11][12][13]
Caption: Dopamine D2 receptor antagonist signaling pathway.
Serotonin 5-HT2A Receptor Antagonism
The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin stimulates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm, leading to a measurable increase in intracellular calcium concentration.[14]
Mechanism of Action: As a 5-HT2A antagonist, melperone binds to the receptor and blocks serotonin from activating this cascade. The functional consequence is the inhibition of the serotonin-induced production of inositol phosphates and/or the subsequent rise in intracellular calcium.[15][16] The potency of this antagonism can be quantified in a functional assay by measuring the concentration of melperone required to inhibit the calcium signal produced by a known concentration of serotonin.
Caption: Serotonin 5-HT2A receptor antagonist signaling pathway.
Functional Antagonism Assay (Calcium Flux)
This assay determines the functional potency of an antagonist by measuring its ability to block agonist-induced increases in intracellular calcium.
Objective: To determine the IC50 or pA2 of melperone for the 5-HT2A receptor.
Materials:
-
Biological Material: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1 cells).
-
Calcium Indicator Dye: A fluorescent dye that increases in intensity upon binding to calcium (e.g., Fluo-4 AM).
-
Agonist: Serotonin (5-HT).
-
Test Compound: Melperone.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR instrument).
Generalized Workflow:
Caption: Generalized workflow for a functional calcium flux assay.
Procedure Summary:
-
Cell Plating: Cells expressing the 5-HT2A receptor are plated in a multi-well microplate.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, which enters the cells.
-
Antagonist Incubation: The cells are then pre-incubated with various concentrations of melperone.
-
Measurement: The plate is placed in a fluorescence reader. A baseline fluorescence is measured, then the agonist (serotonin) is automatically added to the wells to stimulate the receptors. The resulting change in fluorescence, corresponding to the increase in intracellular calcium, is recorded over time.[14][17][18]
-
Data Analysis: The peak fluorescence response is measured. The inhibitory effect of melperone at each concentration is calculated relative to the response with the agonist alone. An IC50 value, the concentration of melperone that causes 50% inhibition of the agonist response, is determined by plotting the percent inhibition against the log of the melperone concentration.
Conclusion
The in vitro mechanism of action of melperone is defined by its moderate affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. Its relatively weaker affinity for the D2 receptor compared to typical antipsychotics like haloperidol is thought to contribute to its lower incidence of extrapyramidal side effects. The combined D2 and 5-HT2A antagonism is a hallmark of many atypical antipsychotics and is believed to be crucial for their efficacy against a broader range of schizophrenia symptoms. Furthermore, its interaction with other receptors, such as sigma receptors, may also contribute to its overall clinical profile. The data and protocols presented in this guide provide a foundational understanding of melperone's molecular pharmacology, which is essential for ongoing research and the development of novel therapeutics for psychiatric disorders.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]
- 3. Ki Database - Wikipedia [en.wikipedia.org]
- 4. Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Clinical melperone treatment blocks D2-dopamine receptors in the human brain as determined by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-Potency Antipsychotics: Levomepromazine, Melperon, and Pipamperone [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. innoprot.com [innoprot.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Forskolin effects on the cAMP system and steroidogenesis in the immature rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of forskolin-stimulated cAMP formation in vitro by paraoxon and chlorpyrifos oxon in cortical slices from neonatal, juvenile, and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ovid.com [ovid.com]
- 16. Activation of the glucocorticoid receptor rapidly triggers calcium‐dependent serotonin release in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
Melperone: A Technical Guide to its Receptor Binding Affinity and Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melperone (B1203284) is an atypical antipsychotic agent belonging to the butyrophenone (B1668137) class. Its therapeutic efficacy and side-effect profile are intrinsically linked to its interaction with a variety of neurotransmitter receptors. This technical guide provides an in-depth analysis of melperone's receptor binding affinity, presenting quantitative data, detailed experimental methodologies for receptor binding assays, and a visual representation of the key signaling pathways associated with its primary receptor targets. Understanding these fundamental pharmacological properties is crucial for ongoing research, drug development, and the optimization of therapeutic strategies involving melperone.
Melperone Receptor Binding Affinity
The binding affinity of melperone to various neurotransmitter receptors has been quantified using radioligand binding assays. The equilibrium dissociation constant (Kd) is a measure of a ligand's affinity for a receptor, where a lower Kd value indicates a higher binding affinity. The following table summarizes the Kd values for melperone at several key receptors, as determined in studies using post-mortem normal human brain tissue[1][2].
| Receptor | Kd (nM) |
| Dopamine (B1211576) D2 | 180[1] |
| Serotonin (B10506) 5-HT2A | 102[1] |
| α1-Adrenergic | 180[1] |
| α2-Adrenergic | 150[1] |
| Histamine H1 | 580[1] |
| Muscarinic M1 | >10,000[1] |
| Serotonin 5-HT1A | 2200[1] |
| Serotonin 5-HT1D | 3400[1] |
| Serotonin 5-HT2C | 2100[1] |
Data sourced from Richelson & Souder, 2000[1][2].
Experimental Protocols: Radioligand Binding Assay
The following section outlines a representative methodology for determining the receptor binding affinity of a compound like melperone using a competitive radioligand binding assay with human brain tissue. This protocol is a composite based on established techniques in the field, as the specific, detailed protocol from the primary cited source was not available.
Objective
To determine the equilibrium dissociation constant (Kd) of melperone for a specific receptor (e.g., Dopamine D2) in post-mortem human brain tissue.
Materials
-
Tissue Preparation: Post-mortem human brain tissue (e.g., striatum for D2 receptors) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membrane fraction containing the receptors. The resulting pellet is washed and resuspended in the assay buffer.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [3H]Spiperone for D2 receptors).
-
Competitor: Unlabeled melperone at a range of concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Filtration System: A vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Workflow
Detailed Steps
-
Incubation: In a series of tubes, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled melperone.
-
Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of melperone. This competition curve is used to determine the IC50 value (the concentration of melperone that inhibits 50% of the specific binding of the radioligand). The Ki (and subsequently Kd) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
Melperone's pharmacological effects are mediated through its interaction with G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways for the three receptors to which melperone exhibits the highest affinity.
Dopamine D2 Receptor Signaling
Melperone acts as an antagonist at the dopamine D2 receptor. D2 receptors are coupled to inhibitory G-proteins (Gi/o). Activation of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA) and modulates downstream signaling cascades. By blocking this receptor, melperone prevents dopamine-mediated inhibition of these pathways.
Serotonin 5-HT2A Receptor Signaling
Melperone is an antagonist at the serotonin 5-HT2A receptor. This receptor is coupled to the Gq/11 G-protein. Activation of Gq/11 stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the 5-HT2A receptor, melperone inhibits this signaling cascade.
α1-Adrenergic Receptor Signaling
Melperone also demonstrates antagonistic activity at α1-adrenergic receptors. Similar to the 5-HT2A receptor, α1-adrenergic receptors are coupled to Gq/11 G-proteins. Their activation leads to the stimulation of phospholipase C and the subsequent production of IP3 and DAG, resulting in increased intracellular calcium and activation of protein kinase C. This pathway is crucial in mediating physiological responses such as smooth muscle contraction. Melperone's blockade of α1-adrenergic receptors can contribute to side effects like orthostatic hypotension.
Conclusion
This technical guide has provided a comprehensive overview of the receptor binding affinity of melperone, detailing its interactions with key neurotransmitter receptors. The presented quantitative data, representative experimental protocols, and visualizations of the associated signaling pathways offer valuable insights for researchers, scientists, and drug development professionals. A thorough understanding of melperone's molecular pharmacology is essential for elucidating its mechanism of action, predicting its clinical effects, and guiding the development of novel therapeutic agents with improved efficacy and tolerability.
References
Buronil (Melperone) as a Tool for Interrogating Dopamine Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Buronil (melperone) as a pharmacological tool for the investigation of dopamine (B1211576) pathways. Melperone (B1203284), a butyrophenone (B1668137) antipsychotic, exhibits a distinctive receptor binding profile, characterized by a moderate affinity for dopamine D2 receptors and a high affinity for serotonin (B10506) 5-HT2A receptors. This "atypical" profile translates to a nuanced modulation of dopaminergic neurotransmission, rendering it a valuable instrument for dissecting the complex interplay between the serotonin and dopamine systems. This document details melperone's mechanism of action, presents its quantitative receptor binding affinities, and outlines detailed experimental protocols for its application in preclinical research. Furthermore, it provides visual representations of the dopamine D2 receptor signaling pathway and a typical experimental workflow to facilitate a comprehensive understanding of its use in neuroscience and drug development.
Introduction
This compound (melperone) is an atypical antipsychotic agent that has been utilized in the treatment of schizophrenia and other psychotic disorders.[1] Its classification as "atypical" stems from its pharmacological profile, which is associated with a lower incidence of extrapyramidal side effects compared to traditional or "typical" antipsychotics.[2] This difference is largely attributed to its specific interactions with a range of neurotransmitter receptors, most notably its antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.[1] The relatively weak affinity for D2 receptors is a key characteristic of melperone.[2]
For researchers, this distinct profile makes this compound a powerful tool to probe the intricacies of dopamine signaling. Its ability to modulate dopamine pathways, not just through direct D2 receptor blockade but also potentially through serotonergic mechanisms, allows for the investigation of complex regulatory feedback loops within the central nervous system. This guide will provide the necessary technical information for leveraging this compound in preclinical studies aimed at understanding dopamine function and dysfunction.
Mechanism of Action
Melperone's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in various brain regions, including the mesolimbic and mesocortical pathways.[3] In conditions like schizophrenia, which are often associated with hyperactive dopamine transmission in the mesolimbic pathway, this D2 receptor antagonism helps to alleviate positive symptoms such as hallucinations and delusions.
Crucially, melperone also demonstrates significant antagonist activity at serotonin 5-HT2A receptors.[1] The interplay between serotonin and dopamine systems is a key area of neuroscience research. Blockade of 5-HT2A receptors is thought to indirectly modulate dopamine release, particularly in the prefrontal cortex. This action may contribute to the "atypical" antipsychotic effects of melperone, including a potential for improving cognitive and negative symptoms. Studies have shown that melperone can preferentially increase dopamine release in the medial prefrontal cortex compared to the nucleus accumbens.[4]
Quantitative Data: Receptor Binding Affinities
The affinity of this compound for various neurotransmitter receptors has been quantified in numerous studies. The binding affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with a lower value indicating a higher affinity. The following table summarizes the reported binding affinities of melperone for key human receptors.
| Receptor | Ki (nM) |
| Dopamine D2 | 180 |
| Dopamine D4 | - |
| Serotonin 5-HT1A | 2200 |
| Serotonin 5-HT2A | 102 |
| Serotonin 5-HT2C | 2100 |
| Alpha-1 Adrenergic | 180 |
| Alpha-2 Adrenergic | 150 |
| Histamine H1 | 580 |
| Muscarinic M3 | >10000[5] |
Note: Ki values can vary between studies depending on the experimental conditions and tissues used. The D4 value is not consistently reported in the initial search results.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study dopamine pathways.
In Vivo Microdialysis for Measuring Dopamine Release
This protocol is adapted from studies investigating the effects of atypical antipsychotics on dopamine efflux in the rat brain.[4]
Objective: To measure extracellular dopamine concentrations in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc) of freely moving rats following systemic administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
This compound (melperone hydrochloride) dissolved in sterile saline
-
Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Fraction collector
Procedure:
-
Surgical Implantation of Guide Cannulae:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant guide cannulae bilaterally, targeting the mPFC (AP: +3.2 mm, ML: ±0.6 mm, DV: -2.5 mm from bregma) and NAc (AP: +1.7 mm, ML: ±1.0 mm, DV: -6.5 mm from dura).
-
Secure the cannulae with dental cement and allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probes into the guide cannulae.
-
Perfuse the probes with aCSF at a constant flow rate of 1-2 µL/min.
-
Allow a 2-3 hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound intraperitoneally (i.p.) at desired doses (e.g., 3 mg/kg, 10 mg/kg).[4]
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using an HPLC-ED system.
-
Quantify dopamine concentrations by comparing peak heights to a standard curve.
-
Express the results as a percentage of the baseline dopamine concentration.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with a fixative.
-
Section the brain and stain to verify the correct placement of the microdialysis probes.
-
In Vivo Electrophysiology of Dopamine Neurons
This protocol outlines the general procedure for recording the firing rate of dopamine neurons in the ventral tegmental area (VTA) in response to this compound.
Objective: To determine the effect of this compound on the spontaneous firing rate of VTA dopamine neurons.
Materials:
-
Male Wistar rats (250-350g)
-
Stereotaxic apparatus
-
Glass microelectrodes for extracellular recording
-
Electrophysiology recording and amplification system
-
This compound (melperone hydrochloride)
-
Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or urethane)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Drill a small burr hole in the skull above the VTA (AP: -5.2 to -6.0 mm, ML: ±0.4 to ±0.8 mm from bregma).
-
-
Electrophysiological Recording:
-
Lower a glass microelectrode into the VTA to record the spontaneous activity of individual dopamine neurons. Dopamine neurons are typically identified by their characteristic long-duration action potentials (>2.5 ms) and slow, irregular firing pattern (2-10 Hz).
-
Once a stable recording of a putative dopamine neuron is obtained, record baseline firing for at least 10 minutes.
-
Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) in escalating doses.
-
Record the firing rate of the neuron for a sufficient period after each dose to observe any changes.
-
-
Data Analysis:
-
Analyze the firing rate (spikes/second) before and after drug administration.
-
Construct dose-response curves to determine the potency and efficacy of this compound in modulating dopamine neuron activity.
-
Locomotor Activity Assay
This protocol describes a method to assess the behavioral effects of this compound on spontaneous locomotor activity.
Objective: To evaluate the dose-dependent effects of this compound on horizontal and vertical movement in rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Open-field activity chambers equipped with infrared beams
-
This compound (melperone hydrochloride)
Procedure:
-
Habituation:
-
Habituate the rats to the testing room for at least one hour before the experiment.
-
On the day of testing, place each rat in the center of the open-field chamber and allow it to explore freely for a 30-60 minute habituation period.
-
-
Drug Administration and Testing:
-
Following habituation, administer this compound or vehicle (saline) via i.p. injection at various doses.
-
Immediately return the rat to the activity chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
-
Compare the total activity counts between the different dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway following the activation of the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that is antagonized by this compound.
Dopamine D2 receptor signaling cascade.
Experimental Workflow for In Vivo Microdialysis
The diagram below outlines a typical experimental workflow for an in vivo microdialysis study investigating the effects of this compound.
In vivo microdialysis experimental workflow.
Conclusion
This compound (melperone) presents a multifaceted pharmacological profile that is of significant interest to researchers investigating the complexities of dopamine pathways. Its characterization as an atypical antipsychotic, with a notable balance of D2 and 5-HT2A receptor antagonism, allows for the nuanced dissection of dopamine regulation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the design and execution of preclinical studies. By utilizing this compound in conjunction with techniques such as in vivo microdialysis, electrophysiology, and behavioral assays, scientists and drug development professionals can gain valuable insights into the neurobiology of dopamine-related disorders and advance the development of novel therapeutic strategies.
References
- 1. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological data of the atypical neuroleptic compound melperone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Atypical antipsychotic drugs, quetiapine, iloperidone, and melperone, preferentially increase dopamine and acetylcholine release in rat medial prefrontal cortex: role of 5-HT1A receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 16687 [pdspdb.unc.edu]
Melperone's Antagonism of the 5-HT2A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melperone (B1203284), a butyrophenone (B1668137) antipsychotic, exerts part of its therapeutic effect through the antagonism of the serotonin (B10506) 2A (5-HT2A) receptor. This document provides a detailed technical overview of this interaction, focusing on the quantitative binding affinities, the underlying signaling pathways, and the experimental protocols used to characterize this antagonism. Melperone demonstrates a notable affinity for the 5-HT2A receptor, leading to the modulation of downstream signaling cascades. Understanding these molecular interactions is crucial for the development of novel therapeutics targeting the serotonergic system for the treatment of neuropsychiatric disorders.
Quantitative Data: Melperone's Interaction with the 5-HT2A Receptor
The affinity of melperone for the 5-HT2A receptor has been quantified through various in vitro assays. The inhibition constant (Ki) provides a measure of the drug's binding affinity, while the half-maximal inhibitory concentration (IC50) from functional assays indicates its potency in antagonizing receptor signaling.
| Parameter | Value (nM) | Assay Type | Reference |
| Kᵢ | 20 | Radioligand Binding Assay | [1] |
| IC₅₀ | 27 | Calcium Flux Assay | [2] |
5-HT2A Receptor Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. However, it can also engage in non-canonical signaling, notably through β-arrestin recruitment. Melperone, as an antagonist, blocks the initiation of these cascades by the endogenous ligand, serotonin (5-HT).
Canonical Gq/G11 Signaling Pathway
Upon agonist binding, the 5-HT2A receptor activates the Gq/G11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4][5] Melperone blocks this cascade at the receptor level.
Non-Canonical β-Arrestin Signaling Pathway
In addition to G protein coupling, agonist binding to the 5-HT2A receptor can promote the recruitment of β-arrestin proteins.[4][6] β-arrestin recruitment leads to receptor desensitization, internalization, and can initiate a separate wave of signaling, a phenomenon known as biased agonism. Antagonists like melperone can also influence this pathway, although this is an area of ongoing research.
Experimental Protocols
The characterization of melperone's 5-HT2A receptor antagonism involves several key in vitro experimental protocols.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of melperone for the 5-HT2A receptor.
-
Materials:
-
Membrane preparations from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue with high receptor density (e.g., rat frontal cortex).
-
Radioligand: Typically [3H]ketanserin.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin (B1673593) or spiperone).
-
Test compound: Melperone at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [3H]ketanserin and varying concentrations of melperone.
-
Allow the reaction to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of melperone that displaces 50% of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
-
Calcium Flux Assay
This functional assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium, a key event in the Gq/G11 pathway.
-
Objective: To determine the functional potency (IC50) of melperone in inhibiting 5-HT-induced calcium release.
-
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
5-HT2A agonist (e.g., serotonin).
-
Test compound: Melperone.
-
Fluorescence plate reader with kinetic reading capability.
-
-
Procedure:
-
Plate cells in microplates and allow them to adhere.
-
Load cells with a calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of melperone.
-
Stimulate the cells with a fixed concentration of serotonin (typically the EC80).
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Plot the inhibition of the calcium response against the concentration of melperone to determine the IC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a downstream metabolite of IP3, providing a more stable measure of Gq/G11 pathway activation.
-
Objective: To determine the functional potency (IC50) of melperone in inhibiting 5-HT-induced IP1 accumulation.
-
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Assay plates compatible with the detection method.
-
IP1 accumulation assay kit (e.g., HTRF-based).
-
5-HT2A agonist (e.g., serotonin).
-
Test compound: Melperone.
-
Plate reader compatible with the assay technology (e.g., HTRF reader).
-
-
Procedure:
-
Seed cells in assay plates.
-
Pre-incubate cells with varying concentrations of melperone.
-
Stimulate cells with a fixed concentration of serotonin in the presence of a phosphodiesterase inhibitor (to prevent IP1 degradation).
-
Lyse the cells and perform the IP1 detection step according to the kit manufacturer's instructions.
-
Measure the signal (e.g., HTRF ratio) and plot the inhibition of IP1 accumulation against the concentration of melperone to determine the IC50 value.[5]
-
Conclusion
Melperone is a potent antagonist of the 5-HT2A receptor, with a binding affinity in the low nanomolar range. Its mechanism of action involves the blockade of both canonical Gq/G11-mediated and potentially non-canonical β-arrestin-mediated signaling pathways. The experimental protocols detailed herein provide a robust framework for the continued investigation of melperone and other novel 5-HT2A receptor antagonists. A thorough understanding of these molecular interactions is paramount for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles for the treatment of schizophrenia and other CNS disorders.
References
- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of N- and P-type calcium currents and the after-hyperpolarization in rat motoneurones by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
Unraveling the Atypical Profile of Melperone: A Technical Guide to its Foundational Research
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the foundational research that establishes the atypical properties of the antipsychotic agent, melperone (B1203284). By examining its unique receptor binding profile, its effects in key preclinical behavioral models, and its impact on neurotransmitter systems, this document provides a detailed understanding of what distinguishes melperone from typical antipsychotics.
Core Findings at a Glance:
Melperone, a butyrophenone (B1668137) antipsychotic, exhibits a pharmacological profile that aligns with the characteristics of an atypical antipsychotic. This is primarily attributed to its potent antagonism of the serotonin (B10506) 5-HT2A receptor, coupled with a moderate affinity for the dopamine (B1211576) D2 receptor. This dual action is believed to be a key factor in its clinical efficacy against both positive and negative symptoms of schizophrenia, while maintaining a favorable side-effect profile, notably with a low propensity for extrapyramidal symptoms (EPS) and minimal impact on prolactin levels.
Quantitative Receptor Binding Profile
The following table summarizes the in vitro receptor binding affinities (Ki or Kd values in nM) of melperone in comparison to the atypical antipsychotic clozapine (B1669256) and the typical antipsychotic haloperidol (B65202). Lower values indicate higher binding affinity.
| Receptor Subtype | Melperone (Ki/Kd, nM) | Clozapine (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine Receptors | |||
| Dopamine D2 | 180[1][2][3][4] | 135[5] | 0.517 - 2.2[5][6] |
| Serotonin Receptors | |||
| 5-HT1A | 2200[1][2][3] | 140 | 3600[7] |
| 5-HT2A | 102[1][2][3][4] | 8.9 | 120[7] |
| 5-HT2C | 2100[1][2][3] | 17 | 4700[7] |
| Adrenergic Receptors | |||
| α1-Adrenergic | 180[1][2][3] | - | - |
| α2-Adrenergic | 150[1][2][3] | - | - |
| Histamine Receptors | |||
| Histamine H1 | 580[1][2][3] | - | - |
| Muscarinic Receptors | |||
| Muscarinic (general) | >10000[1][2][3] | - | - |
Key Experimental Evidence for Atypical Properties
The characterization of melperone's atypical profile is supported by a range of preclinical studies. Below are summaries of the key experimental models and their findings.
Behavioral Models of Antipsychotic Action
1. Catalepsy Test: This model is used to predict the likelihood of a drug to induce extrapyramidal side effects (EPS) in humans. Typical antipsychotics, with high D2 receptor blockade, generally induce significant catalepsy in rodents.
-
Findings with Melperone: Studies have shown that melperone induces minimal to no catalepsy at doses that are effective in other behavioral models predictive of antipsychotic efficacy. This finding is consistent with its lower affinity for D2 receptors and is a hallmark of atypical antipsychotics. In contrast, haloperidol is a potent inducer of catalepsy[8][9][10][11].
2. Amphetamine-Induced Hyperactivity: This model is used to assess the potential antipsychotic efficacy of a compound. Amphetamine induces an increase in locomotor activity by enhancing dopamine release. Antipsychotics that block D2 receptors can antagonize this effect.
-
Findings with Melperone: Melperone has been shown to effectively inhibit amphetamine-induced hyperactivity in rodents[12][13][14][15]. This demonstrates its ability to modulate dopamine-mediated behaviors, a key characteristic of antipsychotic drugs.
Neurochemical Studies
In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a drug's effect on neurochemical signaling.
-
Findings with Melperone: In vivo microdialysis studies have investigated the effects of melperone on dopamine release in brain regions relevant to schizophrenia, such as the striatum and prefrontal cortex[16][17][18][19][20]. These studies help to elucidate the neurochemical underpinnings of its therapeutic effects and favorable side-effect profile.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity of a drug for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled molecule that binds to the target receptor) and varying concentrations of the test compound (e.g., melperone).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Catalepsy Test in Rodents
Objective: To assess the propensity of a drug to induce extrapyramidal side effects.
General Protocol:
-
Animal Model: Typically, adult male rats are used.
-
Drug Administration: Animals are administered the test compound (e.g., melperone, haloperidol) or a vehicle control, usually via intraperitoneal (i.p.) injection.
-
Bar Test: At specific time points after drug administration, the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
Measurement: The latency for the animal to remove both forepaws from the bar is recorded. A longer latency is indicative of a cataleptic state.
-
Data Analysis: The mean descent latencies for each treatment group are compared to determine the cataleptic effect of the drug.
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters in specific brain regions.
General Protocol:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Dialysate Collection: The aCSF equilibrates with the extracellular fluid, and the resulting dialysate, containing neurotransmitters, is collected at regular intervals.
-
Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels following drug administration are compared to baseline levels to determine the drug's effect on neurotransmitter release and metabolism.
This technical guide provides a foundational overview of the key research that defines melperone as an atypical antipsychotic. The presented data and experimental protocols offer a valuable resource for scientists and researchers in the field of neuropsychopharmacology and drug development, facilitating a deeper understanding of this compound's unique therapeutic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Melperone (hydrochloride) - Applications - CAT N°: 19770 [bertin-bioreagent.com]
- 3. Melperone-d4 (hydrochloride) - Biochemicals - CAT N°: 31489 [bertin-bioreagent.com]
- 4. biocompare.com [biocompare.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. benchchem.com [benchchem.com]
- 7. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. Item - Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - La Trobe - Figshare [opal.latrobe.edu.au]
- 14. storage.imrpress.com [storage.imrpress.com]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Atypical Antipsychotic Buronil (Melperone): An In-depth Guide to its Effects on Neuronal Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buronil (melperone) is an atypical antipsychotic of the butyrophenone (B1668137) class, utilized in the management of schizophrenia and agitation. Its therapeutic efficacy is attributed to a complex interaction with multiple neurotransmitter systems. This technical guide provides a comprehensive overview of melperone's mechanism of action, focusing on its effects on critical neuronal signaling cascades. We present a detailed summary of its receptor binding profile, its influence on downstream second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium, and its impact on the transcription factor cAMP response element-binding protein (CREB). This document synthesizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the signaling pathways involved to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Melperone (B1203284) is distinguished from typical antipsychotics by its unique receptor binding profile, which is characterized by a moderate affinity for dopamine (B1211576) D2 receptors and a higher affinity for serotonin (B10506) 5-HT2A receptors[1][2][3]. This profile is thought to contribute to its "atypical" properties, including a lower incidence of extrapyramidal side effects[3][4]. Understanding the intricate details of how melperone modulates neuronal signaling is paramount for elucidating its therapeutic actions and for the development of novel psychotropic agents. This guide delves into the core molecular mechanisms of melperone, providing a foundational resource for the scientific community.
Receptor Binding Profile of Melperone
The pharmacological effects of melperone are a direct consequence of its affinity for a range of neuronal receptors. Quantitative data, expressed as inhibition constants (Ki), are summarized in Table 1. These values indicate the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| Serotonin Receptors | |
| 5-HT2A | 102 - 120 |
| 5-HT1A | 2200 |
| 5-HT2C | 2100 |
| 5-HT1D | 3400 |
| Dopamine Receptors | |
| D2 | 180 |
| Adrenergic Receptors | |
| α1 | 180 |
| α2 | 150 |
| Histamine Receptors | |
| H1 | 580 |
| Muscarinic Receptors | |
| M1-M5 | >10000 |
| Table 1: Receptor Binding Affinities (Ki) of Melperone. Data compiled from multiple sources.[1] |
Effects on Neuronal Signaling Cascades
Melperone's interaction with its primary receptor targets initiates a cascade of intracellular events that ultimately modulate neuronal function. The principal pathways affected are those regulated by dopamine and serotonin.
Dopamine D2 Receptor Signaling and the cAMP Pathway
Melperone acts as an antagonist at dopamine D2 receptors[2][5]. D2 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Activation of D2 receptors by dopamine normally leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cyclic adenosine monophosphate (cAMP) and reduced activity of protein kinase A (PKA). By blocking D2 receptors, melperone disinhibits adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of PKA. PKA, in turn, can phosphorylate numerous downstream targets, including the transcription factor CREB.
Serotonin 5-HT2A Receptor Signaling and Intracellular Calcium
Melperone is also a potent antagonist of serotonin 5-HT2A receptors[1][2]. 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). By blocking 5-HT2A receptors, melperone attenuates this signaling cascade, preventing the rise in intracellular calcium and the activation of PKC in response to serotonin.
Modulation of CREB Phosphorylation
CREB is a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory. Its activity is regulated by phosphorylation at Serine 133. As described above, melperone's antagonism of D2 receptors can lead to an increase in cAMP and subsequent activation of PKA, which directly phosphorylates and activates CREB. However, the net effect of melperone on CREB phosphorylation is likely complex, as it also blocks 5-HT2A receptors, which can influence CREB activity through PKC and other pathways. The overall impact on CREB-mediated gene transcription will depend on the balance of these opposing inputs in different neuronal populations.
Experimental Protocols
The following sections outline the general methodologies used to investigate the effects of melperone on neuronal signaling cascades.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of melperone for various receptors.
Objective: To quantify the interaction between melperone and specific neuronal receptors.
Principle: This competitive binding assay measures the ability of unlabeled melperone to displace a radiolabeled ligand from its receptor.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of unlabeled melperone.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of melperone to determine the IC50 value (the concentration of melperone that inhibits 50% of specific binding). The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the effect of melperone on intracellular cAMP levels.
Objective: To determine if melperone modulates adenylyl cyclase activity, as indicated by changes in cAMP concentration.
Principle: This is a competitive immunoassay. Cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The amount of tracer bound is inversely proportional to the amount of cAMP in the sample.
General Protocol:
-
Cell Culture and Treatment: Culture appropriate neuronal cells and treat them with varying concentrations of melperone, with or without a stimulator of adenylyl cyclase like forskolin.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Immunoassay: Perform a competitive ELISA or a homogenous assay (e.g., HTRF or AlphaScreen) according to the manufacturer's instructions.
-
Detection: Measure the signal (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Generate a standard curve and calculate the cAMP concentration in the samples. Determine the IC50 or EC50 of melperone.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to melperone.
Objective: To assess the effect of melperone on calcium signaling pathways.
Principle: Cells are loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to free calcium.
General Protocol:
-
Cell Culture and Dye Loading: Plate neuronal cells and load them with a calcium-sensitive fluorescent dye.
-
Treatment: Treat the cells with varying concentrations of melperone, followed by stimulation with a 5-HT2A receptor agonist (e.g., serotonin).
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the effect of melperone on intracellular calcium mobilization, calculating EC50 or IC50 values.
Western Blot for CREB Phosphorylation
This technique is used to detect and quantify the phosphorylation of CREB.
Objective: To determine the effect of melperone on the activation of the transcription factor CREB.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated CREB (pCREB) and total CREB.
General Protocol:
-
Cell Culture and Treatment: Treat cultured neuronal cells with melperone for various times and at different concentrations.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against pCREB (Ser133) and total CREB. Then, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Densitometry: Quantify the band intensities and calculate the ratio of pCREB to total CREB to determine the change in CREB phosphorylation.
Conclusion
This compound (melperone) exerts its antipsychotic effects through a multi-receptor mechanism, with prominent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual action modulates key downstream signaling cascades, including the cAMP/PKA pathway and intracellular calcium mobilization, which in turn can influence the activity of transcription factors like CREB. The detailed understanding of these molecular interactions, facilitated by the experimental approaches outlined in this guide, is essential for the rational design of next-generation antipsychotics with improved efficacy and side-effect profiles. Further research is warranted to fully elucidate the quantitative impact of melperone on these signaling pathways in various neuronal circuits.
References
- 1. Further Evidence of the Melatonin Calmodulin Interaction: Effect on CaMKII Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blocking IP3 signal transduction pathways inhibits melatonin-induced Ca2+ signals and impairs P. falciparum development and proliferation in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Exploratory Studies of Melperone Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melperone (B1203284), an atypical antipsychotic of the butyrophenone (B1668137) class, has been in clinical use for several decades, yet a comprehensive public-domain characterization of its metabolic fate remains elusive. This technical guide synthesizes the available information on melperone's pharmacokinetics and metabolism, outlines detailed experimental protocols for the exploratory investigation of its metabolites, and proposes a hypothetical metabolic pathway based on the biotransformation of structurally related compounds. This document aims to serve as a foundational resource for researchers undertaking definitive studies on melperone metabolism, providing structured methodologies and data presentation frameworks essential for advancing our understanding of this compound.
Introduction
Melperone, with the IUPAC name 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one, is recognized for its antipsychotic effects with a relatively low incidence of extrapyramidal side effects.[1] It is primarily metabolized in the liver before its metabolites are excreted renally.[1][2] Understanding the metabolic pathways of melperone is crucial for a complete pharmacological profile, including the identification of potentially active or toxic metabolites, elucidation of drug-drug interaction mechanisms, and providing a basis for dose adjustments in specific patient populations.
Despite its long clinical history, specific details regarding the chemical structures and quantitative analysis of melperone's metabolites are not extensively documented in publicly accessible scientific literature. It is known that melperone is an inhibitor of Cytochrome P450 2D6 (CYP2D6), a key enzyme in the metabolism of many pharmaceuticals, suggesting that CYP2D6 is likely involved in its biotransformation.[3][4] One study has alluded to the existence of two urinary metabolites, one pharmacologically active and the other inactive, though their structures were not disclosed.
This guide provides a comprehensive framework for the systematic exploratory study of melperone metabolites, from in vitro study design to analytical method development and data interpretation.
Proposed Metabolic Pathways of Melperone
Given the absence of definitive studies on melperone's metabolic pathways, a hypothetical scheme can be proposed based on the known metabolism of other butyrophenone antipsychotics, such as haloperidol. The primary sites for metabolic modification are likely the piperidine (B6355638) ring, the butyrophenone side chain, and the aromatic ring. Key metabolic reactions are expected to be mediated by CYP enzymes, particularly CYP2D6.[3][4]
The proposed primary metabolic pathways include:
-
Oxidative N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the butyl chain, leading to the formation of 4-(4-methylpiperidin-1-yl)butanoic acid and 1-(4-fluorophenyl)ethanone.
-
Hydroxylation: Introduction of a hydroxyl group on the piperidine ring or the aromatic ring.
-
Reduction: Reduction of the keto group on the butyrophenone side chain to a secondary alcohol.
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.
The following diagram illustrates these proposed metabolic pathways.
Figure 1: Proposed Metabolic Pathways of Melperone.
Quantitative Data Summary (Hypothetical Framework)
The following tables provide a template for summarizing quantitative data from exploratory studies of melperone metabolites. In the absence of published data, these tables are presented as a framework for future research.
Table 1: In Vitro Metabolic Stability of Melperone in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Melperone Concentration (µM) | 1 |
| % Melperone Remaining (at 60 min) | Data to be determined |
| In Vitro Half-life (t½, min) | Data to be determined |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data to be determined |
Table 2: Proposed Melperone Metabolites and Their Characterization
| Metabolite ID | Proposed Structure | Biotransformation | Mass Shift (Da) | Analytical Method | Pharmacological Activity |
| M1 | 4-(4-methylpiperidin-1-yl)butanoic acid | N-dealkylation | - | LC-MS/MS, GC-MS | To be determined |
| M2 | 1-(4-fluorophenyl)ethanone | N-dealkylation | - | LC-MS/MS, GC-MS | To be determined |
| M3 | Hydroxylated Melperone | Hydroxylation | +16 | LC-MS/MS | To be determined |
| M4 | Reduced Melperone | Carbonyl Reduction | +2 | LC-MS/MS | To be determined |
| M5 | Glucuronide Conjugate | Glucuronidation | +176 | LC-MS/MS | To be determined |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the in vitro investigation of melperone metabolism.
In Vitro Metabolism of Melperone in Human Liver Microsomes
This protocol describes a typical experiment to assess the metabolic stability of melperone and identify its metabolites using pooled human liver microsomes.
Materials:
-
Melperone
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be a metabolite)
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of melperone in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the melperone stock solution to achieve a final melperone concentration of 1 µM and a final HLM protein concentration of 0.5 mg/mL.
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixtures at 37°C in a shaking water bath.
-
-
Sample Collection and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
The following diagram illustrates the experimental workflow for the in vitro metabolism study.
Figure 2: In Vitro Metabolism Experimental Workflow.
LC-MS/MS Method for Metabolite Identification and Quantification
This protocol outlines a general LC-MS/MS method for the analysis of melperone and its potential metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate melperone from its more polar metabolites (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full scan for metabolite identification and Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
-
Melperone: To be determined based on precursor and product ions.
-
Metabolites: To be predicted based on proposed structures and confirmed by infusion.
-
Internal Standard: To be determined.
-
Data Analysis:
-
Metabolite Identification: Compare full scan mass spectra from samples with and without NADPH to identify potential metabolites. Use precursor ion and neutral loss scans to screen for specific metabolic transformations (e.g., glucuronidation). High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to determine elemental compositions.
-
Quantification: For metabolic stability, calculate the percentage of melperone remaining at each time point relative to the 0-minute sample, normalized to the internal standard. For metabolite quantification, generate calibration curves using synthesized standards if available.
Conclusion
This technical guide provides a comprehensive framework for the exploratory study of melperone metabolites. While definitive data on the metabolic fate of melperone remains to be published, the proposed pathways and detailed experimental protocols herein offer a robust starting point for researchers. The systematic application of in vitro metabolism studies coupled with advanced analytical techniques such as LC-MS/MS will be instrumental in elucidating the biotransformation of melperone. A thorough understanding of its metabolites is essential for a complete risk-benefit assessment and for optimizing its therapeutic use in diverse patient populations. Future research should focus on the definitive identification and quantification of melperone metabolites in both in vitro and in vivo systems, as well as characterizing their pharmacological and toxicological profiles.
References
- 1. Melperone - Wikipedia [en.wikipedia.org]
- 2. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 2D6 dependent metabolization of risperidone is inhibited by melperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melperone is an inhibitor of the CYP2D6 catalyzed O-demethylation of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Atypical Profile of Buronil: A Deep Dive into its Low Extrapyramidal Side Effect Liability
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological characteristics of Buronil (melperone) that contribute to its classification as an atypical antipsychotic with a notably low incidence of extrapyramidal side effects (EPS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of melperone's receptor binding profile, the signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.
Executive Summary
Melperone (B1203284), a butyrophenone (B1668137) antipsychotic, distinguishes itself from typical antipsychotics like haloperidol (B65202) through a unique receptor binding profile. Its low affinity for dopamine (B1211576) D2 receptors, coupled with a significant antagonism of serotonin (B10506) 5-HT2A receptors, is central to its atypicality and favorable side effect profile. This guide will explore the intricate molecular interactions and downstream signaling events that underpin melperone's reduced risk of inducing debilitating movement disorders, providing a valuable resource for the development of safer and more effective antipsychotic agents.
Quantitative Analysis of Receptor Binding Affinities
The therapeutic efficacy and side effect profile of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of melperone in comparison to the typical antipsychotic haloperidol and other atypical antipsychotics. A lower Ki value indicates a higher binding affinity.
| Receptor | Melperone (Ki, nM) | Haloperidol (Ki, nM) | Clozapine (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D2 | 180[1] | 0.89[1] | 75-385[2] | 3.13[3] | 11[4] |
| Serotonin 5-HT2A | 120 | 120[5] | 8.9 | 0.16[3] | 1.9[4] |
| Dopamine D4 | Similar to Clozapine[6] | 10[5] | 54 | - | - |
| Adrenergic α1 | 180 | - | - | 0.8[3] | 19[4] |
| Adrenergic α2 | 150 | - | 51[2] | 7.54[3] | - |
| Histamine H1 | - | - | - | 2.23[3] | 7[4] |
| Muscarinic M1 | - | >10,000 | 9.5[2] | >10,000[4] | 1.9[4] |
Clinical Evidence: Reduced Extrapyramidal Symptoms
Clinical trials have consistently demonstrated melperone's lower propensity to induce EPS compared to typical antipsychotics. A double-blind study comparing melperone and haloperidol in patients with schizophrenia provides quantitative evidence of this difference.[7] The study utilized the UKU (Udvalg for Kliniske Undersøgelser) side effect rating scale to assess adverse events.
| Side Effect (UKU Scale) | Melperone Group | Haloperidol Group | p-value |
| Hypokinesia/Akinesia | Less Frequent | More Frequent | <0.05 |
| Neurological Side Effects (Overall) | Similar | Similar | - |
While overall neurological side effects were comparable, the specific and distressing symptom of hypokinesia/akinesia was significantly less prevalent in the melperone-treated group.[7] Furthermore, long-term studies of melperone therapy, lasting from 1 to 20 years, have concluded that no serious side effects, including drug-induced dyskinesia, could be definitively related to the treatment.[8][9] Studies have also shown that melperone treatment is not associated with an exacerbation of EPS.[10][11][12]
Core Mechanisms of Low EPS Liability
The favorable side effect profile of melperone can be attributed to a combination of factors, primarily its unique interaction with the dopaminergic and serotonergic systems.
The Dopamine D2 Receptor: A "Fast-Off" Hypothesis
Extrapyramidal side effects are strongly correlated with high and sustained occupancy of dopamine D2 receptors in the nigrostriatal pathway. Typical antipsychotics, like haloperidol, are potent D2 antagonists with high affinity and slow dissociation kinetics.[13] In contrast, melperone exhibits a significantly weaker affinity for the D2 receptor.[1][6] This lower affinity is hypothesized to lead to a "fast-off" dissociation from the receptor, allowing for a more physiological, intermittent dopamine neurotransmission. This transient receptor blockade is thought to be sufficient for antipsychotic efficacy while minimizing the persistent antagonism that leads to EPS.
The Role of Serotonin 5-HT2A Receptor Antagonism
Melperone's significant antagonist activity at serotonin 5-HT2A receptors is a key feature shared with many atypical antipsychotics.[1][6] In the nigrostriatal pathway, serotonin (5-HT) acts as an inhibitory modulator of dopamine release. By blocking 5-HT2A receptors on dopamine neurons, melperone disinhibits these neurons, leading to an increase in dopamine release. This localized increase in synaptic dopamine can then effectively compete with melperone at D2 receptors, further reducing the net D2 blockade and mitigating the risk of EPS.
Experimental Protocols
The understanding of melperone's pharmacological profile is built upon a foundation of rigorous experimental methodologies. The following sections detail the core protocols used to determine receptor binding affinities and in vivo receptor occupancy.
In Vitro Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a drug for a specific receptor.
Objective: To determine the concentration of melperone required to inhibit the binding of a specific radioligand to its target receptor by 50% (IC50), from which the Ki value is calculated.
Materials:
-
Membrane Preparation: Homogenized tissue or cell lines expressing the receptor of interest (e.g., human recombinant D2 or 5-HT2A receptors).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Unlabeled Ligand: A known high-affinity unlabeled ligand for the target receptor to determine non-specific binding (e.g., haloperidol for D2 receptors).
-
Test Compound: Melperone at various concentrations.
-
Assay Buffer: Buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A mixture containing the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of melperone is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of melperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
In Vivo Dopamine D2 Receptor Occupancy using Positron Emission Tomography (PET)
PET imaging allows for the non-invasive quantification of receptor occupancy in the living human brain.
Objective: To measure the percentage of D2 receptors occupied by melperone at therapeutic doses.
Materials:
-
PET Scanner: A device that detects gamma rays emitted by a positron-emitting radionuclide.
-
Radiotracer: [11C]raclopride, a radiolabeled D2 receptor antagonist.
-
Cyclotron: For the production of the short-lived 11C radionuclide.
-
Arterial Line: For blood sampling to measure the concentration of the radiotracer in the plasma (arterial input function).
-
Image Analysis Software: For reconstructing PET images and quantifying receptor binding.
Procedure:
-
Subject Preparation: The subject is positioned in the PET scanner, and an arterial line is placed for blood sampling.
-
Baseline Scan: A baseline PET scan is performed with [11C]raclopride before the administration of melperone to determine the baseline D2 receptor availability.
-
Drug Administration: The subject is treated with a therapeutic dose of melperone.
-
Post-Dosing Scan: After a suitable period to allow for drug distribution and binding, a second PET scan with [11C]raclopride is performed.
-
Data Acquisition: Dynamic PET data are acquired over a period of time (e.g., 90 minutes) following the injection of the radiotracer. Arterial blood samples are collected simultaneously to measure the plasma concentration of the radiotracer.
-
Image Reconstruction and Analysis: The PET data are reconstructed into images of the brain. The binding potential (BPND) of [11C]raclopride in the striatum (a region rich in D2 receptors) is calculated for both the baseline and post-dosing scans.
-
Occupancy Calculation: The D2 receptor occupancy is calculated as the percentage reduction in BPND after melperone administration compared to the baseline: Occupancy (%) = [(BPND_baseline - BPND_post-dosing) / BPND_baseline] x 100.
Conclusion
The low extrapyramidal side effect profile of this compound (melperone) is a direct consequence of its distinct pharmacological properties. Its relatively low affinity for dopamine D2 receptors, likely resulting in "fast-off" kinetics, and its potent antagonism of serotonin 5-HT2A receptors work in concert to achieve antipsychotic efficacy with a minimized risk of motor disturbances. The data presented in this guide, derived from rigorous in vitro and in vivo studies, provide a clear and quantitative rationale for melperone's atypical classification. This in-depth understanding of melperone's mechanism of action offers valuable insights for the ongoing development of novel antipsychotic agents with improved safety and tolerability profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 8. Additional studies on side effects of melperone in long-term therapy for 1 to 15 years in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Additional studies on side effects of melperone in long-term therapy for 1-20 years in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of two doses of melperone, an atypical antipsychotic drug, in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Haloperidol - Wikipedia [en.wikipedia.org]
- 14. cdn-links.lww.com [cdn-links.lww.com]
Melperone's Impact on Central Monoamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melperone (B1203284) is a butyrophenone (B1668137) derivative classified as an atypical antipsychotic agent. Its therapeutic efficacy is attributed to a complex interaction with central monoamine systems, primarily through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] This technical guide provides an in-depth analysis of melperone's pharmacological profile, its quantitative effects on dopamine, serotonin, and norepinephrine (B1679862) metabolism, and detailed protocols for key experimental methodologies used in its evaluation. The guide aims to serve as a comprehensive resource for researchers and professionals involved in neuropsychopharmacology and drug development.
Pharmacological Profile: Receptor Binding Affinity
Melperone's atypical antipsychotic properties are largely defined by its unique receptor binding profile.[3] It exhibits a moderate affinity for dopamine D2 receptors and a comparable affinity for serotonin 5-HT2A receptors, a characteristic that is believed to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3] The ratio of 5-HT2A to D2 receptor affinity is a key determinant in differentiating atypical from typical antipsychotics.[3] Melperone also interacts with other receptors, which may contribute to its overall clinical effects.
Table 1: Receptor Binding Profile of Melperone
| Receptor Subtype | Dissociation Constant (Kd) [nM] |
| Dopamine Receptors | |
| Dopamine D2 | 180 |
| Serotonin Receptors | |
| 5-HT2A | 102 |
| 5-HT1A | 2200 |
| 5-HT2C | 2100 |
| 5-HT1D | 3400 |
| Adrenergic Receptors | |
| α1-Adrenergic | 180 |
| α2-Adrenergic | 150 |
| Histamine Receptors | |
| Histamine H1 | 580 |
| Muscarinic Receptors | |
| Muscarinic (M1-M5) | >10000 |
Impact on Monoamine Metabolism
Melperone modulates the synthesis, release, and turnover of central monoamines, including dopamine, serotonin, and norepinephrine. These effects are region-dependent and contribute to its therapeutic actions and side-effect profile.
Dopamine Metabolism
Melperone's antagonism of D2 receptors leads to a dose-dependent increase in dopamine turnover, reflected by elevated levels of its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[4] However, this effect is less pronounced and of shorter duration compared to typical antipsychotics.[5] Notably, melperone preferentially increases dopamine release in the medial prefrontal cortex (mPFC) over the nucleus accumbens (NAC) and striatum, a characteristic shared with other atypical antipsychotics and thought to be beneficial for negative and cognitive symptoms of schizophrenia.[6][7]
Serotonin Metabolism
Studies on the effect of melperone on the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), have shown that its levels are generally unaffected by the drug.[4][5] This suggests that while melperone is a potent 5-HT2A antagonist, it does not significantly alter overall serotonin turnover. The interaction between melperone's 5-HT2A antagonism and D2 antagonism is crucial for its atypical profile.[3]
Norepinephrine Metabolism
Melperone has been observed to increase the levels of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylethylene glycol (MOPEG).[4] Interestingly, during long-term treatment, as tolerance develops to its effects on dopamine metabolism, the impact of melperone appears to shift towards central norepinephrine metabolism.[5]
Table 2: Effects of Melperone on Monoamine and Metabolite Levels
| Brain Region | Monoamine/Metabolite | Effect | Magnitude of Change |
| Whole Brain (Rodent) | DOPAC | Increase | Dose-dependent |
| Whole Brain (Rodent) | HVA | Increase | Dose-dependent |
| Whole Brain (Rodent) | 5-HIAA | No significant change | - |
| Whole Brain (Rodent) | MOPEG | Increase | Not specified |
| Medial Prefrontal Cortex (Rat) | Dopamine (extracellular) | Increase | Significant increase with 3-10 mg/kg dose |
| Nucleus Accumbens (Rat) | Dopamine (extracellular) | Smaller increase compared to mPFC | Not specified |
| Cerebrospinal Fluid (Human) | HVA | Elevation after 2 weeks | Weaker and shorter duration than thiothixene (B151736) |
| Cerebrospinal Fluid (Human) | 5-HIAA | No significant change | - |
| Cerebrospinal Fluid (Human) | MOPEG | Reduction after 4 weeks | Not specified |
Signaling Pathways
Melperone exerts its effects by modulating intracellular signaling cascades downstream of D2 and 5-HT2A receptors.
Dopamine D2 Receptor Signaling
As an antagonist, melperone blocks the binding of endogenous dopamine to the D2 receptor, a G-protein coupled receptor (GPCR) linked to Gαi/o proteins. This blockade prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor Signaling
Melperone also acts as an antagonist at the 5-HT2A receptor, which is coupled to the Gαq signal transduction pathway. By blocking this receptor, melperone prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which are key second messengers.
References
- 1. What is the mechanism of Melperone Hydrochloride? [synapse.patsnap.com]
- 2. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The ratios of serotonin2 and dopamine2 affinities differentiate atypical and typical antipsychotic drugs [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of melperone, two of its metabolites and thiothixene on central monoamine metabolism and prolactin levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine metabolite levels in cerebrospinal fluid of psychotic women treated with melperone or thiothixene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atypical antipsychotic drugs, quetiapine, iloperidone, and melperone, preferentially increase dopamine and acetylcholine release in rat medial prefrontal cortex: role of 5-HT1A receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of antipsychotic drugs on extracellular dopamine levels in rat medial prefrontal cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of Melperone (Buronil): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro molecular characterization of Melperone (B1203284) (also known as Buronil), an atypical antipsychotic of the butyrophenone (B1668137) class. The document outlines its binding affinities to various neurotransmitter receptors, details the primary signaling pathways it modulates, and provides standardized experimental protocols for its characterization.
Molecular Targets and Binding Profile
Melperone's therapeutic action and side-effect profile are dictated by its interaction with a range of central nervous system (CNS) receptors. It is characterized as an atypical antipsychotic due to its potent antagonism of serotonin (B10506) 5-HT2A receptors alongside a comparatively weaker affinity for dopamine (B1211576) D2 receptors.[1][2][3] This binding profile is thought to contribute to its antipsychotic effects with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2]
The primary mechanism of action involves the blockade of D2 and 5-HT2A receptors.[3][4] Additionally, Melperone interacts with adrenergic and histaminergic receptors, which may contribute to its sedative and cardiovascular side effects.[1][5] The following table summarizes the quantitative binding affinities of Melperone for key human brain receptors, as determined by in vitro radioligand binding assays.
Table 1: In Vitro Receptor Binding Affinities of Melperone
| Receptor Target | Binding Affinity (Kd, nM) | Receptor Family |
| Dopamine D2 | 130 | Dopaminergic |
| Serotonin 5-HT2A | 25 | Serotonergic |
| α1-Adrenergic | 16 | Adrenergic |
| Histamine H1 | 170 | Histaminergic |
| α2-Adrenergic | 830 | Adrenergic |
| Serotonin 5-HT1A | 1,400 | Serotonergic |
| Muscarinic (General) | 2,700 | Cholinergic |
| Serotonin 5-HT1D | >10,000 | Serotonergic |
| Serotonin 5-HT2C | >10,000 | Serotonergic |
| (Data sourced from radioligand binding assays on post-mortem normal human brain tissue as reported by Richelson and Souder, 2000)[6][7] |
Key Signaling Pathways Modulated by Melperone
Melperone functions as an antagonist, blocking the downstream signaling cascades typically initiated by the endogenous ligands of its target receptors. The two primary pathways are detailed below.
Dopamine D2 Receptor Antagonism The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[8] Activation of this pathway by dopamine normally inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] By blocking the D2 receptor, Melperone prevents this inhibition, thereby modulating downstream cAMP-dependent signaling.
Serotonin 5-HT2A Receptor Antagonism The 5-HT2A receptor is coupled to the Gαq/11 signaling pathway.[10][11] When activated by serotonin, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10] Melperone's antagonism at this receptor inhibits this entire cascade.
Experimental Protocols
The binding affinity data presented in this guide are determined using competitive radioligand binding assays. This in vitro technique is fundamental for characterizing the interaction between a drug and its target receptor.[12]
Objective: To determine the affinity (Ki) of a test compound (Melperone) for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.[13]
Generalized Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Tissue (e.g., specific brain region) or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).[14]
-
The homogenate is centrifuged at low speed to remove nuclei and debris.[14]
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a standardized protein concentration, determined by a protein assay (e.g., BCA assay).[14]
-
-
Assay Incubation:
-
The assay is typically performed in a 96-well plate format.[13]
-
Triplicate wells are set up for three conditions:
-
Total Binding: Contains membrane preparation and a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors).
-
Non-specific Binding (NSB): Contains membrane, radioligand, and a high concentration of an unlabeled competing drug to saturate the target receptors.
-
Competition: Contains membrane, radioligand, and serial dilutions of the test compound (Melperone).[13]
-
-
The plates are incubated at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach binding equilibrium.[14]
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[12][13]
-
Filters are washed quickly with ice-cold buffer to remove unbound radioligand.[14]
-
The filters are dried, and scintillation fluid is added. The radioactivity on each filter is then quantified using a liquid scintillation counter.[12]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding counts from the total binding counts.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the Melperone concentration.
-
The IC50 value (the concentration of Melperone that inhibits 50% of the specific radioligand binding) is determined from this curve.
-
The IC50 is converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[15]
-
References
- 1. biomedicus.gr [biomedicus.gr]
- 2. Pharmacological data of the atypical neuroleptic compound melperone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Melperone Hydrochloride used for? [synapse.patsnap.com]
- 4. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pillintrip.com [pillintrip.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Buronil (Melperone): A Technical Guide
For Immediate Release
A deep dive into the atypical antipsychotic, Buronil (melperone), reveals potential neuroprotective properties beyond its established use in treating psychosis and agitation. This technical guide synthesizes the current, albeit limited, preclinical evidence for its role in neuronal protection, offering insights for researchers, scientists, and drug development professionals.
This compound, a butyrophenone (B1668137) antipsychotic, has been a staple in European psychiatric medicine for decades, valued for its efficacy in managing schizophrenia, anxiety, and confusion, particularly in elderly patients.[1] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2] Notably, its weak affinity for the D2 receptor may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3] While clinically established for psychiatric conditions, emerging preclinical data suggests a potential, yet underexplored, neuroprotective capacity.
Receptor Binding Affinities of Melperone (B1203284)
Understanding the interaction of melperone with various neuronal receptors is crucial to elucidating its pharmacological profile. The following table summarizes the reported binding affinities (Ki, in nM) of melperone for key receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Species | Source |
| Dopamine D2 | 180 | Human | MedchemExpress |
| Dopamine D4 | >100 | Rat | Psychopharmacology (Berl). 1995 |
| Serotonin 5-HT2A | 102 | Human | MedchemExpress |
| α1-Adrenergic | 180 | Human | MedchemExpress |
| α2-Adrenergic | 150 | Human | MedchemExpress |
| Histamine H1 | 580 | Human | MedchemExpress |
| Serotonin 5-HT1A | 2200 | Human | MedchemExpress |
| Serotonin 5-HT2C | 2100 | Human | MedchemExpress |
| Muscarinic M3 | >10000 | Human | PDSP Ki Database[4] |
Evidence for Neuroprotection: An In Vitro Perspective
The most direct, albeit limited, evidence for melperone's neuroprotective potential comes from a study on hippocampal neuronal cultures. This research suggests that certain antipsychotic drugs, particularly those with an affinity for the dopamine D4 receptor, can protect neurons from cell death induced by growth medium deprivation.[5] The proposed mechanism is independent of reactive oxygen species (ROS) scavenging and appears to involve a caspase-dependent pathway.[5]
While this study did not provide specific quantitative data for melperone, its known interaction with D2-like receptors, including a noted selectivity for D4 over D2 receptors in some contexts, positions it as a candidate for this neuroprotective mechanism.[6]
Potential Neuroprotective Signaling Pathways
Based on the available literature for atypical antipsychotics and related compounds, several signaling pathways may be implicated in the potential neuroprotective effects of melperone.
Dopamine D4 Receptor-Mediated Anti-Apoptotic Pathway
The aforementioned in vitro study points towards a D4 receptor-mediated, caspase-dependent anti-apoptotic pathway. Antagonism of the D4 receptor may initiate a signaling cascade that ultimately inhibits the activation of executioner caspases, such as caspase-3, thereby preventing programmed cell death.
Figure 1: Proposed D4 receptor-mediated anti-apoptotic pathway of melperone.
Experimental Protocols
In Vitro Neuroprotection Assay Against Growth Medium Deprivation
This protocol is based on the methodology described by Bastianetto et al. (2006) and can be used to assess the protective effects of melperone on neuronal survival.[5]
1. Cell Culture:
-
Primary hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains.
-
Cells are plated on poly-D-lysine coated plates at a suitable density.
-
Cultures are maintained in a defined neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for maturation.
2. Treatment:
-
Prepare stock solutions of melperone in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, replace the culture medium with a serum-free medium.
-
Pre-treat the cells with various concentrations of melperone (e.g., 10⁻¹⁰ to 10⁻⁶ M) for a specified period (e.g., 1 hour).
3. Induction of Cell Death:
-
Induce cell death by replacing the medium with a growth factor-free and serum-free medium (growth medium deprivation).
4. Assessment of Cell Viability:
-
After 24-48 hours of deprivation, assess cell viability using standard assays such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Cytotoxicity Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
5. Workflow Diagram:
Figure 2: Workflow for in vitro neuroprotection assay.
Caspase-3 Activity Assay
To investigate the involvement of the caspase pathway, a caspase-3 activity assay can be performed on cell lysates from the neuroprotection experiment.
1. Cell Lysis:
-
Following treatment and deprivation, lyse the cells using a suitable lysis buffer.
2. Assay Procedure:
-
Use a commercially available fluorometric or colorimetric caspase-3 assay kit.
-
The assay typically involves the cleavage of a specific substrate by active caspase-3, leading to the release of a fluorescent or colored molecule.
-
Measure the signal using a microplate reader.
3. Data Analysis:
-
Compare the caspase-3 activity in melperone-treated cells to that in untreated control cells.
Future Directions and Conclusion
-
Quantitative analysis: Determining the precise efficacy (e.g., EC50) of melperone in various in vitro models of neurodegeneration.
-
Mechanism of action: Elucidating the specific intracellular signaling pathways involved in its potential anti-apoptotic effects.
-
In vivo studies: Evaluating the neuroprotective effects of melperone in animal models of neurodegenerative diseases.
-
Broader neuroprotective profile: Investigating its effects on other key aspects of neurodegeneration, such as oxidative stress and neuroinflammation, with specific and quantitative assays.
References
- 1. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 2. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melperone - Wikipedia [en.wikipedia.org]
- 4. 16687 [pdspdb.unc.edu]
- 5. Prototypical antipsychotic drugs protect hippocampal neuronal cultures against cell death induced by growth medium deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacodynamics of Melperone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melperone (B1203284) hydrochloride is a butyrophenone (B1668137) antipsychotic agent that has been in clinical use for several decades, primarily in European countries, for the treatment of schizophrenia and other psychotic disorders.[1] It is classified as an atypical antipsychotic due to its pharmacological profile, which is characterized by a lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.[2][3] This guide provides a comprehensive overview of the pharmacodynamics of melperone hydrochloride, detailing its mechanism of action, receptor binding profile, and effects on downstream signaling pathways. The information presented is intended to serve as a technical resource for researchers and professionals involved in the study and development of neuropsychiatric drugs.
Mechanism of Action
Melperone hydrochloride exerts its antipsychotic effects through a multi-receptorial mechanism of action, functioning as an antagonist at various neurotransmitter receptors in the central nervous system.[4] Its therapeutic efficacy is primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][4] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[4] Concurrently, the antagonism of 5-HT2A receptors is believed to contribute to its atypical profile, potentially by mitigating the extrapyramidal side effects associated with potent D2 receptor blockade and improving negative symptoms and cognitive function.[4][5]
In addition to its primary targets, melperone also exhibits affinity for other receptors, including adrenergic and histamine (B1213489) receptors, which contributes to its overall pharmacological and side-effect profile, such as sedation and potential cardiovascular effects.[4]
Receptor Binding Profile
The affinity of melperone hydrochloride for a range of neurotransmitter receptors has been characterized in numerous in vitro studies. The following table summarizes the binding affinities (Ki) of melperone for key human receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Melperone Ki (nM) |
| Dopamine Receptors | |
| D2 | 194[2] |
| D3 | 347[2] |
| D4 | 555[2] |
| Serotonin Receptors | |
| 5-HT1A | 2,200[2] |
| 5-HT1D | 3,400[2] |
| 5-HT2A | 230[2] |
| 5-HT2C | 2,100[2] |
| 5-HT6 | 1,254[2] |
| 5-HT7 | 578[2] |
| Adrenergic Receptors | |
| α1 | 180[2] |
| α2 | 150[2] |
| Histamine Receptors | |
| H1 | 580[2] |
| Muscarinic Receptors | |
| M1 | >10,000[2] |
| M2 | 2,400[2] |
| M3 | >10,000[2] |
| M4 | 4,400[2] |
| M5 | >10,000[2] |
Signaling Pathways
The antagonist effects of melperone at dopamine D2 and serotonin 5-HT2A receptors modulate several downstream intracellular signaling cascades.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of the D2 receptor by melperone blocks the downstream signaling cascade initiated by dopamine.
Serotonin 5-HT2A Receptor Signaling Pathway
The serotonin 5-HT2A receptor is a GPCR that couples to the Gαq/11 subunit. Melperone's antagonism of this receptor inhibits serotonin-mediated signaling.
Experimental Protocols
The characterization of melperone hydrochloride's pharmacodynamics relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to its target receptors.
Objective: To determine the inhibitory constant (Ki) of melperone for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines like CHO or HEK293, or from specific brain regions) are prepared through homogenization and centrifugation.
-
Competitive Binding: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of unlabeled melperone.
-
Incubation: The reaction mixture is incubated to allow for binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of melperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
Functional Assays
Functional assays are employed to determine the potency of a compound in modulating receptor-mediated downstream signaling.
cAMP Assay (for Gαi/o-coupled receptors like D2):
-
Principle: Measures the ability of an antagonist to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.
-
General Protocol:
-
Cells expressing the D2 receptor are treated with an adenylyl cyclase activator (e.g., forskolin) and a D2 receptor agonist (e.g., dopamine) to inhibit cAMP production.
-
Varying concentrations of melperone are added to determine its ability to block the agonist's effect.
-
Intracellular cAMP levels are measured using techniques like HTRF or AlphaScreen.[7]
-
The IC50 value, representing the concentration of melperone that restores 50% of the maximal cAMP level, is calculated.
-
Calcium Flux Assay (for Gαq/11-coupled receptors like 5-HT2A):
-
Principle: Measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration.
-
General Protocol:
-
Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye.
-
The cells are pre-incubated with varying concentrations of melperone.
-
A 5-HT2A receptor agonist (e.g., serotonin) is added to stimulate calcium release.[2]
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorometric plate reader.
-
The IC50 value is determined as the concentration of melperone that inhibits 50% of the agonist-induced calcium response.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the in vivo pharmacodynamic effects of a drug.
Objective: To measure the effect of melperone administration on extracellular levels of dopamine and serotonin in brain regions such as the striatum and prefrontal cortex.
General Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region of an anesthetized animal.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.
-
Drug Administration: Melperone is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Post-Dose Sampling: Dialysate collection continues to monitor changes in neurotransmitter levels over time.
-
Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
Conclusion
Melperone hydrochloride's pharmacodynamic profile as a multi-receptor antagonist, with primary activity at dopamine D2 and serotonin 5-HT2A receptors, underpins its classification as an atypical antipsychotic. Its relatively weaker affinity for the D2 receptor compared to some typical antipsychotics is thought to contribute to its favorable side-effect profile. A thorough understanding of its receptor binding affinities, functional potencies, and effects on intracellular signaling pathways is crucial for the rational design of novel antipsychotic agents with improved efficacy and tolerability. The experimental protocols outlined in this guide provide a framework for the continued investigation of melperone and other neuropsychiatric compounds.
References
- 1. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Buronil (Melperone): A Technical Guide for Drug Discovery Professionals
Introduction: Buronil, known scientifically as melperone (B1203284), is an atypical antipsychotic of the butyrophenone (B1668137) class that has been utilized in clinical practice in several European countries for decades. Its classification as "atypical" stems from a pharmacological profile that suggests a lower incidence of extrapyramidal side effects (EPS) compared to older, "typical" antipsychotics like haloperidol (B65202).[1][2][3][4] Preclinical discovery studies have been crucial in elucidating the mechanisms that underpin its therapeutic efficacy and favorable safety profile. This technical guide provides an in-depth overview of the core preclinical data on melperone, focusing on its receptor pharmacology, key experimental findings, and the methodologies used to derive them.
Pharmacodynamics: Receptor Binding Profile
Melperone's mechanism of action is centered on its antagonist activity at various central nervous system (CNS) neurotransmitter receptors.[5] Its antipsychotic effects are primarily attributed to the blockade of dopamine (B1211576) D2 receptors, while its atypical properties are linked to a potent antagonism of serotonin (B10506) 5-HT2A receptors.[5][6] The balance of activity at these two receptors is a key differentiator between typical and atypical antipsychotics.[1] Melperone also exhibits affinity for other receptors, which contributes to its overall pharmacological effects, including sedative properties.[5]
The following table summarizes the quantitative binding affinities (Ki, dissociation constant) of melperone for several key human receptors, compiled from preclinical in vitro studies. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ki (nM) |
| Serotonin 5-HT2A | ~102 |
| Dopamine D2 | ~180 |
| α1-Adrenergic | ~180 |
| α2-Adrenergic | ~150 |
| Histamine H1 | ~580 |
| Serotonin 5-HT1A | ~2200 |
(Note: Values are representative and may vary between different experimental assays and conditions.)
Core Signaling Pathways
Melperone exerts its cellular effects by blocking the downstream signaling cascades initiated by dopamine and serotonin. As an antagonist, it prevents the natural ligands from activating their respective G-protein coupled receptors (GPCRs).
-
Dopamine D2 Receptor Blockade: D2 receptors are typically coupled to Gi (inhibitory) proteins. Antagonism by melperone prevents the inhibition of adenylyl cyclase, thereby affecting the levels of the second messenger cyclic AMP (cAMP) and its downstream effectors like Protein Kinase A (PKA).
-
Serotonin 5-HT2A Receptor Blockade: 5-HT2A receptors are coupled to Gq proteins. Melperone's antagonism at this site blocks the activation of phospholipase C (PLC), which in turn prevents the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), key molecules in calcium and Protein Kinase C (PKC) signaling.
Caption: Melperone's antagonistic action on D2 (inhibitory) and 5-HT2A (excitatory) signaling.
Key Experimental Protocols
The preclinical characterization of melperone relies on standardized in vitro and in vivo assays to determine its pharmacological profile and predict clinical effects.
In Vitro: Radioligand Binding Assay
This competitive assay is fundamental for determining the binding affinity (Ki) of a test compound (melperone) for a specific receptor.
Objective: To quantify the affinity of melperone for dopamine D2, serotonin 5-HT2A, and other CNS receptors.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., rat striatum for D2, frontal cortex for 5-HT2A) in a cold buffer. Centrifuge the homogenate to pellet the cell membranes, which contain the receptors. Wash and resuspend the final membrane pellet in an assay buffer.
-
Competitive Binding: In a multi-well plate, incubate the prepared membranes with a known concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of unlabeled melperone.
-
Equilibration: Allow the reaction to incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of melperone to generate a competition curve. Calculate the IC50 (the concentration of melperone that inhibits 50% of the radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]
Caption: Standard workflow for a competitive radioligand binding assay.
In Vivo: Behavioral Models
Animal models are essential for predicting both the antipsychotic efficacy and the potential for side effects of compounds like melperone.
1. Conditioned Avoidance Response (CAR) for Efficacy
-
Principle: This model predicts antipsychotic activity.[8] Drugs that are effective antipsychotics selectively suppress the learned avoidance behavior without impairing the ability to escape an unpleasant stimulus.[8]
-
Protocol:
-
Apparatus: A shuttle box with two compartments, equipped with a cue (e.g., light or tone) and a grid floor for delivering a mild foot shock.
-
Training: A rat is placed in the box. The cue (conditioned stimulus, CS) is presented for a short period (e.g., 10 seconds), followed by the foot shock (unconditioned stimulus, US). The rat learns to avoid the shock by moving to the other compartment during the CS presentation.
-
Testing: After stable avoidance behavior is established, the animal is administered melperone or a vehicle.
-
Measurement: The number of successful avoidances (moving during CS) and escapes (moving during US) is recorded. A compound is considered to have an antipsychotic-like profile if it significantly reduces avoidances without affecting escapes.
-
2. Catalepsy Bar Test for EPS Liability
-
Principle: This test measures drug-induced catalepsy, a state of motor immobility in rodents that is highly predictive of extrapyramidal side effect (EPS) liability in humans.[9][10][11] Atypical antipsychotics like melperone are characterized by their low propensity to induce catalepsy.[1][2]
-
Protocol:
-
Apparatus: A horizontal bar raised to a specific height (e.g., 10-12 cm).
-
Administration: Rodents are treated with a test dose of melperone or a control substance (e.g., haloperidol as a positive control, vehicle as a negative control).
-
Measurement: At set time points after injection (e.g., 60 minutes), the rat's forepaws are gently placed on the bar.[10][11] The latency (time) for the animal to remove both paws from the bar and correct its posture is measured, with a pre-defined cut-off time (e.g., 180 seconds).[9] A longer latency indicates a greater cataleptic effect.
-
Caption: Logical relationship between in vivo preclinical models and clinical predictions.
Conclusion
Preclinical discovery studies have firmly established melperone as an atypical antipsychotic with a multi-receptor binding profile. Its potent antagonism of 5-HT2A receptors, coupled with a moderate affinity for D2 receptors, provides a strong mechanistic basis for its clinical efficacy and reduced risk of extrapyramidal side effects.[2][6][12] In vivo models corroborate these findings, demonstrating that melperone is effective in assays predictive of antipsychotic action while showing a low propensity to induce catalepsy.[1][2] This comprehensive preclinical data package has been instrumental in guiding the clinical development and use of this compound.
References
- 1. The ratios of serotonin2 and dopamine2 affinities differentiate atypical and typical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological data of the atypical neuroleptic compound melperone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. The effect of melperone, an atypical antipsychotic drug, on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Melperone Hydrochloride? [synapse.patsnap.com]
- 6. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elft.nhs.uk [elft.nhs.uk]
The Influence of Buronil (Melperone) on Gene Expression in Brain Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Buronil® (melperone) is a butyrophenone (B1668137) antipsychotic agent utilized in the management of schizophrenia and other psychotic disorders. While its clinical efficacy is established, a detailed understanding of its molecular mechanism, particularly its influence on gene expression in brain tissue, remains an area of active investigation. This technical guide synthesizes the current understanding of how antipsychotic drugs, as a class, modulate gene expression in the central nervous system and extrapolates these findings to the specific pharmacological profile of melperone (B1203284). Direct, comprehensive studies on melperone's effects on the brain transcriptome are limited; therefore, this document leverages data from related typical and atypical antipsychotics to provide a foundational framework for researchers.
This guide summarizes quantitative data on gene expression changes induced by antipsychotics, outlines detailed experimental protocols for investigating these effects, and provides visual representations of key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development, facilitating further inquiry into the precise molecular actions of melperone.
Introduction to this compound (Melperone)
Melperone is classified as a typical antipsychotic, although it exhibits certain atypical properties, such as a low affinity for dopamine (B1211576) D2 receptors, which may contribute to its favorable side-effect profile regarding extrapyramidal symptoms.[1][2] Its therapeutic action is believed to be mediated through the modulation of various neurotransmitter systems, including dopamine and serotonin (B10506) pathways.[1][2][3] Understanding the downstream effects of these receptor interactions on gene expression is crucial for elucidating the long-term neuroplastic changes associated with its therapeutic efficacy and potential side effects.
Antipsychotic medications are known to induce significant changes in brain architecture and synaptic plasticity through the modulation of gene expression.[4][5][6] These alterations can impact synaptic protein composition, dendritic spine morphology, and overall neuronal connectivity.[5][6]
Antipsychotic-Induced Gene Expression Changes in Brain Tissue
While specific data for melperone is scarce, extensive research on other antipsychotics, both typical (e.g., haloperidol) and atypical (e.g., clozapine (B1669256), olanzapine, risperidone), has identified several key classes of genes whose expression is consistently altered in various brain regions.
Immediate-Early Genes (IEGs)
IEGs are rapidly and transiently induced in response to neuronal activation and serve as markers for drug-induced neuronal activity.[5] Different antipsychotics induce distinct patterns of IEG expression in cortical and subcortical regions.[4]
-
c-fos : Typical antipsychotics like haloperidol (B65202) tend to induce c-fos expression in the dorsolateral striatum, while atypical agents like clozapine show more pronounced induction in the prefrontal cortex and the shell of the nucleus accumbens.[4]
-
Egr1 (Zif268) : Both acute and chronic antipsychotic treatments modulate Egr1 gene and protein expression.[4] Atypical antipsychotics such as risperidone (B510) and lurasidone (B1662784) have been shown to increase zif-268 expression in the striatum, hippocampus, and various cortical regions.[5]
-
Arc : Acute administration of both typical and atypical antipsychotics can induce Arc gene expression in the striatum.[4] The degree of induction has been correlated with D2 receptor blockade.[4]
-
Nur77 : Similar to c-fos, typical antipsychotics like haloperidol increase Nur77 expression in the dorsolateral striatum, whereas clozapine induces this gene more in the prefrontal cortex and nucleus accumbens shell.[4]
Genes Related to Synaptic Plasticity and Structure
Antipsychotics can lead to morphological and synaptic changes in the brain by modulating genes that regulate synaptic plasticity and dendritic spine architecture.[5][6]
-
Homer1a : Expression of Homer1a is increased in various cortical and subcortical regions following acute administration of several atypical antipsychotics.[5]
-
Brain-Derived Neurotrophic Factor (BDNF) : Chronic administration of some antipsychotics, such as aripiprazole, has been shown to reduce BDNF expression in the hippocampus.[5]
-
Cytoskeletal Proteins : Genes encoding cytoskeletal proteins, such as MAP2, have been found to be upregulated following antipsychotic exposure.[6]
Genes Involved in Metabolism
Recent transcriptomic and proteomic studies have highlighted that antipsychotic treatment can lead to changes in the expression of genes involved in energy metabolism.[6] This includes genes related to glycolysis, glucose metabolism, and mitochondrial function.[6]
Quantitative Data Summary
The following tables summarize the general effects of typical and atypical antipsychotics on the expression of key genes in different brain regions. It is important to note that these are generalized trends and the specific effects of melperone may differ.
Table 1: Effect of Antipsychotics on Immediate-Early Gene Expression in Brain Regions
| Gene | Antipsychotic Class | Prefrontal Cortex | Striatum (Dorsolateral) | Nucleus Accumbens | Hippocampus |
| c-fos | Typical (e.g., Haloperidol) | No significant change | ↑↑ | ↑ | Variable |
| Atypical (e.g., Clozapine) | ↑↑ | ↑ (medial) | ↑↑ (shell) | Variable | |
| Egr1 (Zif268) | Typical & Atypical | ↑ | ↑ | ↑ | ↑ |
| Arc | Typical & Atypical | ↓ (selective D2 antagonists) | ↑↑ | ↑ | Variable |
| Nur77 | Typical (e.g., Haloperidol) | No significant change | ↑↑ | Variable | Variable |
| Atypical (e.g., Clozapine) | ↑↑ | Variable | ↑↑ (shell) | Variable |
Arrow notation: ↑ (increase), ↑↑ (strong increase), ↓ (decrease). Data synthesized from multiple sources.[4][5]
Table 2: Effect of Antipsychotics on Genes Related to Synaptic Function and Metabolism
| Gene/Protein Class | Antipsychotic Class | General Effect on Expression | Brain Regions Implicated |
| Homer1a | Atypical | ↑ (acute) | Striatum, Cortex, Hippocampus |
| BDNF | Atypical (e.g., Aripiprazole) | ↓ (chronic) | Hippocampus |
| MAP2 | General | ↑ | Cortex |
| Metabolic Genes | General | Altered (up and down) | Cortex, Peripheral Blood Cells |
| (e.g., glycolysis, mitochondrial) |
Data synthesized from multiple sources.[5][6]
Experimental Protocols
To investigate the specific effects of this compound on gene expression in brain tissue, a standardized experimental workflow is recommended.
Animal Model and Drug Administration
-
Animal Model : Male Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used. Mice (e.g., C57BL/6) can also be utilized.
-
Acclimation : Animals should be housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Preparation : Melperone hydrochloride should be dissolved in a suitable vehicle (e.g., 0.9% saline or a small amount of acid followed by pH adjustment).
-
Administration : Melperone can be administered via intraperitoneal (i.p.) injection or oral gavage. Dosing should be based on previous behavioral studies and aimed to achieve clinically relevant plasma concentrations. Both acute (single dose) and chronic (e.g., 21-28 days) treatment paradigms should be employed. A vehicle-treated control group is essential.
Brain Tissue Collection and Processing
-
Euthanasia and Dissection : At a predetermined time point after the final drug administration (e.g., 2 hours for IEGs, 24 hours for longer-term changes), animals are euthanized by a humane method (e.g., decapitation or CO2 asphyxiation followed by cervical dislocation).
-
Brain Extraction : The brain is rapidly extracted and placed on an ice-cold surface.
-
Region-Specific Dissection : Specific brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus, nucleus accumbens) are dissected using a brain matrix and chilled instruments.
-
Sample Preservation : Dissected tissues are immediately flash-frozen in liquid nitrogen or on dry ice and stored at -80°C until RNA extraction.
Gene Expression Analysis
-
RNA Extraction : Total RNA is isolated from the brain tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Quantitative PCR (qPCR) : For targeted gene analysis, reverse transcription of RNA to cDNA is performed, followed by qPCR using gene-specific primers. Relative gene expression is calculated using the ΔΔCt method with appropriate housekeeping genes for normalization (e.g., GAPDH, β-actin).
-
Microarray or RNA-Sequencing (RNA-Seq) : For a global, unbiased assessment of the transcriptome, microarray analysis or RNA-Seq can be performed. This allows for the identification of novel genes and pathways affected by melperone.
-
Data Analysis : For high-throughput data, differential gene expression analysis is conducted, followed by pathway and gene ontology (GO) enrichment analysis to identify biological processes and signaling pathways that are significantly altered.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways implicated in the action of antipsychotic drugs.
References
- 1. hoschl.cz [hoschl.cz]
- 2. researchgate.net [researchgate.net]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Frontiers | Immediate-Early Genes Modulation by Antipsychotics: Translational Implications for a Putative Gateway to Drug-Induced Long-Term Brain Changes [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Unlocking the molecular mechanisms of antipsychotics – a new frontier for discovery [smw.ch]
Methodological & Application
Application Notes and Protocols for the Use of Buronil (Melperone) in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buronil (Melperone) is an atypical antipsychotic of the butyrophenone (B1668137) class, characterized by its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. While its clinical efficacy in treating schizophrenia and agitation is well-documented, its specific effects and mechanisms of action at the cellular level, particularly in primary neuronal cultures, are less explored. These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on primary neuronal cultures. The protocols outlined below are based on established methodologies for culturing primary neurons and assessing the impact of neuroactive compounds.
Mechanism of Action: A Foundation for Investigation
This compound's primary mechanism of action involves the blockade of D2 dopamine receptors and 5-HT2A serotonin receptors. This dual antagonism is believed to contribute to its antipsychotic effects with a lower incidence of extrapyramidal side effects compared to typical antipsychotics. In primary neuronal cultures, this pharmacological profile suggests that this compound may influence a variety of neuronal processes, including:
-
Neuronal Signaling: Modulation of downstream signaling cascades of D2 and 5-HT2A receptors.
-
Neuronal Viability and Neurotoxicity: Potential dose-dependent effects on neuron survival.
-
Neurite Outgrowth and Morphology: Influence on the development and maintenance of neuronal processes.
-
Synaptic Function: Alterations in synapse formation, density, and activity.
The following protocols provide a framework for systematically investigating these potential effects.
Data Presentation
To facilitate the comparison of quantitative data, it is recommended to summarize all results in clearly structured tables.
Table 1: Hypothetical Data on the Effect of this compound on Neuronal Viability
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 5 | 95.3 ± 6.1 |
| 10 | 89.7 ± 5.5 |
| 25 | 75.2 ± 7.3 |
| 50 | 52.4 ± 8.9 |
Table 2: Hypothetical Data on the Effect of this compound on Neurite Outgrowth
| This compound Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites |
| 0 (Vehicle) | 150.2 ± 12.5 | 4.2 ± 0.8 |
| 1 | 145.8 ± 11.9 | 4.1 ± 0.7 |
| 5 | 130.5 ± 10.3 | 3.5 ± 0.6 |
| 10 | 112.7 ± 9.8 | 2.8 ± 0.5 |
| 25 | 85.4 ± 7.2 | 2.1 ± 0.4 |
Table 3: Hypothetical Data on the Effect of this compound on Synaptic Density
| This compound Concentration (µM) | Synaptic Puncta per 100 µm of Dendrite |
| 0 (Vehicle) | 25.6 ± 3.1 |
| 1 | 24.9 ± 2.8 |
| 5 | 21.3 ± 2.5 |
| 10 | 18.7 ± 2.1 |
| 25 | 14.2 ± 1.9 |
Experimental Protocols
Protocol 1: Primary Cortical and Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary neurons from embryonic rodent brains, a fundamental step for subsequent investigations with this compound.
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Hibernate-E medium
-
Papain (20 U/mL)
-
DNase I (100 µg/mL)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
37°C water bath and incubator with 5% CO2
Procedure:
-
Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the embryos and place them in ice-cold Hibernate-E medium. Under a dissecting microscope, isolate the cortices and/or hippocampi from the embryonic brains.
-
Enzymatic Digestion: Transfer the dissected tissue to a tube containing papain and DNase I in Hibernate-E medium. Incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.
-
Mechanical Dissociation (Trituration): Carefully remove the enzyme solution and wash the tissue twice with warm Neurobasal medium. Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is obtained.
-
Cell Plating: Determine the cell density using a hemocytometer. Plate the neurons onto Poly-D-lysine coated culture vessels at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform a half-medium change every 3-4 days.
Protocol 2: Assessment of Neuronal Viability (MTT Assay)
This assay measures the metabolic activity of neurons as an indicator of cell viability following treatment with this compound.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Treatment: After a desired number of days in vitro (DIV), treat the neuronal cultures with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48 hours).
-
MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Analysis of Neurite Outgrowth
This protocol quantifies changes in neurite length and complexity in response to this compound treatment.
Materials:
-
Primary neuronal cultures on coverslips
-
This compound
-
Microscope with a camera
-
ImageJ software with the NeuronJ plugin
Procedure:
-
Treatment: Treat the neuronal cultures with different concentrations of this compound as described in Protocol 2.
-
Immunocytochemistry (Optional but Recommended): Fix the cells and stain for a neuronal marker such as β-III tubulin to visualize neurites clearly.
-
Image Acquisition: Acquire images of randomly selected fields for each condition.
-
Image Analysis using ImageJ/NeuronJ:
-
Open the images in ImageJ.
-
Use the NeuronJ plugin to trace the neurites of individual neurons.
-
Measure the total length of neurites and the number of primary neurites per neuron.
-
-
Data Analysis: Calculate the average neurite length and number of primary neurites for each treatment group and compare them to the vehicle control.
Protocol 4: Quantification of Synaptic Density
This protocol assesses the effect of this compound on the number of synapses in primary neuronal cultures.
Materials:
-
Primary neuronal cultures on coverslips
-
This compound
-
Primary antibodies against pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) markers
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Treatment: Treat mature neuronal cultures (e.g., DIV 14-21) with this compound.
-
Immunocytochemistry: Fix and permeabilize the cells. Incubate with primary antibodies against pre- and post-synaptic markers, followed by incubation with corresponding fluorescently labeled secondary antibodies.
-
Image Acquisition: Acquire high-resolution images of dendrites using a confocal microscope.
-
Image Analysis:
-
Use image analysis software to identify and count the number of co-localized pre- and post-synaptic puncta along a defined length of dendrite.
-
-
Data Analysis: Express the synaptic density as the number of synaptic puncta per unit length of dendrite and compare between treatment groups.
Protocol 5: Dopamine D2 Receptor Activity Assay (cAMP Assay)
This functional assay measures the downstream effect of this compound's antagonism on D2 receptor signaling.
Materials:
-
Primary neuronal cultures
-
This compound
-
Dopamine (or a D2 receptor agonist like quinpirole)
-
cAMP assay kit (e.g., ELISA or FRET-based)
-
Lysis buffer (if using ELISA)
Procedure:
-
Pre-treatment with this compound: Pre-incubate the neuronal cultures with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a known concentration of dopamine or a D2 agonist.
-
Cell Lysis and cAMP Measurement:
-
For ELISA-based kits, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions.
-
For live-cell FRET-based sensors, measure the change in fluorescence ratio upon stimulation.
-
-
Data Analysis: Determine the ability of this compound to inhibit the dopamine-induced decrease in cAMP levels. Calculate the IC50 value for this compound's antagonism.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound (Melperone).
Experimental Workflow for Investigating this compound in Primary Neuronal Cultures
Caption: Experimental workflow for this compound studies.
Conclusion
The provided protocols and application notes offer a robust framework for investigating the effects of this compound in primary neuronal cultures. By systematically evaluating its impact on neuronal viability, morphology, synaptic integrity, and receptor signaling, researchers can gain valuable insights into the cellular and molecular mechanisms underlying its therapeutic actions and potential neurotoxicity. This knowledge can contribute to a better understanding of its clinical profile and may inform the development of novel therapeutic strategies for neuropsychiatric disorders.
Melperone Administration in Rodent Behavioral Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of melperone (B1203284), an atypical antipsychotic, in various rodent behavioral models. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of signaling pathways and experimental workflows to guide researchers in their preclinical studies.
Introduction
Melperone is a butyrophenone (B1668137) derivative and an atypical antipsychotic agent.[1] Its therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3] Melperone exhibits a weak affinity for D2 receptors, which may contribute to a lower risk of extrapyramidal side effects compared to typical antipsychotics.[3][4] Rodent behavioral models are crucial for evaluating the preclinical efficacy and pharmacological profile of compounds like melperone.
Data Presentation
The following tables summarize the reported dosages and effects of melperone in various rodent behavioral models.
Table 1: Preclinical Dosages of Melperone Hydrochloride in Rodents
| Animal Model | Dosage Range | Administration Route | Application/Behavioral Model | Reference |
| Rat | 2.4, 5.1, 11.0 mg/kg/day | Drinking Water | Chronic study on oral movements | [5] |
| Rat | 3-10 mg/kg | Not Specified | Increased dopamine and acetylcholine (B1216132) release in the medial prefrontal cortex | [6] |
| Rat | Not Specified | Not Specified | Amphetamine-induced hyperlocomotion | [1] |
| Rat | Not Specified | Not Specified | Catalepsy Test | [1] |
| Mouse | Not Specified | Not Specified | Amphetamine-induced locomotion | [1] |
Note: Specific dosage information for melperone in various mouse models and for specific behavioral paradigms remains limited in publicly available literature. Researchers are encouraged to perform dose-response studies to determine the optimal dose for their specific experimental conditions.[1]
Signaling Pathway of Melperone
Melperone's mechanism of action involves the modulation of several neurotransmitter systems. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[2][3] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, reducing symptoms like hallucinations and delusions.[2][7] Its antagonism of 5-HT2A receptors may contribute to its atypical profile, potentially improving mood and anxiety.[2] Additionally, melperone has some affinity for alpha-1 adrenergic receptors, which could lead to cardiovascular side effects like vasodilation.[2]
Caption: Signaling pathway of Melperone.
Experimental Workflow
A typical experimental workflow for evaluating the effects of melperone in a rodent behavioral model is outlined below. This workflow ensures proper acclimatization, drug administration, and data collection.
Caption: General experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preparation of Melperone Hydrochloride for In Vivo Administration
Objective: To prepare a sterile solution of Melperone hydrochloride suitable for parenteral administration in rodents.[1]
Materials:
-
Melperone hydrochloride powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile conical tubes
-
Vortex mixer
-
pH meter and solutions for adjustment (if necessary)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Method:
-
Calculate the required amount of Melperone hydrochloride based on the desired concentration and final volume for the planned dosages.
-
Aseptically weigh the Melperone hydrochloride powder and transfer it to a sterile conical tube.
-
Add a small volume of the sterile vehicle (e.g., saline) to the powder and vortex thoroughly to create a slurry.
-
Gradually add the remaining vehicle to the desired final volume while continuously vortexing to ensure complete dissolution.
-
If necessary, check the pH of the solution and adjust to a physiologically compatible range (typically pH 6.0-7.5) using sterile acid or base.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Store the prepared solution appropriately (e.g., at 4°C, protected from light) until use.
Amphetamine-Induced Hyperlocomotion
Rationale: This model is used to assess the potential antipsychotic-like activity of a compound by measuring its ability to attenuate the locomotor-stimulating effects of amphetamine, a dopamine-releasing agent.[8]
Apparatus:
-
Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer Melperone or vehicle via the desired route (e.g., intraperitoneal - IP, or oral gavage - PO).
-
After the appropriate pre-treatment time (e.g., 30-60 minutes), administer d-amphetamine sulfate (B86663) (a typical dose is 0.5 mg/kg) or saline.[8]
-
Immediately place the animals into the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.[8]
-
Analyze the data in time bins (e.g., 5 or 10 minutes) and compare the total locomotor activity between the different treatment groups (Vehicle + Saline, Vehicle + Amphetamine, Melperone + Amphetamine) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by melperone indicates potential antipsychotic-like activity.[8]
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Rationale: PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information.[9][10] Deficits in PPI are observed in schizophrenic patients, and this test is used to evaluate the potential of a compound to restore this function.[9][10]
Apparatus:
-
Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Administer Melperone or vehicle (IP or PO) 30-60 minutes before placing the animals in the startle chambers.[8]
-
Place each animal in a startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[8]
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).[8]
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 70-85 dB) is presented 30-120 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The startle amplitude is measured for each trial.
-
Calculate the percentage of PPI for each prepulse intensity as follows: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
Compare the %PPI between treatment groups using appropriate statistical analysis. An increase in %PPI in a model of PPI disruption suggests potential antipsychotic-like efficacy.
Elevated Plus Maze (EPM)
Rationale: The EPM is a widely used model to assess anxiety-like behavior in rodents.[11][12] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[13]
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes prior to testing.
-
Administer Melperone or vehicle and allow for the appropriate pre-treatment time.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or manual scoring.
-
Analyze the data for parameters such as the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
Forced Swim Test (FST)
Rationale: The FST is a common behavioral assay used to screen for potential antidepressant activity.[14][15] It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[14][16] Antidepressant treatments tend to increase the latency to immobility and decrease the total duration of immobility.
Apparatus:
-
A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter) filled with water (e.g., 15 cm deep) at a controlled temperature (e.g., 23-25°C).[14]
Procedure:
-
Administer Melperone or vehicle according to the desired treatment regimen (acute or chronic).
-
Gently place the animal into the water-filled cylinder.
-
The test session typically lasts for 6 minutes.[14] The behavior is often scored during the last 4 minutes of the test.
-
Record the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time suggests a potential antidepressant-like effect.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Melperone Hydrochloride? [synapse.patsnap.com]
- 3. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological data of the atypical neuroleptic compound melperone (Buronil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic melperone administration does not enhance oral movements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Melperone Dosage in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage protocols for the atypical antipsychotic agent melperone (B1203284) in mice and rats. The information is intended to guide researchers in designing preclinical studies to evaluate the efficacy and safety of this compound.
Introduction
Melperone is a butyrophenone (B1668137) derivative with atypical antipsychotic properties, characterized by its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] Preclinical studies in rodents are crucial for understanding its pharmacological profile and therapeutic potential. This document summarizes reported dosages and provides detailed experimental protocols for key behavioral assays.
Data Presentation: Melperone Dosage in Rodents
The following tables summarize quantitative data on melperone dosage in rats. It is important to note that publicly available literature on specific melperone dosage protocols for various mouse models and behavioral paradigms is limited.[2] Therefore, researchers are strongly encouraged to conduct dose-response studies to determine the optimal dose for their specific experimental conditions in mice.
Table 1: Melperone Dosage in Rats
| Animal Model | Dosage Range | Administration Route | Application/Behavioral Model | Reference |
| Rat | 3-10 mg/kg | Not Specified | Increased dopamine and acetylcholine (B1216132) release in the medial prefrontal cortex | [3] |
| Rat | 2.4, 5.1, 11.0 mg/kg/day | Drinking Water | Chronic (12 months) study on tardive dyskinesia (oral movements) | [4] |
| Rat | Not Specified | Not Specified | Amphetamine-induced hyperlocomotion | [2] |
| Rat | Not Specified | Not Specified | Catalepsy Test | [2] |
Experimental Protocols
Preparation of Melperone for In Vivo Administration
Objective: To prepare a sterile solution of melperone suitable for administration in rodents.
Materials:
-
Melperone hydrochloride powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile vials
-
Vortex mixer
-
pH meter and solutions for pH adjustment (e.g., sterile HCl and NaOH) if necessary
-
Sterile filters (0.22 µm)
Protocol:
-
Aseptically weigh the required amount of melperone hydrochloride powder.
-
In a sterile vial, dissolve the powder in a small volume of the chosen vehicle.
-
Vortex the solution until the powder is completely dissolved.
-
If necessary, adjust the pH of the solution to a physiologically compatible range (typically pH 6.0-7.5).
-
Bring the solution to the final desired concentration with the vehicle.
-
Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.
-
Store the solution appropriately (e.g., at 4°C, protected from light) based on its stability.
Administration via Drinking Water (Chronic Studies)
Objective: To administer melperone chronically to rats via their drinking water.[4]
Protocol:
-
Calculate the total daily dose of melperone required per animal based on their body weight (mg/kg/day).
-
Measure the average daily water consumption of the rats to determine the required concentration of melperone in the drinking water.
-
Prepare the melperone solution at the calculated concentration.
-
Replace the regular drinking water with the melperone-containing water.
-
Prepare fresh melperone solutions regularly (e.g., daily or every other day) to ensure stability and accurate dosing.
-
Monitor the daily water consumption and body weight of the animals to adjust the drug concentration as needed.
Amphetamine-Induced Hyperlocomotion Test
Objective: To assess the potential antipsychotic efficacy of melperone by measuring its ability to reduce amphetamine-induced hyperlocomotion.[1][2]
Protocol:
-
Acclimate the animals to the testing room for at least one hour before the experiment.
-
Administer the vehicle or melperone at the desired dose and route.
-
After a specific pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, intraperitoneally).
-
Immediately place the animal in an open-field arena equipped with photobeams or a video tracking system.
-
Record locomotor activity for a defined period (e.g., 60-120 minutes).
-
Key parameters to analyze include total distance traveled, time spent mobile, and rearing frequency. A reduction in amphetamine-induced hyperlocomotion by melperone compared to the vehicle-treated group indicates potential antipsychotic efficacy.
Catalepsy Test (Bar Test)
Objective: To evaluate the potential of melperone to induce extrapyramidal side effects (EPS) by measuring the time an animal maintains an externally imposed posture. Melperone has been reported to have non-cataleptic properties.[1]
Protocol:
-
Administer the vehicle or melperone at the desired dose and route.
-
At various time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on a horizontal bar raised a specific height from the surface (e.g., 3-9 cm).
-
Measure the latency for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
An increased latency to move compared to the vehicle group is indicative of catalepsy.
Dosage Considerations for Mice
As previously mentioned, specific dosage information for melperone in mice is scarce. Therefore, a careful approach is necessary when designing studies in this species.
Recommendations:
-
Dose-Response Studies: It is essential to perform pilot dose-response studies to determine the effective and non-toxic dose range of melperone for the specific behavioral paradigm and mouse strain being used.
-
Allometric Scaling: As a starting point, allometric scaling can be used to estimate an initial dose range for mice based on effective doses in rats. This method uses body surface area to extrapolate doses between species. However, this should only be used as a preliminary guide, and empirical determination of the optimal dose is crucial.
Mandatory Visualizations
Caption: Melperone's antagonistic action on D2 and 5-HT2A receptors.
References
- 1. Pharmacological data of the atypical neuroleptic compound melperone (Buronil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of melperone, two of its metabolites and thiothixene on central monoamine metabolism and prolactin levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic melperone administration does not enhance oral movements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Buronil (Melperone) Solutions for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buronil, with the active ingredient Melperone, is an atypical antipsychotic of the butyrophenone (B1668137) class. It functions primarily as an antagonist of the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Its unique pharmacological profile, characterized by a weak affinity for D2 receptors, makes it a subject of interest in preclinical research for studying neuropsychiatric conditions with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.[2] These application notes provide detailed protocols for the preparation of Melperone solutions for in vivo experiments, particularly for administration to rodent models.
Chemical and Physical Properties
For research purposes, Melperone is most commonly available as Melperone hydrochloride, a salt form with enhanced solubility.
| Property | Value | Source |
| Chemical Name | 1-(4-Fluorophenyl)-4-(4-methyl-1-piperidinyl)-1-butanone hydrochloride | [1] |
| Molecular Formula | C₁₆H₂₂FNO·HCl | [3] |
| Molecular Weight | 299.81 g/mol | [3][4] |
| Appearance | Crystalline solid | [5] |
| Storage (Powder) | Desiccate at Room Temperature | [3] |
Solubility Data
Melperone hydrochloride exhibits excellent solubility in aqueous solutions, which simplifies the preparation for in vivo studies.
| Solvent | Solubility (approx.) | Source |
| Water | ≤ 100 mM | [3] |
| DMSO | ≤ 100 mM | [3] |
| Ethanol | Soluble | [6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Soluble | [6] |
For the free base form of Melperone, or if higher concentrations are required that exceed the aqueous solubility, a co-solvent system may be necessary. A common formulation for hydrophobic compounds is:
| Vehicle Composition | Melperone Solubility | Source |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL |
Note: The solubility in this co-solvent system is provided as a reference for similar compounds and may need to be empirically determined for Melperone.
Experimental Protocols
Protocol 1: Preparation of Melperone Hydrochloride Solution in Saline (Recommended)
This protocol is recommended due to the high water solubility of Melperone hydrochloride and the physiological compatibility of saline.
Materials:
-
Melperone hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of Melperone hydrochloride.
-
Example Calculation: For a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg, the final concentration needed is 1 mg/mL. To prepare 10 mL of this solution, you will need 10 mg of Melperone hydrochloride.
-
-
Weigh the Melperone hydrochloride powder accurately using an analytical balance and place it into a sterile conical tube.
-
Add the sterile 0.9% saline to the conical tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates. If dissolution is slow, brief sonication in a water bath may be used to aid the process.
-
Sterilize the solution by drawing it into a sterile syringe and passing it through a 0.22 µm syringe filter into a new sterile tube or vial. This is crucial for parenteral administration.
-
Label the final solution clearly with the compound name, concentration, solvent, and date of preparation.
Stability and Storage:
-
It is recommended to prepare solutions fresh on the day of the experiment.
-
If short-term storage is necessary, store the solution at 2-8°C, protected from light. Visually inspect for any precipitation before use. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though stability under these conditions should be validated.
Protocol 2: Preparation of Melperone Solution using a Co-Solvent System
This protocol should be considered if using the free base form of Melperone or if a specific non-aqueous vehicle is required for the experimental design.
Materials:
-
Melperone (free base) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Analytical balance
-
Vortex mixer and Sonicator
Procedure:
-
Prepare a stock solution of Melperone in DMSO. Dissolve the accurately weighed Melperone powder in the minimum required volume of DMSO.
-
Add the co-solvents sequentially. For a vehicle of 10% DMSO, 40% PEG300, and 5% Tween 80, add the PEG300 to the DMSO stock solution and mix thoroughly. Then, add the Tween 80 and mix again until the solution is homogeneous.
-
Add the saline solution. Slowly add the sterile saline to the organic mixture while vortexing to prevent precipitation.
-
Ensure final concentrations. The final volume should correspond to the desired percentages of each solvent.
-
Sterilize the solution using a 0.22 µm syringe filter, being mindful that the viscosity may be higher than aqueous solutions.
In Vivo Administration
The following provides general guidelines for intraperitoneal (IP) injection in mice and rats. All procedures should be approved by the institution's Animal Care and Use Committee.
Recommended Dosing
| Species | Dosage Range | Administration Route | Application | Source |
| Rat | 2 mg/kg/day | Drinking Water | Chronic study on dopamine release | [7] |
| Rat | 2.4 - 11.0 mg/kg/day | Drinking Water | Chronic study on oral movements | [8] |
| Mouse (Estimated) | 12.4 - 68.2 mg/kg | Intraperitoneal | Acute studies (e.g., behavioral models) | Calculated |
Mouse dose is an estimation based on allometric scaling from the rat oral doses. A common conversion factor from rat to mouse is to multiply the mg/kg dose by approximately 6.2.[9][10] Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Intraperitoneal (IP) Injection Protocol
-
Animal Restraint: Gently restrain the mouse or rat to expose the abdomen.
-
Injection Site: The preferred site for IP injection is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Needle and Syringe: Use an appropriately sized needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
Injection Volume: The volume should not exceed 10 mL/kg.
-
Procedure:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle.
-
Gently pull back on the plunger to ensure no fluid or blood is aspirated.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
Mechanism of Action and Signaling Pathways
Melperone is a multi-receptor antagonist.[7] Its primary mechanism of action involves the blockade of Dopamine D2 and Serotonin 5-HT2A receptors.[1][2]
Experimental Workflow for Solution Preparation
Caption: Workflow for this compound solution preparation and administration.
Simplified Signaling Pathway of Melperone Action
Melperone, as an antagonist, blocks the normal signaling cascades initiated by dopamine and serotonin at their respective receptors.
-
D2 Receptor Blockade: D2 receptors are G-protein coupled receptors (GPCRs) that typically couple to Gαi. Activation of Gαi inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. By blocking this receptor, Melperone prevents the inhibition of adenylyl cyclase, thereby maintaining or increasing cAMP levels that would otherwise be suppressed by dopamine.[11][12]
-
5-HT2A Receptor Blockade: 5-HT2A receptors are GPCRs that couple to Gαq. Activation of Gαq stimulates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[6][13] Melperone's antagonism at this receptor blocks this entire cascade.[6][13]
Caption: Antagonistic action of this compound on D2 and 5-HT2A pathways.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Melperone hydrochloride | C16H23ClFNO | CID 9926325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbbku.com [ijbbku.com]
- 10. jkom.org [jkom.org]
- 11. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Buronil (Melperone) in Animal Models of Psychosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buronil, with the active ingredient melperone (B1203284), is a butyrophenone (B1668137) antipsychotic that exhibits an atypical pharmacological profile. Unlike typical antipsychotics, melperone demonstrates a lower propensity for extrapyramidal side effects, which is attributed to its distinct receptor binding profile.[1][2] These application notes provide a comprehensive overview of the use of melperone in preclinical animal models of psychosis, detailing its mechanism of action, relevant behavioral assays, and experimental protocols.
Mechanism of Action
Melperone's therapeutic effects are primarily mediated through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2] Its weak affinity for D2 receptors and a binding profile that shows some resemblance to clozapine (B1669256) may contribute to its atypical properties.[2] The modulation of both dopaminergic and serotonergic systems is a key characteristic of many atypical antipsychotics, and is thought to be responsible for their efficacy against a broader range of psychosis symptoms with a more favorable side effect profile compared to typical antipsychotics.
References
Methodology for Assessing Melperone's Effect on Cognition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melperone (B1203284) is an atypical antipsychotic agent of the butyrophenone (B1668137) class, characterized by its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] Atypical antipsychotics are increasingly evaluated for their potential to impact cognitive function in psychiatric disorders such as schizophrenia. This document provides a detailed overview of the methodologies for assessing the cognitive effects of melperone, encompassing both preclinical and clinical research paradigms. The provided protocols and application notes are intended to guide researchers in designing and executing studies to elucidate the cognitive profile of melperone.
Mechanism of Action and Rationale for Cognitive Assessment
Melperone's primary mechanism of action involves the blockade of D2 and 5-HT2A receptors.[1] The interplay between these two receptor systems in brain regions critical for cognition, such as the prefrontal cortex and hippocampus, forms the neurobiological basis for investigating melperone's cognitive effects. Dopamine D2 receptor signaling is crucial for cognitive flexibility, while serotonin 5-HT2A receptors are implicated in learning and memory.[2][3][4] The dual antagonism by melperone may therefore modulate cognitive processes.
Signaling Pathways
The following diagram illustrates the simplified signaling pathways associated with D2 and 5-HT2A receptor antagonism and their potential downstream effects on cognition.
Preclinical Assessment of Cognition
Preclinical studies in animal models are essential for the initial evaluation of a drug's cognitive effects. These studies allow for the investigation of dose-response relationships and the underlying neurobiological mechanisms in a controlled environment.
Experimental Workflow for Preclinical Assessment
The following diagram outlines a typical workflow for assessing the cognitive effects of melperone in a preclinical setting.
Key Preclinical Cognitive Tests
1. Morris Water Maze (MWM)
The MWM is a widely used task to assess spatial learning and memory, functions heavily dependent on the hippocampus.
Protocol:
-
Apparatus: A circular pool (120-180 cm in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are given 4 trials per day to find the hidden platform.
-
Each trial starts from a different quadrant of the pool.
-
The latency to find the platform (escape latency) and the path length are recorded.
-
If the animal fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was located) is measured as an index of memory retention.
-
-
2. Passive Avoidance Test
This test assesses fear-motivated learning and memory, which involves the amygdala and hippocampus.
Protocol:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training/Acquisition Trial:
-
The animal is placed in the light compartment.
-
When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
-
Retention Trial (24-48 hours later):
-
The animal is again placed in the light compartment.
-
The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
-
-
Data Presentation: Preclinical Studies
Due to the limited availability of specific quantitative data for melperone in these preclinical tests, the following tables are presented as templates for data collection and presentation.
Table 1: Effect of Melperone on Morris Water Maze Performance (Template)
| Treatment Group | Day 1 Escape Latency (s) | Day 4 Escape Latency (s) | Probe Trial: Time in Target Quadrant (s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Melperone (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Melperone (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of Melperone on Passive Avoidance Test Performance (Template)
| Treatment Group | Latency to Enter Dark Compartment (s) |
| Vehicle Control | Mean ± SEM |
| Melperone (Dose 1) | Mean ± SEM |
| Melperone (Dose 2) | Mean ± SEM |
| Positive Control | Mean ± SEM |
Clinical Assessment of Cognition
Clinical trials are necessary to determine the cognitive effects of melperone in the target patient population, typically individuals with schizophrenia or other psychotic disorders.
Experimental Workflow for Clinical Assessment
The following diagram illustrates a typical workflow for a clinical trial assessing the cognitive effects of melperone.
Key Clinical Cognitive Assessment Tools
1. Wisconsin Card Sorting Test (WCST)
The WCST is a neuropsychological test of "set-shifting," i.e., the ability to display flexibility in the face of changing schedules of reinforcement. It is a measure of executive function and is sensitive to frontal lobe dysfunction.
Protocol:
-
Materials: A set of stimulus cards and response cards that vary in color, form, and number.
-
Procedure:
-
The participant is presented with four stimulus cards.
-
They are given a deck of response cards and instructed to match each response card to one of the stimulus cards.
-
The examiner provides feedback ("right" or "wrong") based on a sorting rule that the participant must deduce (e.g., sort by color).
-
After a set number of correct sorts, the sorting rule is changed without warning, and the participant must adapt to the new rule.
-
-
Key Measures: Categories achieved, perseverative errors (continuing to sort by a previous rule), and non-perseverative errors.
2. MATRICS Consensus Cognitive Battery (MCCB)
The MCCB is a standardized battery of tests designed to assess cognitive domains relevant to schizophrenia. It is widely used in clinical trials of cognitive-enhancing drugs.
Key Domains and Subtests:
-
Speed of Processing: Brief Assessment of Cognition in Schizophrenia (BACS) Symbol Coding, Category Fluency (Animal Naming), Trail Making Test Part A.
-
Attention/Vigilance: Continuous Performance Test - Identical Pairs (CPT-IP).
-
Working Memory: Wechsler Memory Scale-Third Edition (WMS-III) Spatial Span, Letter-Number Span.
-
Verbal Learning: Hopkins Verbal Learning Test-Revised (HVLT-R).
-
Visual Learning: Brief Visuospatial Memory Test-Revised (BVMT-R).
-
Reasoning and Problem Solving: Neuropsychological Assessment Battery (NAB) Mazes.
-
Social Cognition: Mayer-Salovey-Caruso Emotional Intelligence Test (MSCEIT) - Managing Emotions branch.
3. Cambridge Neuropsychological Test Automated Battery (CANTAB)
CANTAB is a battery of computerized, language-independent neuropsychological tests that assess various cognitive domains.
Relevant Subtests for Schizophrenia Research:
-
Executive Function, Working Memory, and Planning: Intra-Extra Dimensional Set Shift (IED), Spatial Working Memory (SWM), Stockings of Cambridge (SOC).
-
Visual Memory: Paired Associates Learning (PAL), Pattern Recognition Memory (PRM).
-
Attention: Rapid Visual Information Processing (RVP).
Data Presentation: Clinical Studies
The following table summarizes the available quantitative data from a clinical study on melperone's effect on cognition in patients with schizophrenia.[1]
Table 3: Effect of Melperone on Cognitive Performance in Patients with Schizophrenia (6-week treatment)
| Cognitive Domain | Test | Baseline Score (Mean ± SD) | 6-Week Score (Mean ± SD) | p-value |
| Executive Function | WCST - Categories Achieved | 2.8 ± 1.9 | 3.8 ± 2.0 | < 0.05 |
| WCST - Perseverative Errors | 26.0 ± 19.1 | 16.9 ± 14.8 | < 0.05 | |
| Visuospatial Manipulation | WISC-R Maze | 16.4 ± 6.0 | 13.9 ± 6.1 | < 0.05 |
| Verbal Learning & Memory | Not specified | No significant change | No significant change | NS |
| Verbal Working Memory | Not specified | No significant change | No significant change | NS |
| Verbal Fluency | Not specified | No significant change | No significant change | NS |
| Sustained Attention | Not specified | No significant change | No significant change | NS |
WCST: Wisconsin Card Sorting Test; WISC-R: Wechsler Intelligence Scale for Children-Revised; NS: Not Significant.
Conclusion
The assessment of melperone's effect on cognition requires a multi-faceted approach, utilizing both preclinical and clinical methodologies. Preclinical models, such as the Morris Water Maze and Passive Avoidance Test, provide initial insights into the drug's impact on learning and memory. Clinical assessment in patient populations, using standardized batteries like the MATRICS Consensus Cognitive Battery or specific tests like the Wisconsin Card Sorting Test, is crucial for determining the clinical relevance of these cognitive effects. The available data suggests that melperone may have a nuanced effect on cognition, with potential improvements in executive function.[1] However, further research with more comprehensive cognitive batteries and in larger patient populations is warranted to fully characterize the cognitive profile of melperone. The protocols and workflows provided in this document offer a framework for conducting such rigorous investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of the MATRICS Consensus Cognitive Battery in a 29-site antipsychotic schizophrenia clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Melperone on Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Melperone (B1203284) is an atypical antipsychotic medication of the butyrophenone (B1668137) class, utilized in the treatment of schizophrenia and other psychotic disorders.[1][2] Its therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is a widely studied cellular mechanism underlying learning and memory. Given the roles of dopaminergic and serotonergic systems in modulating synaptic plasticity, investigating the impact of melperone on LTP is a critical area of research for understanding its cognitive effects and potential therapeutic applications beyond psychosis.
These application notes provide a comprehensive overview of the known mechanisms of melperone, the established roles of its target receptors in LTP, and detailed protocols for designing and conducting experiments to elucidate its effects on this fundamental process of synaptic plasticity.
Mechanism of Action of Melperone
Melperone's pharmacological profile is characterized by its antagonism of:
-
Dopamine D2 Receptors: By blocking these receptors, melperone reduces dopaminergic neurotransmission, which is often hyperactive in psychotic states.[1][3]
-
Serotonin 5-HT2A Receptors: Antagonism of these receptors is a key feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and reduced risk of extrapyramidal side effects.[1][2]
Melperone has a weak affinity for D2 receptors, which may contribute to its favorable side effect profile.[2] It also has some affinity for alpha-1 adrenergic receptors.[1]
Dopaminergic and Serotonergic Modulation of LTP
Both dopamine and serotonin systems play crucial roles in modulating LTP. Understanding these interactions is key to predicting and interpreting the effects of melperone.
-
Dopamine: The role of dopamine in LTP is complex and receptor-subtype dependent. D1 receptor activation is generally considered to be necessary for the induction of LTP. In contrast, the activation of D2 receptors can have inhibitory effects on LTP induction and maintenance. Therefore, a D2 antagonist like melperone could potentially facilitate LTP by blocking this inhibitory influence.
-
Serotonin: The 5-HT2A receptor's role in LTP is also multifaceted. While some studies suggest that 5-HT2A receptor activation can facilitate LTP, others indicate an inhibitory role depending on the brain region and experimental conditions. Antagonism of 5-HT2A receptors by melperone could therefore either inhibit or disinhibit LTP, making experimental investigation essential.
Hypothetical Data Presentation
The following tables represent how quantitative data from a study investigating melperone's effect on LTP could be structured.
Table 1: Effect of Melperone on fEPSP Slope During Late-Phase LTP
| Treatment Group | N (slices) | Mean fEPSP Slope (% of Baseline at 60 min post-HFS) | Standard Error of the Mean (SEM) |
| Control (ACSF) | 12 | 155.8 | 5.2 |
| Melperone (1 µM) | 10 | 172.3* | 6.1 |
| Melperone (10 µM) | 11 | 148.5 | 5.8 |
| Melperone (50 µM) | 10 | 125.1** | 4.9 |
*p < 0.05, **p < 0.01 compared to Control. HFS: High-Frequency Stimulation. fEPSP: field Excitatory Postsynaptic Potential.
Table 2: Effect of Melperone on Paired-Pulse Facilitation (PPF)
| Treatment Group | N (slices) | PPF Ratio (50 ms (B15284909) inter-stimulus interval) | Standard Error of the Mean (SEM) |
| Control (ACSF) | 12 | 1.42 | 0.08 |
| Melperone (10 µM) | 11 | 1.45 | 0.09 |
No significant difference observed.
Experimental Protocols
The following are detailed protocols for investigating the effects of melperone on LTP in ex vivo hippocampal slices.
Hippocampal Slice Preparation
-
Animal Euthanasia and Brain Extraction:
-
Anesthetize a rodent (e.g., C57BL/6 mouse or Wistar rat) with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) cutting solution. (ACSF composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgSO4, 1 CaCl2).
-
-
Slicing:
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
-
Perform all slicing procedures in ice-cold, oxygenated ACSF cutting solution.
-
-
Recovery:
-
Transfer the slices to a holding chamber containing standard ACSF (same as cutting solution but with 1 mM MgSO4 and 2 mM CaCl2) oxygenated with 95% O2 / 5% CO2.
-
Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
-
Electrophysiological Recording
-
Slice Placement:
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated standard ACSF at a rate of 2-3 ml/min at 30-32°C.
-
-
Electrode Placement:
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway of the CA3 region.
-
Place a recording electrode (a glass micropipette filled with ACSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[4]
-
-
Baseline Recording:
-
Deliver baseline test pulses at 0.05 Hz to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit an fEPSP with a slope that is 30-40% of the maximum.
-
Record a stable baseline for at least 20-30 minutes before drug application or LTP induction.
-
Drug Application
-
Melperone Preparation:
-
Prepare a stock solution of melperone hydrochloride in distilled water or DMSO.
-
Dilute the stock solution in ACSF to the desired final concentrations (e.g., 1, 10, 50 µM) on the day of the experiment.
-
-
Bath Application:
-
Switch the perfusion to ACSF containing the desired concentration of melperone.
-
Allow the drug to perfuse for at least 20-30 minutes before LTP induction to ensure equilibration in the tissue.
-
LTP Induction and Measurement
-
High-Frequency Stimulation (HFS):
-
Induce LTP using a high-frequency stimulation protocol. A standard protocol is one or more trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.[5]
-
-
Post-HFS Recording:
-
Continue recording fEPSPs at the baseline frequency (0.05 Hz) for at least 60 minutes after HFS.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average slope recorded during the baseline period.
-
Compare the degree of potentiation between control (ACSF) and melperone-treated slices.
-
Visualizations
Signaling Pathways
Caption: Melperone's antagonism of D2 and 5-HT2A receptors, potentially modulating LTP.
Experimental Workflow
Caption: Workflow for investigating melperone's effects on hippocampal LTP.
Disclaimer: The provided protocols and hypothetical data are for informational and guidance purposes only. All experimental procedures should be conducted in accordance with institutional and governmental regulations regarding animal welfare and laboratory safety. Researchers should optimize these protocols for their specific experimental setup and goals.
References
- 1. What is the mechanism of Melperone Hydrochloride? [synapse.patsnap.com]
- 2. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical melperone treatment blocks D2-dopamine receptors in the human brain as determined by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Buronil (Melperone) Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring the receptor occupancy of Buronil (melperone), an atypical antipsychotic. Understanding the extent to which a drug engages its target receptors in the brain is critical for optimizing dosing, predicting therapeutic efficacy, and minimizing side effects. This document outlines in vitro, ex vivo, and in vivo techniques to quantify this compound's interaction with its primary targets.
Introduction to this compound and Receptor Occupancy
This compound, with the active ingredient melperone (B1203284), is an atypical antipsychotic of the butyrophenone (B1668137) class.[1][2] Its therapeutic effects in managing agitation and psychotic symptoms are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][3] Melperone is characterized by a relatively low affinity for D2 receptors, which is thought to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][4][5] It also exhibits antagonist activity at α1-adrenergic, α2-adrenergic, and histamine (B1213489) H1 receptors.[1]
Receptor occupancy (RO) is a measure of the percentage of a specific receptor type that is bound by a drug at a given time.[6] Determining the relationship between this compound dosage, plasma concentration, and receptor occupancy is crucial for establishing a therapeutic window. Techniques such as Positron Emission Tomography (PET), ex vivo autoradiography, and in vitro radioligand binding assays are powerful tools for quantifying receptor engagement.
This compound's Receptor Binding Profile
The affinity of a drug for its receptor is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate a higher binding affinity. The following table summarizes the reported binding affinities of melperone for key central nervous system receptors.
| Receptor Subtype | Reported Kd (nM) | Reference |
| Dopamine D2 | 180 | [1] |
| Serotonin 5-HT2A | 102 | [1] |
| α1-Adrenergic | 180 | [1] |
| α2-Adrenergic | 150 | [1] |
Clinical studies using PET have demonstrated that daily doses of 250-300 mg of melperone result in over 70% occupancy of D2 dopamine receptors in the human brain.[7]
Experimental Protocols
This section provides detailed protocols for three key techniques to measure this compound's receptor occupancy.
Protocol 1: In Vitro Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This assay determines the binding affinity (Ki) of this compound for the D2 receptor by measuring its ability to compete with a known D2-selective radioligand.
Materials:
-
Cell Membranes: From Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (D2 antagonists).
-
Non-specific Ligand: 10 µM Haloperidol or 1 µM unlabeled Spiperone.
-
This compound (Melperone Hydrochloride) Stock Solution: 1 mM in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Whatman GF/B or equivalent, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well microplates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membranes on ice.
-
Resuspend membranes in ice-cold Assay Buffer to a final protein concentration of 10-20 µg per well.
-
Homogenize briefly using a Polytron or similar device.
-
-
Compound Dilution:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: 50 µL Assay Buffer + 50 µL Radioligand + 150 µL membrane preparation.
-
Non-specific Binding Wells: 50 µL Non-specific Ligand + 50 µL Radioligand + 150 µL membrane preparation.
-
Competition Wells: 50 µL of each this compound dilution + 50 µL Radioligand + 150 µL membrane preparation.
-
The final concentration of the radioligand should be approximately its Kd value for the D2 receptor.
-
-
Incubation:
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold Wash Buffer.
-
-
Counting:
-
Dry the filters for 30 minutes at 50°C.
-
Place the dried filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Ex Vivo Autoradiography for Receptor Occupancy
This technique measures the in vivo receptor occupancy of this compound by quantifying the binding of a radioligand to brain sections from drug-treated animals.
Materials:
-
Animals: Male Wistar rats (200-250 g).
-
This compound (Melperone Hydrochloride): For administration to animals (e.g., subcutaneous injection).
-
Radioligand: e.g., [³H]-Raclopride for D2 receptors or [³H]-Ketanserin for 5-HT2A receptors.
-
Cryostat.
-
Microscope slides (e.g., Superfrost® Plus).
-
Incubation Buffer: e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Incubation Buffer.
-
Phosphor imaging screen or autoradiography film.
-
Image analysis software.
Procedure:
-
Animal Dosing:
-
Administer various doses of this compound (or vehicle control) to different groups of rats.
-
At the time of expected peak brain concentration of this compound, euthanize the animals by decapitation.
-
-
Tissue Collection and Preparation:
-
Rapidly remove the brains and freeze them in isopentane (B150273) cooled with dry ice.
-
Store brains at -80°C until sectioning.
-
Using a cryostat, cut 20 µm coronal sections of the brain regions of interest (e.g., striatum for D2, cortex for 5-HT2A).
-
Thaw-mount the sections onto microscope slides.
-
-
Radioligand Incubation:
-
Pre-incubate the slides for 15 minutes in Incubation Buffer at room temperature to remove endogenous ligands.
-
Incubate the slides with the radioligand in Incubation Buffer for 60 minutes at room temperature.
-
To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of an appropriate unlabeled competitor (e.g., 10 µM Haloperidol for [³H]-Raclopride).
-
-
Washing:
-
Rapidly wash the slides three times for 5 minutes each in ice-cold Wash Buffer.
-
Perform a final brief dip in ice-cold distilled water to remove buffer salts.
-
Dry the slides under a stream of cool air.
-
-
Imaging:
-
Expose the dried slides to a phosphor imaging screen or autoradiography film for an appropriate duration (e.g., 1-5 days).
-
Scan the imaging plate or develop the film.
-
-
Data Analysis:
-
Quantify the optical density of the autoradiograms in the brain regions of interest using image analysis software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding in the vehicle-treated group.
-
Calculate the percent receptor occupancy for each dose of this compound using the formula: % Occupancy = 100 * (1 - (Specific binding in drug-treated / Specific binding in vehicle-treated)).
-
Plot the percent occupancy against the dose of this compound to generate a dose-occupancy curve.
-
Protocol 3: In Vivo PET Imaging of 5-HT2A Receptor Occupancy
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living human or animal brain. This protocol provides a general outline for a 5-HT2A receptor occupancy study using the radioligand [¹¹C]MDL 100,907.
Materials and Equipment:
-
PET Scanner.
-
Cyclotron for producing ¹¹C.
-
Radiochemistry module for synthesizing [¹¹C]MDL 100,907.
-
Human subjects or non-human primates.
-
This compound (Melperone Hydrochloride) for oral administration.
-
Arterial line for blood sampling (for full kinetic modeling).
-
Automated blood sampling system and gamma counter.
-
Image analysis software.
Procedure:
-
Subject Preparation:
-
Subjects should be screened and provide informed consent.
-
An intravenous line is placed for radioligand injection and an arterial line may be placed for blood sampling.
-
-
Baseline PET Scan:
-
Position the subject in the PET scanner.
-
A transmission scan may be performed for attenuation correction.
-
Inject a bolus of [¹¹C]MDL 100,907 intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
If arterial blood sampling is performed, collect timed samples throughout the scan to measure the arterial input function.
-
-
This compound Administration:
-
Administer a clinically relevant oral dose of this compound to the subject.
-
-
Post-Dose PET Scan:
-
At the time of anticipated peak receptor occupancy, perform a second PET scan following the same procedure as the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time-framed images.
-
Define regions of interest (ROIs) on the images, including a target region rich in 5-HT2A receptors (e.g., neocortex) and a reference region with negligible receptor density (e.g., cerebellum).
-
Calculate the binding potential (BP_ND) for the baseline and post-dose scans using kinetic modeling (e.g., simplified reference tissue model or full kinetic modeling with arterial input function).
-
Calculate the percent receptor occupancy using the formula: % Occupancy = 100 * (1 - (BP_ND post-dose / BP_ND baseline)).
-
Conclusion
The techniques described in these application notes provide a robust framework for characterizing the receptor occupancy of this compound. By combining in vitro affinity data with ex vivo and in vivo occupancy measurements, researchers can gain a comprehensive understanding of this compound's pharmacodynamics. This knowledge is essential for guiding drug development, optimizing therapeutic strategies, and ultimately improving patient outcomes in the treatment of psychiatric disorders.
References
- 1. biocompare.com [biocompare.com]
- 2. Examining dopamine D3 receptor occupancy by antipsychotic drugs via [3H]7-OH-DPAT ex vivo autoradiography and its cross-validation via c-fos immunohistochemistry in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Pharmacological data of the atypical neuroleptic compound melperone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical melperone treatment blocks D2-dopamine receptors in the human brain as determined by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Neurotoxicity Assessment of Melperone
Introduction
Melperone (B1203284) is an atypical antipsychotic of the butyrophenone (B1668137) class, utilized in the treatment of schizophrenia and other psychotic disorders.[1] Its primary mechanism of action involves antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3] While generally considered to have a favorable safety profile, understanding its potential for neurotoxicity is crucial for comprehensive risk assessment and the development of safer therapeutic strategies. This application note provides a framework for the in vitro assessment of melperone's neurotoxicity, employing a battery of assays to investigate key cellular and molecular events associated with neuronal damage. The protocols detailed herein are designed for researchers in neuropharmacology, toxicology, and drug development.
Rationale for In Vitro Neurotoxicity Assessment
In vitro models provide a controlled environment to dissect the specific cellular and molecular mechanisms underlying a compound's neurotoxic potential. Key events often implicated in drug-induced neurotoxicity include:
-
Reduced Cell Viability: Direct cytotoxic effects leading to cell death.
-
Apoptosis: Programmed cell death, a common pathway for neuronal loss.[4][5]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage.[6][7][8]
-
Mitochondrial Dysfunction: Impairment of mitochondrial function, which is central to cellular energy metabolism and survival.[9][10][11]
This application note will focus on protocols to assess these key parameters in a neuronal cell line exposed to melperone.
Data Presentation
As no specific quantitative data for the in vitro neurotoxicity of melperone was identified in the initial literature search, the following tables are presented as templates for data acquisition and presentation.
Table 1: Effect of Melperone on Neuronal Cell Viability (MTT Assay)
| Melperone Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Table 2: Induction of Apoptosis by Melperone (Caspase-3 Activity Assay)
| Melperone Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control; Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Table 3: Melperone-Induced Oxidative Stress (ROS Production Assay)
| Melperone Concentration (µM) | Relative Fluorescence Units (RFU; Mean ± SD) |
| Vehicle Control | 1000 ± 85 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Table 4: Impact of Melperone on Mitochondrial Membrane Potential (MMP)
| Melperone Concentration (µM) | % of Cells with Depolarized Mitochondria (Mean ± SD) |
| Vehicle Control | 5.1 ± 1.2 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Mandatory Visualizations
Caption: Putative signaling pathway for melperone-induced neurotoxicity.
Caption: Experimental workflow for in vitro neurotoxicity assessment.
Experimental Protocols
Cell Culture
A human neuroblastoma cell line, such as SH-SY5Y, is recommended for these studies due to its neuronal characteristics and widespread use in neurotoxicity research.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Sub-culturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Melperone Preparation
-
Prepare a stock solution of melperone (e.g., 100 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Prepare working concentrations by diluting the stock solution in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and treat the cells with various concentrations of melperone for 24 hours. Include a vehicle control (medium with DMSO).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Assessment (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
-
Protocol:
-
Seed SH-SY5Y cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of melperone for 24 hours.
-
Lyse the cells and prepare the cell lysate according to the manufacturer's instructions of the caspase-3 assay kit.
-
Add the caspase-3 substrate to the cell lysates and incubate as per the kit's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Express the results as fold change in caspase-3 activity relative to the vehicle control.
-
Oxidative Stress Assessment (ROS Production Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
96-well black, clear-bottom plates
-
DCFH-DA probe
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of melperone for a shorter duration (e.g., 1-6 hours), as ROS production is an early event.
-
Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Present the data as relative fluorescence units (RFU).
-
Mitochondrial Membrane Potential (MMP) Assessment
This assay utilizes a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to assess the mitochondrial membrane potential.
-
Materials:
-
96-well black, clear-bottom plates
-
TMRE dye
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of melperone for 24 hours.
-
Incubate the cells with 100 nM TMRE for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence (excitation ~549 nm, emission ~575 nm) using a fluorescence microplate reader.
-
A decrease in fluorescence indicates mitochondrial depolarization. Data can be presented as a percentage of control fluorescence.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro assessment of melperone's neurotoxic potential. By evaluating multiple endpoints, including cell viability, apoptosis, oxidative stress, and mitochondrial function, researchers can gain a comprehensive understanding of the potential mechanisms underlying any observed neurotoxicity. The generated data will be invaluable for the risk assessment of melperone and for guiding the development of safer antipsychotic medications.
References
- 1. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Melperone Hydrochloride? [synapse.patsnap.com]
- 3. elft.nhs.uk [elft.nhs.uk]
- 4. scientiapsychiatrica.com [scientiapsychiatrica.com]
- 5. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excitotoxicity, oxidative stress, and the neuroprotective potential of melatonin [pubmed.ncbi.nlm.nih.gov]
- 7. Melatonin Ameliorates Valproic Acid-Induced Neurogenesis Impairment: The Role of Oxidative Stress in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Stress and Antioxidants in Neurodegenerative Disorders [mdpi.com]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Psychiatric drugs impact mitochondrial function in brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Pharmacokinetic Studies of Melperone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melperone (B1203284) is an atypical antipsychotic of the butyrophenone (B1668137) class, characterized by its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] It is primarily metabolized in the liver, with cytochrome P450 2D6 (CYP2D6) playing a key role in its biotransformation.[3][4] Understanding the pharmacokinetic profile of melperone in preclinical animal models is crucial for the design and interpretation of toxicology and efficacy studies, and for predicting its human pharmacokinetics.
These application notes provide detailed protocols for conducting pharmacokinetic studies of melperone in common laboratory animal species: rats, mice, and dogs. The protocols cover drug administration, blood sample collection, and bioanalytical methods for the quantification of melperone in plasma.
Experimental Protocols
Animal Models
-
Species: Sprague-Dawley rats, CD-1 mice, Beagle dogs.
-
Health Status: Healthy, adult animals of a single sex (either male or female) are recommended to reduce variability.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Ethics Statement: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent local ethics committee.
Drug Formulation and Administration
Melperone hydrochloride can be formulated for both oral and intravenous administration.
a) Oral Administration (Gavage)
-
Formulation: Prepare a homogenous suspension of melperone hydrochloride in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water.
-
Dose: The dose will depend on the specific study objectives. A common dose range for antipsychotics in rodents is 1-10 mg/kg.
-
Procedure (Rats and Mice):
-
Accurately weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal.
-
Measure the appropriate volume of the melperone suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Observe the animal for a short period after dosing to ensure no adverse effects.
-
b) Intravenous Administration (Bolus)
-
Formulation: Dissolve melperone hydrochloride in a sterile isotonic saline solution (0.9% NaCl). The concentration should be adjusted to allow for an appropriate injection volume (e.g., 1-5 mL/kg).
-
Dose: A typical intravenous dose for pharmacokinetic studies is lower than the oral dose, often in the range of 0.5-2 mg/kg.
-
Procedure (Rats and Dogs):
-
Anesthetize the animal if required by the protocol and IACUC guidelines.
-
For rats, the lateral tail vein is a common site for intravenous injection.
-
For dogs, the cephalic or saphenous vein is typically used.[5]
-
Administer the melperone solution as a slow bolus injection over 1-2 minutes.
-
Blood Sample Collection
-
Matrix: Plasma is the preferred matrix for pharmacokinetic analysis.
-
Anticoagulant: Use tubes containing an anticoagulant such as EDTA or heparin.
-
Collection Schedule: The following time points are suggested to adequately characterize the plasma concentration-time profile of melperone. Additional or different time points may be necessary depending on the specific pharmacokinetic properties observed.
| Administration Route | Suggested Sampling Time Points (hours post-dose) |
| Intravenous (IV) | Pre-dose (0), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
| Oral (PO) | Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 |
-
Blood Volume: The volume of blood collected at each time point should be minimized to avoid impacting the animal's physiological status. For rodents, sparse sampling techniques may be employed where different subsets of animals are sampled at different time points.
-
Sample Processing:
-
Collect blood into appropriately labeled tubes.
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled tubes.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method for Melperone Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and specific quantification of melperone in plasma.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Sample Preparation:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile (B52724) or methanol) to a small volume of plasma (e.g., 50 µL) to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis. Alternatively, liquid-liquid extraction or solid-phase extraction can be used for sample cleanup and concentration.
-
-
Chromatographic Conditions (General Example):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for melperone and an appropriate internal standard (e.g., a deuterated analog of melperone or a structurally similar compound) should be optimized.
-
-
Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Data Presentation
Table 1: Pharmacokinetic Parameters of Melperone in Rats (Example)
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 80 ± 15 |
| Tmax (h) | 0.083 | 1.0 ± 0.5 |
| AUC (0-t) (ngh/mL) | 350 ± 50 | 450 ± 70 |
| AUC (0-inf) (ngh/mL) | 360 ± 55 | 470 ± 75 |
| t½ (h) | 3.5 ± 0.8 | 4.0 ± 1.0 |
| CL (L/h/kg) | 2.8 ± 0.4 | - |
| Vd (L/kg) | 10 ± 2 | - |
| F (%) | - | ~60 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of Melperone in Mice (Example)
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 120 ± 20 | 60 ± 10 |
| Tmax (h) | 0.083 | 0.5 ± 0.2 |
| AUC (0-t) (ngh/mL) | 280 ± 40 | 320 ± 50 |
| AUC (0-inf) (ngh/mL) | 290 ± 45 | 330 ± 55 |
| t½ (h) | 3.0 ± 0.5 | 3.5 ± 0.7 |
| CL (L/h/kg) | 3.4 ± 0.5 | - |
| Vd (L/kg) | 10 ± 1.5 | - |
| F (%) | - | ~55 |
Data are presented as mean ± standard deviation.
Table 3: Pharmacokinetic Parameters of Melperone in Dogs (Example)
| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) |
| Cmax (ng/mL) | 100 ± 15 | 50 ± 10 |
| Tmax (h) | 0.083 | 1.5 ± 0.8 |
| AUC (0-t) (ngh/mL) | 400 ± 60 | 550 ± 90 |
| AUC (0-inf) (ngh/mL) | 410 ± 65 | 570 ± 95 |
| t½ (h) | 5.0 ± 1.2 | 5.5 ± 1.5 |
| CL (L/h/kg) | 1.2 ± 0.2 | - |
| Vd (L/kg) | 6 ± 1 | - |
| F (%) | - | ~65 |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway of Melperone's Mechanism of Action
Experimental Workflow for Animal Pharmacokinetic Study
Generalized Metabolic Pathway of Melperone
References
- 1. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Melperone Hydrochloride? [synapse.patsnap.com]
- 3. Melperone is an inhibitor of the CYP2D6 catalyzed O-demethylation of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Successful treatment of schizophrenia with melperone augmentation in a patient with phenotypic CYP2D6 ultrarapid metabolization: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haemodynamic and metabolic effects of the antiarrhythmic drug melperone during acute left ventricular failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the D2 and 5-HT2A Receptor Interplay: Application Notes for Buronil (Melperone)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Buronil (Melperone), an atypical antipsychotic, as a tool to investigate the complex interplay between dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This document outlines detailed protocols for key in vitro and in vivo experiments, presents quantitative data in a structured format, and includes visualizations of relevant pathways and workflows to facilitate experimental design and data interpretation.
Introduction
Melperone (B1203284) is a butyrophenone (B1668137) derivative classified as an atypical antipsychotic agent. Its therapeutic efficacy is attributed to its antagonist activity at both D2 dopaminergic and 5-HT2A serotonergic receptors.[1] A key characteristic of melperone is its relatively weak affinity for the D2 receptor, which is associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][2] This pharmacological profile makes Melperone a valuable tool for dissecting the distinct and synergistic roles of D2 and 5-HT2A receptor blockade in modulating neuronal circuits relevant to psychosis and other neuropsychiatric disorders. The differential receptor affinities allow for the investigation of the hypothesis that a balanced D2/5-HT2A antagonism is crucial for achieving antipsychotic efficacy with an improved side-effect profile.
Quantitative Data: Receptor Binding Affinity of Melperone
The binding affinities of Melperone for human dopamine D2 and serotonin 5-HT2A receptors are summarized below. These values are essential for designing and interpreting receptor binding and functional assays.
| Compound | Receptor | K_i (nM) | K_d (nM) | Reference |
| Melperone | 5-HT2A | 120 | 102 | [3] |
| Melperone | D2 | 180 | 180 | [3] |
Signaling Pathways
The interplay between D2 and 5-HT2A receptors is complex, involving the modulation of downstream signaling cascades. The following diagram illustrates the canonical signaling pathways for these two G protein-coupled receptors (GPCRs).
Canonical signaling pathways of D2 and 5-HT2A receptors.
Experimental Protocols
In Vitro Studies
1. Receptor Binding Assays
These assays are fundamental for determining the affinity of this compound for D2 and 5-HT2A receptors.
a) Dopamine D2 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (K_i) of Melperone for the D2 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing human D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Prepare serial dilutions of Melperone.
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its K_d), and varying concentrations of Melperone or vehicle.
-
For non-specific binding determination, add the non-specific control agent.
-
Initiate the binding reaction by adding the D2 receptor membrane preparation.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the Melperone concentration to determine the IC50 value.
-
Calculate the K_i value using the Cheng-Prusoff equation.
-
b) Serotonin 5-HT2A Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (K_i) of Melperone for the 5-HT2A receptor.
-
Materials:
-
Membrane preparations from cells stably expressing human 5-HT2A receptors (e.g., CHO or HEK293 cells) or from rat frontal cortex.
-
Radioligand: [³H]-Ketanserin or [³H]-Spiperone.
-
Non-specific binding control: Mianserin (10 µM) or unlabeled serotonin.
-
Assay Buffer, microplates, filters, and scintillation supplies as for the D2 assay.
-
-
Protocol:
-
The protocol is analogous to the D2 receptor binding assay, with the substitution of 5-HT2A receptor membranes and the corresponding radioligand and non-specific control.
-
Workflow for a competitive radioligand binding assay.
In Vivo Studies
1. In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of this compound.
-
Objective: To measure the effect of Melperone on extracellular dopamine and serotonin levels in the medial prefrontal cortex (mPFC) and nucleus accumbens.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes (2-4 mm membrane length).
-
Guide cannulae.
-
Microinfusion pump.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD).
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, pH 7.4.
-
Melperone solution for injection (e.g., dissolved in saline).
-
-
Protocol:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the mPFC or nucleus accumbens.
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 2-3 hour stabilization period to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer Melperone (e.g., 3-10 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.
-
Quantify neurotransmitter concentrations by comparing peak heights or areas to those of standard solutions.
-
-
Data Analysis:
-
Express post-injection neurotransmitter levels as a percentage of the mean baseline concentration.
-
Compare the effects of Melperone to the vehicle control group using appropriate statistical analysis.
-
-
-
Expected Outcome: Based on existing literature, Melperone is expected to increase extracellular dopamine levels in the mPFC and nucleus accumbens.
Workflow for an in vivo microdialysis experiment.
2. Behavioral Assays
Behavioral models in rodents are used to assess the antipsychotic-like potential of compounds.
a) Conditioned Avoidance Response (CAR)
-
Objective: To evaluate the effect of Melperone on a conditioned avoidance response, a classic predictor of antipsychotic activity.
-
Apparatus: A shuttle box with two compartments separated by a door, equipped with a light or auditory conditioned stimulus (CS) and a grid floor for delivering a mild foot shock (unconditioned stimulus, US).
-
Protocol:
-
Training:
-
Place a rat in one compartment.
-
Present the CS (e.g., a light) for a set period (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (avoidance response), the trial ends.
-
If the rat fails to move, deliver a mild foot shock (US) through the grid floor until the rat escapes to the other compartment (escape response).
-
Repeat for a set number of trials per session until a stable avoidance performance is achieved.
-
-
Drug Testing:
-
Administer various doses of Melperone or vehicle to trained rats.
-
After a pre-determined time (e.g., 30-60 minutes), test the animals in the CAR paradigm.
-
Record the number of avoidance and escape responses.
-
-
-
Data Analysis: Analyze the dose-dependent effects of Melperone on the number of avoidance responses. A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
b) Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To assess the ability of Melperone to restore sensorimotor gating deficits, a translational model of a core deficit in schizophrenia. Deficits can be induced by psychostimulants like apomorphine (B128758) or NMDA antagonists like dizocilpine (B47880) (MK-801).
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Protocol:
-
Acclimation: Place the rat in the startle chamber and allow it to acclimate to the background noise.
-
Testing Session:
-
Present a series of trials in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weak, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Drug Treatment:
-
To test for reversal of a deficit, pre-treat animals with a PPI-disrupting agent (e.g., apomorphine or MK-801).
-
Administer various doses of Melperone or vehicle before the disrupting agent.
-
Conduct the PPI test.
-
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity: %PPI = 100 - [ (startle response on prepulse-pulse trial) / (startle response on pulse-alone trial) ] * 100.
-
Compare the %PPI between treatment groups to determine if Melperone can reverse the induced deficit.
-
Conclusion
This compound (Melperone), with its distinct D2 and 5-HT2A receptor binding profile, serves as an excellent pharmacological tool for investigating the intricate relationship between these two key neurotransmitter systems in the central nervous system. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at elucidating the mechanisms of atypical antipsychotic action and exploring the therapeutic potential of modulating the D2/5-HT2A balance.
References
Troubleshooting & Optimization
troubleshooting melperone precipitation in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with melperone (B1203284) precipitation in aqueous solutions.
Troubleshooting Guide
Issue: Melperone precipitates out of my aqueous solution.
Precipitation of melperone from an aqueous solution can be a frustrating issue. This guide will walk you through a systematic approach to identify the cause and find a solution.
Step 1: Initial Assessment of Experimental Conditions
Before making any changes, carefully review your current experimental setup. Answering the following questions can often pinpoint the source of the problem:
-
What is the pH of your solution? Melperone is a weak base with a pKa of 9.1.[1] Its solubility is highly dependent on pH.
-
What is the temperature of your solution? Have there been any recent temperature fluctuations?
-
What is the composition of your aqueous solution? Are you using pure water, a buffer (e.g., PBS), or a more complex medium?
-
What is the concentration of melperone? Are you working close to its solubility limit?
-
How was the solution prepared? Was the melperone (free base or hydrochloride salt) fully dissolved initially?
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow to troubleshoot melperone precipitation.
References
Technical Support Center: Optimizing Buronil (Melperone) Dosage for Minimal Side Effects in Research
Disclaimer: This content is intended for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Buronil (melperone) dosage and minimizing side effects during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (melperone)?
Melperone (B1203284) is an atypical antipsychotic of the butyrophenone (B1668137) class.[1][2][3] Its primary therapeutic effect is believed to be mediated through the antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic and mesocortical pathways.[1][4] By blocking these receptors, melperone reduces the hyperactivity of dopamine that is thought to contribute to psychotic symptoms.[4]
What distinguishes melperone as an "atypical" antipsychotic is its broader receptor binding profile.[1] It is also a potent antagonist of the serotonin (B10506) 5-HT2A receptor, a characteristic of many atypical antipsychotics.[1][4] This dual action on both dopamine and serotonin receptors may contribute to its efficacy with a reduced risk of certain side effects.[3] Additionally, melperone interacts with alpha-1 adrenergic and histamine (B1213489) H1 receptors, which is associated with some of its side effects like orthostatic hypotension and sedation.[1]
Q2: What are the common side effects observed with melperone in research settings?
The side effect profile of melperone is linked to its receptor binding affinities. Common side effects include:
-
Sedation and Drowsiness: This is largely attributed to its antagonism of histamine H1 receptors.[1]
-
Orthostatic Hypotension (a drop in blood pressure upon standing): This is a result of its blockade of alpha-1 adrenergic receptors.[1]
-
Extrapyramidal Symptoms (EPS): While melperone has a lower propensity to induce EPS compared to typical antipsychotics, these can still occur, especially at higher doses.[1][5]
-
Dizziness and Tiredness: These are also frequently reported.[6]
Long-term studies in psychiatric patients with daily doses ranging from 15-800 mg for up to 15-20 years did not find any severe side effects that could be definitively linked to melperone therapy.[7][8]
Q3: What are the recommended starting doses for preclinical and clinical research?
-
Preclinical (Animal) Studies: A starting point for animal studies can be determined through dose-ranging experiments. For instance, in rodent models of anxiety, doses of 10 mg and 25 mg three times a day have been shown to be effective.[6]
-
Clinical Studies: In clinical settings, melperone is often initiated at a low dose, such as 25mg at night, and then gradually increased based on the patient's tolerance and response.[9][10] For non-refractory conditions, daily doses of 100-300mg are generally effective.[9][10] Higher doses, up to 600mg/day, may be necessary for refractory cases.[9][10] In one case series of treatment-refractory schizophrenia, doses ranged from 225-600 mg daily, with one patient receiving 900 mg daily.[11]
Troubleshooting Guides
Issue: High incidence of sedation in animal models is interfering with behavioral assessments.
-
Potential Cause: The sedative effects of melperone are primarily due to its antagonism of histamine H1 receptors.[1] High doses can lead to excessive sedation.
-
Troubleshooting Steps:
-
Dose Adjustment: Systematically lower the dose to find a concentration that maintains the desired therapeutic effect while minimizing sedation.
-
Time Course Analysis: Characterize the onset and duration of the sedative effects to determine an optimal window for behavioral testing after drug administration.
-
Alternative Antipsychotics: If sedation remains a significant issue, consider using an antipsychotic with a lower affinity for H1 receptors.
-
Issue: Observing significant orthostatic hypotension in study subjects.
-
Potential Cause: Melperone's blockade of alpha-1 adrenergic receptors can lead to a drop in blood pressure.[1]
-
Troubleshooting Steps:
-
Dose Titration: Begin with a low dose and titrate upwards slowly to allow for physiological adaptation.
-
Divided Dosing: Administer the total daily dose in divided doses to avoid high peak plasma concentrations.[9][10]
-
Monitor Blood Pressure: Regularly monitor blood pressure, especially during the initial dosing period and after any dose increases.
-
Issue: Lack of efficacy at standard doses.
-
Potential Cause: Individual variations in metabolism, particularly through the CYP2D6 enzyme, can affect plasma concentrations of melperone.[9]
-
Troubleshooting Steps:
-
Therapeutic Drug Monitoring: If possible, measure plasma concentrations of melperone to ensure they are within the therapeutic range.
-
Pharmacogenetic Testing: Consider genotyping for CYP2D6 to identify individuals who may be ultra-rapid or poor metabolizers.[9]
-
Cautious Dose Escalation: Under close monitoring, a gradual increase in dosage may be warranted in non-responders.[9][10]
-
Data Presentation
Table 1: Melperone Receptor Binding Affinities (Kd in nM)
| Receptor | Kd (nM) | Associated Potential Effects/Side Effects |
| Dopamine D2 | 180 | Antipsychotic efficacy, Extrapyramidal symptoms |
| Serotonin 5-HT2A | 102 | Atypical antipsychotic properties, potential reduction of EPS |
| Alpha-1 Adrenergic | 180 | Orthostatic hypotension, dizziness |
| Alpha-2 Adrenergic | 150 | |
| Histamine H1 | 580 | Sedation, drowsiness |
| Serotonin 5-HT2C | 2100 | |
| Serotonin 5-HT1A | 2200 | |
| Serotonin 5-HT1D | 3400 | |
| Muscarinic | >10000 | Low risk of anticholinergic side effects |
Data sourced from MedchemExpress. It is important to note that binding affinities can vary between different studies and experimental conditions.
Table 2: Clinical Dose-Response and Side Effect Profile
| Daily Dose Range | Population | Key Findings | Common Side Effects Noted |
| 100 mg vs. 400 mg | Acutely hospitalized patients with schizophrenia | Both doses were equally effective in improving psychopathology. | No significant exacerbation of EPS, prolactin elevation, or weight gain. |
| 300 mg | Female patients with schizophrenia or paranoid psychosis | As effective as thiothixene (B151736) (30 mg daily). | Not specified in the abstract. |
| 15-800 mg (long-term) | Psychiatric patients (schizophrenia, dementia) | No severe side effects definitively linked to melperone. | Not specified in the abstract. |
This table is a summary of findings from different studies and is for informational purposes only.
Experimental Protocols
Protocol: Dose-Response Experiment for Antipsychotic Activity
This protocol outlines a general procedure for conducting a dose-response experiment to evaluate the efficacy of melperone.
-
Experimental Design:
-
Subjects: Select an appropriate animal model or human cohort.
-
Groups: Establish a vehicle control group and multiple melperone dose groups. The dose range should be selected based on existing literature and the specific research question.
-
Randomization: Randomly assign subjects to the different groups.
-
-
Drug Administration:
-
Prepare melperone solutions at the desired concentrations.
-
Administer the drug or vehicle according to the study design (e.g., oral, intraperitoneal).
-
-
Outcome Measures:
-
Define primary and secondary outcome measures to assess efficacy and side effects.
-
Efficacy: This could include behavioral assessments (e.g., locomotor activity, prepulse inhibition in animals) or clinical rating scales (e.g., Brief Psychiatric Rating Scale in humans).
-
Side Effects: Monitor for sedation, changes in blood pressure, and extrapyramidal symptoms.
-
-
Data Analysis:
-
Use appropriate statistical methods to analyze the dose-response relationship.
-
This may involve ANOVA followed by post-hoc tests to compare dose groups to the control group.
-
Mandatory Visualizations
Caption: Melperone's multi-receptor antagonism and resulting effects.
Caption: Iterative workflow for optimizing melperone dosage.
References
- 1. biomedicus.gr [biomedicus.gr]
- 2. Melperone - Wikipedia [en.wikipedia.org]
- 3. What is Melperone Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of Melperone Hydrochloride? [synapse.patsnap.com]
- 5. The effect of melperone, an atypical antipsychotic drug, on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melperone in low doses in anxious neurotic patients. A double-blind placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Additional studies on side effects of melperone in long-term therapy for 1 to 15 years in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additional studies on side effects of melperone in long-term therapy for 1-20 years in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elft.nhs.uk [elft.nhs.uk]
- 10. kmptformulary.nhs.uk [kmptformulary.nhs.uk]
- 11. Melperone in Treatment-Refractory Schizophrenia: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
Melperone Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of melperone (B1203284) in cell culture media. Adherence to the detailed protocols and recommendations will ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is melperone and what are its key chemical properties?
A1: Melperone is an atypical antipsychotic of the butyrophenone (B1668137) chemical class.[1][2] It is structurally related to haloperidol (B65202).[1][2] Melperone is a white, crystalline powder that is freely soluble in water and ethanol.[3] A 1% solution of melperone in water typically has a pH between 4.5 and 6.5.[3]
Q2: What is the primary mechanism of action of melperone?
A2: Melperone functions as a multi-receptor antagonist with a notable affinity for serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors.[4][5] Its atypical antipsychotic profile is attributed to its weak affinity for D2 receptors, which may reduce the risk of certain side effects.[6]
Q3: How is melperone metabolized?
A3: Melperone is primarily metabolized in the liver. It is a known inhibitor of the cytochrome P450 enzyme CYP2D6.[4][7]
Q4: What are the potential stability issues with melperone in cell culture?
A4: Like many small molecules, melperone's stability in cell culture media can be influenced by several factors, including the composition of the media, pH, temperature, and exposure to light. While specific data on melperone is limited, studies on the related compound haloperidol show degradation under oxidative, acidic, and alkaline conditions.[3][8] Therefore, it is crucial to handle melperone solutions with care and consider these factors in your experimental design.
Q5: How can I determine the stability of melperone in my specific cell culture medium?
A5: The most reliable method is to perform a stability study using High-Performance Liquid Chromatography (HPLC). This involves incubating melperone in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂) and measuring its concentration at different time points. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common issues encountered when using melperone in cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of melperone treatment. | Degradation of melperone: Melperone may be unstable in your specific cell culture medium over the duration of the experiment. | • Prepare fresh melperone solutions for each experiment from a solid stock.• Perform a stability study using HPLC to determine the half-life of melperone in your media (see Experimental Protocols).• Consider replenishing the media with fresh melperone at regular intervals for long-term experiments. |
| Incorrect concentration: The actual concentration of active melperone may be lower than intended due to degradation or adsorption to plasticware. | • Verify the concentration of your stock solution.• Use low-protein-binding plates and tubes.• Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Cell line resistance: The target cells may not be sensitive to melperone's effects. | • Confirm the expression of D2 and 5-HT2A receptors in your cell line.• Consider using a positive control compound known to elicit a response in your cell line. | |
| Observed cytotoxicity is higher than expected. | Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve melperone may be too high. | • Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO).• Include a vehicle control (media with solvent only) in your experiments. |
| Formation of toxic degradation products: Melperone degradation may produce byproducts that are more toxic than the parent compound. | • Analyze for potential degradation products using HPLC-MS.• Minimize degradation by following proper handling and storage procedures. | |
| Cell line sensitivity: Your cell line may be particularly sensitive to melperone. | • Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the IC50 value of melperone for your specific cell line. | |
| Precipitation of melperone in the cell culture medium. | Low solubility at experimental concentration: The concentration of melperone may exceed its solubility in the cell culture medium. | • Prepare the final dilution in pre-warmed media and add it to the cells immediately.• Observe for precipitation under a microscope after addition to the culture.• If precipitation persists, consider using a lower concentration or a different solvent system (with appropriate solvent controls). |
Quantitative Data Summary
The following table summarizes key quantitative data related to melperone.
| Parameter | Value | Reference |
| Molecular Weight | 263.35 g/mol | [3] |
| pH (1% in water) | 4.5 - 6.5 | [3] |
| Receptor Binding Affinity (Kd) | ||
| 5-HT2A | 102 nM | [4] |
| Dopamine D2 | 180 nM | [4] |
| α1-adrenergic | 180 nM | [4] |
| α2-adrenergic | 150 nM | [4] |
| Histamine H1 | 580 nM | [4] |
Experimental Protocols
Protocol 1: Assessment of Melperone Stability in Cell Culture Media via HPLC
This protocol outlines a method to determine the stability of melperone in a specific cell culture medium over time.
Materials:
-
Melperone hydrochloride
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a C18 column and UV detector
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile-filtered mobile phase (e.g., phosphate (B84403) buffer and methanol)[8]
-
0.22 µm syringe filters
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of melperone hydrochloride in sterile DMSO. Aliquot and store at -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the melperone stock solution. Spike pre-warmed (37°C) cell culture medium to a final concentration of 10 µM melperone.
-
Incubation: Place the melperone-spiked medium in a sterile flask and incubate at 37°C in a 5% CO₂ incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), aseptically remove an aliquot (e.g., 200 µL) of the medium.
-
Sample Preparation:
-
Immediately centrifuge the aliquot at high speed (e.g., 10,000 x g) for 5 minutes to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store samples at -80°C until analysis.
-
-
HPLC Analysis:
-
Data Analysis:
-
Generate a standard curve using freshly prepared melperone solutions of known concentrations in the same cell culture medium.
-
Quantify the concentration of melperone in your samples at each time point by comparing their peak areas to the standard curve.
-
Plot the concentration of melperone versus time to determine its stability profile and half-life in the medium.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effects of melperone on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Melperone hydrochloride stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Melperone Treatment: Prepare serial dilutions of melperone in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing various concentrations of melperone. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus melperone concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. reprocell.com [reprocell.com]
- 6. Pharmacological data of the atypical neuroleptic compound melperone (Buronil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing Melperone's Cardiovascular Effects in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cardiovascular effects of melperone (B1203284) in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular effects of melperone observed in research settings?
A1: Melperone, an atypical antipsychotic, can induce several cardiovascular effects. The most commonly reported are:
-
QTc Interval Prolongation: Melperone has been shown to prolong the QTc interval, which is a measure of ventricular repolarization.[1][2] This effect is a key consideration due to the potential risk of developing serious cardiac arrhythmias like Torsades de Pointes (TdP).[3]
-
Orthostatic Hypotension: This is a significant drop in blood pressure upon standing and is a common adverse effect of many antipsychotics, including melperone.[4] It is primarily attributed to the blockade of alpha-1 adrenergic receptors, leading to vasodilation.[5][6]
-
Tachycardia: An increased heart rate can occur as a compensatory response to vasodilation and hypotension.[7] Some studies have noted tachycardia as a potential side effect of antipsychotic medications.[8]
Q2: What is the primary mechanism of action for melperone's cardiovascular effects?
A2: Melperone's cardiovascular effects are primarily linked to its interaction with specific receptors:
-
Alpha-1 Adrenergic Receptor Blockade: Melperone's antagonist activity at alpha-1 adrenergic receptors in vascular smooth muscle leads to vasodilation, resulting in a decrease in blood pressure and potentially causing orthostatic hypotension.[5][6]
-
Serotonin (B10506) 5-HT2A Receptor Interaction: Antagonism at 5-HT2A receptors can also contribute to cardiovascular effects. These receptors are present on cardiomyocytes and in the vasculature, and their modulation can influence vasoconstriction and cardiac remodeling.[9][10]
-
hERG Potassium Channel Blockade: Like many other antipsychotics, melperone can block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel is a primary cause of drug-induced QT prolongation.[7]
Q3: Are there any cardioprotective effects associated with melperone?
A3: Some preclinical studies have suggested that under specific conditions, such as acute ischemic left ventricular failure in dogs, melperone may improve left ventricular function.[11] However, these potential benefits need to be weighed against the risks of its other cardiovascular side effects.
Troubleshooting Guides
Issue 1: QTc Interval Prolongation
Q: We are observing a significant prolongation of the QTc interval in our animal models after melperone administration. What steps should we take?
A: Immediate Actions and Troubleshooting:
-
Verify the Finding:
-
Repeat the ECG measurements to confirm the QTc prolongation. Ensure proper lead placement and a stable heart rate, as heart rate variability can affect the QTc calculation.[12]
-
Use a corrected QT formula appropriate for the animal model and heart rate (e.g., Bazett's formula is less accurate at high heart rates).[13]
-
-
Review Experimental Protocol:
-
Dose Reduction: Consider if the administered dose of melperone can be lowered while still achieving the desired therapeutic effect. Drug-induced QT prolongation is often dose-dependent.
-
Route of Administration: The route of administration can influence the peak plasma concentration and the magnitude of QTc prolongation.
-
Concomitant Medications: Ensure that no other administered substances are known to prolong the QT interval.
-
-
Investigate Potential Contributing Factors:
-
Electrolyte Imbalance: Check serum potassium and magnesium levels in your animal models. Hypokalemia and hypomagnesemia can exacerbate QTc prolongation.
-
Animal Health Status: Pre-existing cardiac conditions or other health issues in the animals can increase their susceptibility to drug-induced arrhythmias.
-
-
Mitigation Strategies:
-
Switch to a Different Antipsychotic (if applicable to the study design): If the research question allows, consider using an antipsychotic with a lower propensity for QTc prolongation.
-
Pre-treatment with Antioxidants (Exploratory): Some research suggests that oxidative stress may play a role in antipsychotic-induced cardiotoxicity.[14] Pre-treatment with antioxidants could be explored as a potential mitigation strategy, though this is not a standard procedure.
-
Issue 2: Orthostatic Hypotension
Q: Our animals are experiencing a significant drop in blood pressure and signs of orthostatic hypotension after melperone administration. How can we manage this?
A: Immediate Actions and Troubleshooting:
-
Confirm Orthostatic Hypotension:
-
Implement Non-Pharmacological Interventions:
-
Acclimatization: Ensure animals are properly acclimatized to any handling or restraint to minimize stress-induced cardiovascular changes.
-
Hydration: Maintain adequate hydration in the animals, as fluid imbalance can worsen orthostatic hypotension.[4]
-
-
Adjust Experimental Parameters:
-
Dose Titration: Begin with a lower dose of melperone and gradually increase it to allow for cardiovascular adaptation.[17]
-
Slower Administration: If administering intravenously, a slower infusion rate may reduce the peak hypotensive effect.
-
-
Pharmacological Interventions (with caution and justification):
-
Volume Expansion: In some cases, intravenous administration of saline can help to counteract the drop in blood pressure.[17]
-
Co-administration of a pressor agent is generally not recommended as it can confound the study results. However, in severe cases to prevent animal loss, it may be considered with appropriate justification and documentation.
-
Issue 3: Tachycardia
Q: We have observed a persistent and significant increase in heart rate in our animals treated with melperone. What could be the cause and how should we proceed?
A: Immediate Actions and Troubleshooting:
-
Assess the Severity and Context:
-
Quantify the magnitude and duration of the tachycardia.
-
Correlate the onset of tachycardia with melperone administration and any other experimental procedures.
-
-
Investigate the Underlying Cause:
-
Reflex Tachycardia: The most likely cause is a compensatory response to melperone-induced vasodilation and hypotension.[7] Review your blood pressure data to confirm if the tachycardia is preceded by a drop in blood pressure.
-
Direct Cardiac Effects: While less common, consider the possibility of direct effects on cardiac electrophysiology.
-
-
Management Strategies:
-
Address Hypotension: The primary strategy for managing reflex tachycardia is to mitigate the underlying hypotension using the steps outlined in the "Orthostatic Hypotension" section.
-
Dose Adjustment: A lower dose of melperone may reduce the extent of vasodilation and consequently, the reflex tachycardia.
-
Beta-Blockers (with extreme caution): The use of beta-blockers to control heart rate should be avoided as it can interfere with the study's objectives and may unmask or worsen hypotension. Their use would only be justifiable in critical situations to prevent adverse outcomes and must be thoroughly documented.
-
Data Presentation
Table 1: Hemodynamic Effects of Intravenous Melperone in Anesthetized Dogs
| Parameter | Dose of Melperone | Effect |
| Mean Aortic Blood Pressure | 0.5, 2.5, and 12.5 mg/kg | Decreased |
| Total Peripheral Resistance | 0.5, 2.5, and 12.5 mg/kg | Decreased |
| Heart Rate | 0.5 and 2.5 mg/kg | Increased |
| Cardiac Output | 0.5, 2.5, and 12.5 mg/kg | Unchanged |
Data summarized from a study by Van der Vusse et al.[18]
Table 2: QTc Prolongation Potential of Various Antipsychotics
| Antipsychotic | Mean QTc Prolongation (ms) |
| Risperidone | 4 |
| Olanzapine | 5 |
| Haloperidol | 5-15 |
| Quetiapine | 15 |
| Melperone | Variable, reported to cause prolongation |
| Thioridazine | 30 |
This table provides a relative comparison. The actual QTc prolongation can vary based on dose, individual susceptibility, and other factors. Data compiled from various reviews.[1]
Experimental Protocols
Protocol 1: In Vivo Assessment of Orthostatic Hypotension in Rats (Tilt-Table Test)
Objective: To evaluate the effect of melperone on postural changes in blood pressure and heart rate.
Materials:
-
Anesthetized Wistar rats
-
Tilt-table apparatus
-
Carotid artery and jugular vein catheters
-
Blood pressure transducer and data acquisition system
-
Melperone solution and vehicle control
Procedure:
-
Anesthetize the rat and place it in a supine position on the tilt-table.
-
surgically implant catheters into the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
Allow the animal to stabilize for at least 30 minutes, monitoring for a stable baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer the vehicle control intravenously and record baseline MAP and HR for 10-15 minutes in the horizontal position.
-
Perform a baseline tilt:
-
Tilt the rat to a 60-80 degree head-up position for 60 seconds.
-
Continuously record MAP and HR during the tilt.
-
Return the rat to the horizontal position and allow it to stabilize.
-
-
Administer the desired dose of melperone intravenously.
-
After a sufficient time for the drug to take effect (e.g., 15 minutes), repeat the tilt test as described in step 5.
-
Data Analysis: Calculate the change in MAP and HR from baseline during the tilt for both the vehicle and melperone treatment groups. A greater drop in MAP in the melperone group indicates drug-induced orthostatic hypotension.[15][16]
Protocol 2: In Vitro hERG Potassium Channel Inhibition Assay (Manual Patch-Clamp)
Objective: To determine the inhibitory effect of melperone on the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass pipettes
-
External and internal recording solutions
-
Melperone stock solution (in DMSO) and vehicle control
-
Positive control (e.g., E-4031)
Procedure:
-
Culture HEK293-hERG cells on glass coverslips.
-
Prepare external and internal recording solutions.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Establish a stable baseline hERG current using a specific voltage-clamp protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit a tail current).[19][20][21]
-
Perfuse the cells with the vehicle control solution and record the baseline current for at least 3 minutes.
-
Apply increasing concentrations of melperone, allowing 3-5 minutes for the effect to reach a steady state at each concentration.
-
After the highest concentration, perform a washout with the external solution to assess reversibility.
-
Apply a known hERG blocker (e.g., E-4031) as a positive control.
-
Data Analysis: Measure the peak hERG tail current at each concentration. Calculate the percentage of inhibition relative to the baseline current and determine the IC50 value for melperone.
Mandatory Visualizations
Caption: Experimental workflow for managing melperone's cardiovascular effects.
Caption: Alpha-1 adrenergic receptor signaling pathway and melperone's inhibitory action.
Caption: Serotonin 5-HT2A receptor signaling in cardiomyocytes and melperone's role.
References
- 1. researchgate.net [researchgate.net]
- 2. Antipsychotic Medication and QT Prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Antipsychotic pharmacotherapy and orthostatic hypotension: identification and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthostatic hypotensive effect of antipsychotic drugs in Wistar rats by in vivo and in vitro studies of α1-adrenoceptor function | Semantic Scholar [semanticscholar.org]
- 6. Orthostatic hypotensive effect of antipsychotic drugs in Wistar rats by in vivo and in vitro studies of alpha1-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotics cardiotoxicity: What's known and what's next - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Severe Tachycardia Associated with Psychotropic Medications in Psychiatric Inpatients: A Study of Hospital Medical Emergency Team Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of serotonin 5-HT2A receptors in the development of cardiac hypertrophy in response to aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haemodynamic and metabolic effects of the antiarrhythmic drug melperone during acute left ventricular failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How can ECG recording in rats be more profitable for preclinical research? - Etisense [etisense.com]
- 13. Alpha1a-Adrenoceptor Genetic Variant Triggers Vascular Smooth Muscle Cell Hyperproliferation and Agonist Induced Hypertrophy via EGFR Transactivation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atypical antipsychotics and oxidative cardiotoxicity: review of literature and future perspectives to prevent sudden cardiac death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Vasodilator and inotropic effects of the antiarrhythmic drug melperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
Technical Support Center: Refining Buronil (Melperone) Administration for Consistent Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective administration of Buronil (melperone) in experimental settings. Our troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (melperone)?
A1: this compound is an atypical antipsychotic of the butyrophenone (B1668137) class. Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] It exhibits a weak affinity for D2 receptors, which is thought to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][2][3]
Q2: What are the key pharmacokinetic properties of melperone (B1203284) to consider in experimental design?
A2: Melperone is rapidly absorbed after oral administration, with a bioavailability of 50-70%.[3] It is primarily metabolized in the liver and has a relatively short biological half-life of approximately 3-4 hours after oral intake and around 6 hours following intramuscular injection.[3] These parameters are crucial for determining dosing frequency and predicting the time to reach steady-state concentrations.
Q3: What are the recommended storage conditions for melperone?
A3: Melperone hydrochloride as a crystalline solid should be stored at -20°C. Aqueous solutions of melperone are not recommended to be stored for more than one day.
Q4: In which solvents can melperone be dissolved for experimental use?
A4: Melperone hydrochloride is soluble in organic solvents such as ethanol (B145695) and DMSO (both at approximately 20 mg/mL), and dimethylformamide (DMF) at around 30 mg/mL. For aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 2 mg/mL. When preparing for biological experiments, it is crucial to make further dilutions in aqueous buffers or isotonic saline to ensure the residual organic solvent concentration is insignificant.
Troubleshooting Guides
This section addresses common issues that may arise during the administration of this compound in research experiments.
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral readouts between subjects. | - Inconsistent drug administration (e.g., variable gavage technique).- Stress induced by handling and injection.- Degradation of melperone in the prepared solution. | - Ensure all personnel are thoroughly trained in the chosen administration technique to guarantee consistent delivery.- For oral administration in rodents, consider administration in drinking water for chronic studies to minimize handling stress.[4][5]- Prepare fresh aqueous solutions of melperone daily. If using a vehicle for parenteral injection, assess the stability of melperone in that specific vehicle over the intended use period. |
| Unexpected sedative effects confounding behavioral results. | - Dose may be too high for the chosen animal model or specific behavioral paradigm.- The inherent sedative properties of melperone. | - Conduct a dose-response study to determine the optimal dose that achieves the desired pharmacological effect without excessive sedation.- If sedation is unavoidable, consider behavioral tests that are less sensitive to motor impairment. |
| Lack of a clear dose-dependent effect. | - The selected dose range is too narrow or not centered around the EC50 for the desired effect.- Saturation of the desired pharmacological target at the lowest dose tested.- Issues with drug formulation leading to poor bioavailability. | - Broaden the dose range in your study. Consult published literature for effective doses in similar models.- Ensure the formulation is appropriate for the route of administration. For oral administration, consider potential first-pass metabolism. For parenteral routes, ensure solubility and stability in the chosen vehicle. |
| Precipitation of melperone in the prepared solution. | - The concentration of melperone exceeds its solubility in the chosen solvent or vehicle.- The pH of the solution is not optimal for melperone stability. | - Refer to solubility data and do not exceed the recommended concentrations. For aqueous solutions, ensure the pH is within a stable range.- If using a co-solvent approach for parenteral administration, ensure the final concentration of the co-solvent is low enough to not cause precipitation upon injection into the aqueous physiological environment. |
Data Presentation: Quantitative Insights into Melperone Administration
The following tables summarize key quantitative data to aid in experimental design.
Table 1: Pharmacokinetic Parameters of Melperone
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | 50-70% | Human | Oral | [3] |
| Biological Half-Life | ~3-4 hours | Human | Oral | [3] |
| Biological Half-Life | ~6 hours | Human | Intramuscular | [3] |
| Protein Binding | 50% | Not Specified | Not Specified | [3] |
| Metabolism | Hepatic | Human | Not Specified | |
| Excretion | Renal | Human | Not Specified | [3] |
Table 2: Dose-Response Data from a Clinical Study in Schizophrenia
| Dosage | N | Duration | Key Outcomes | Reference |
| 100 mg/day | 17 | 6 weeks | - No significant difference in improvement of psychopathology (BPRS-Total, SANS, GAS) compared to the 400 mg/day dose.- Not associated with exacerbation of extrapyramidal symptoms, increase in prolactin levels, or BMI. | |
| 400 mg/day | 17 | 6 weeks | - No significant difference in improvement of psychopathology (BPRS-Total, SANS, GAS) compared to the 100 mg/day dose.- Not associated with exacerbation of extrapyramidal symptoms, increase in prolactin levels, or BMI. |
Table 3: Preclinical Dosages of Melperone in Rodent Models
| Animal Model | Dosage Range | Administration Route | Application/Behavioral Model | Reference |
| Rat | 2.4, 5.1, 11.0 mg/kg/day | Drinking Water | Chronic (12 months) study on oral movements | [4] |
| Rat | 2 mg/kg/day | Drinking Water | Chronic study on dopamine release | [5] |
| Rat/Mouse | Not Specified | Not Specified | Amphetamine-induced locomotion, catalepsy test | [2] |
Experimental Protocols
Below are detailed methodologies for the preparation and administration of this compound for in vivo experimental studies.
Protocol 1: Preparation of Melperone for Oral Administration in Rodents (Drinking Water)
-
Objective: To prepare a melperone solution for chronic oral administration in the drinking water of rodents.
-
Materials:
-
Melperone hydrochloride powder
-
Sterile, purified water
-
Light-protected water bottles
-
Stir plate and stir bar
-
-
Procedure:
-
Calculate the total daily dose required per animal based on the desired mg/kg dose and the average body weight of the animals.
-
Estimate the average daily water consumption for the specific strain and age of the rodents.
-
Calculate the concentration of melperone needed in the drinking water (mg/mL) to deliver the target daily dose.
-
Weigh the required amount of melperone hydrochloride powder.
-
In a suitable container, dissolve the powder in the calculated volume of sterile water. Use a stir plate on a low setting to aid dissolution.
-
Transfer the final solution to light-protected water bottles.
-
Replace the water bottles in the animal cages daily to ensure a fresh supply and accurate dosing.
-
Monitor water consumption to ensure animals are receiving the intended dose.
-
Protocol 2: Preparation of Melperone for Acute Parenteral Administration in Rodents
-
Objective: To prepare a sterile melperone solution for acute administration via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Materials:
-
Melperone hydrochloride powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
-
Procedure:
-
Determine the desired final concentration of the melperone solution for injection.
-
Weigh the appropriate amount of melperone hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, for a final solution with 10% DMSO, dissolve the powder in 1/10th of the final volume with DMSO.
-
Once dissolved, add sterile saline to reach the final desired volume.
-
Vortex the solution gently to ensure it is homogenous.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by using a different co-solvent system like PEG300 and Tween 80).
-
Draw the solution into sterile syringes for administration.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (melperone).
References
- 1. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological data of the atypical neuroleptic compound melperone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melperone - Wikipedia [en.wikipedia.org]
- 4. Chronic melperone administration does not enhance oral movements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Melperone Behavioral Assays: A Technical Support & Troubleshooting Guide
Welcome to the technical support center for researchers utilizing melperone (B1203284) in behavioral assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is melperone and what is its primary mechanism of action?
Melperone is an atypical antipsychotic of the butyrophenone (B1668137) class. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] It exhibits a weak affinity for D2 receptors, which is thought to contribute to a lower risk of extrapyramidal side effects compared to typical antipsychotics.[1]
Q2: What are the key pharmacokinetic properties of melperone that can influence behavioral studies?
Melperone is rapidly absorbed after oral administration, with a reported biological half-life of approximately 3-4 hours in humans.[2][3] While specific pharmacokinetic data in rodents is limited, it is generally understood that rodents metabolize drugs more rapidly than humans.[4] This short half-life is a critical factor to consider, as the timing of behavioral testing relative to drug administration can significantly impact the observed effects. Melperone is primarily metabolized in the liver, and it has been shown to be an inhibitor of the cytochrome P450 enzyme CYP2D6.[5]
Q3: What are the most common behavioral assays used to assess the effects of melperone?
Given its antipsychotic and anxiolytic properties, melperone is often evaluated in behavioral assays that measure locomotor activity, anxiety-like behavior, and sensorimotor gating. These include:
-
Open Field Test (OFT): To assess spontaneous locomotor activity and anxiety-like behavior (thigmotaxis).
-
Elevated Plus Maze (EPM): A widely used test to evaluate anxiety-like behavior.[6][7]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: To measure sensorimotor gating, which is often deficient in models of schizophrenia.
Q4: Why am I seeing high variability in my melperone behavioral assay results?
Variability in rodent behavioral studies is a common challenge and can stem from numerous sources.[8] These can be broadly categorized as factors related to the animal, the environment, and the experimental procedure itself. Even with inbred strains, individual differences in response to drugs can occur.[8]
Troubleshooting Variability in Melperone Assays
High variability can mask the true effects of melperone. The following sections provide a structured approach to identifying and mitigating common sources of variability.
Pharmacological & Dosing Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent or absent drug effect | Inappropriate dose selection: The dose may be too low to elicit a response or so high that it causes confounding sedative effects. | - Conduct a dose-response study to determine the optimal dose for your specific animal strain and behavioral paradigm. - Review literature for effective dose ranges of melperone in similar studies. Note that doses can vary significantly between rats and mice.[9] |
| Timing of behavioral testing: Due to melperone's short half-life, the testing window may not coincide with the peak drug effect.[2][3] | - Perform a time-course study to determine the optimal time for behavioral testing after melperone administration. - Ensure the time between drug administration and testing is consistent across all animals. | |
| Route of administration: The bioavailability and absorption rate of melperone can differ with the administration route (e.g., oral gavage, intraperitoneal injection). | - Choose a route of administration that is appropriate for the experimental question and ensure it is performed consistently. - Be aware that oral bioavailability is approximately 60% of intravenous administration in humans, which may be a consideration for dose selection.[3] | |
| Unexpected behavioral outcomes | Metabolic differences: Variability in cytochrome P450 enzyme activity between individual animals can lead to different rates of melperone metabolism.[5] | - Use a genetically homogeneous animal strain to minimize metabolic variability. - Be aware that factors like diet and stress can influence metabolic enzyme activity. |
Experimental Design & Procedural Factors
| Problem | Possible Causes | Troubleshooting Steps |
| High within-group variability | Inconsistent handling: Differences in how animals are handled before and during the experiment can significantly impact stress levels and behavior. | - Implement a consistent handling protocol for all animals for several days leading up to the experiment. - Ensure all experimenters use the same gentle handling techniques. |
| Environmental inconsistencies: Minor changes in the testing environment (e.g., lighting, noise, odors) can affect rodent behavior. | - Standardize the testing environment completely. Control for lighting conditions, ambient noise, and time of day for testing. - Clean the apparatus thoroughly between animals to remove olfactory cues. | |
| Order of testing: The sequence of behavioral tests in a battery can influence performance in subsequent tests. | - If using a battery of tests, keep the order consistent for all animals. - Consider potential carry-over effects from one test to the next. | |
| Confounding behavioral effects | Sedation at higher doses: Melperone, like many antipsychotics, can have sedative effects that may be misinterpreted as a specific behavioral outcome (e.g., reduced anxiety). | - Carefully observe animals for signs of sedation. - Analyze locomotor activity data from the open field test to distinguish between anxiolytic effects and general motor suppression. |
Animal-Related Factors
| Problem | Possible Causes | Troubleshooting Steps |
| Systematic differences between groups | Strain and substrain differences: Different rodent strains and even substrains can exhibit significant variations in their baseline behavior and response to drugs. | - Use a consistent and well-characterized strain for all experiments. - Be aware of known behavioral differences between strains when interpreting results. |
| Sex differences: The hormonal cycle in female rodents can influence their behavior and drug response. | - Test males and females separately. - If testing females, consider monitoring their estrous cycle and either test at a specific stage or ensure all stages are equally represented across groups. | |
| Age: Behavioral responses and drug metabolism can change with the age of the animal. | - Use a consistent and narrow age range for all experimental animals. | |
| Housing conditions: Social isolation or group housing can impact anxiety levels and social behaviors. | - Standardize housing conditions (e.g., group size, cage enrichment) for all animals. |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Open Field Test (OFT)
-
Objective: To assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena with walls, typically made of a non-porous material for easy cleaning. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes before the test.
-
Gently place the mouse in the center of the open field.
-
Allow the animal to explore the arena for a predetermined amount of time (typically 5-15 minutes).
-
Record the animal's behavior using a video tracking system.
-
Clean the arena thoroughly between each animal.
-
-
Key Parameters Measured:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set time (usually 5 minutes).
-
Record the session with a video camera and tracking software.
-
Clean the maze between trials.
-
-
Key Parameters Measured:
-
Time spent in the open arms versus the closed arms
-
Number of entries into the open and closed arms
-
Risk assessment behaviors (e.g., head dips, stretch-attend postures)
-
Prepulse Inhibition (PPI) of Acoustic Startle
-
Objective: To measure sensorimotor gating.
-
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Acclimatize the animal to the startle chamber for a short period with background noise.
-
Present a series of trials, some with a strong acoustic stimulus (pulse) alone, and others where the pulse is preceded by a weaker, non-startling stimulus (prepulse).
-
The prepulse is presented at a short interval before the pulse.
-
Record the startle response (amplitude of the flinch) for each trial.
-
-
Key Parameters Measured:
-
Startle amplitude on pulse-alone trials
-
Startle amplitude on prepulse-plus-pulse trials
-
Percent prepulse inhibition (%PPI), calculated as: (1 - (startle on prepulse-pulse trial / startle on pulse-alone trial)) * 100
-
Data Presentation
Table 1: Effect of Melperone on Locomotor Activity in the Open Field Test (Mice)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | Time in Center (s) (Mean ± SEM) |
| Vehicle | - | 4500 ± 350 | 30 ± 5 |
| Melperone | 1 | 4200 ± 300 | 45 ± 6 |
| Melperone | 5 | 3500 ± 250 | 60 ± 8 |
| Melperone | 10 | 2000 ± 200 | 40 ± 5 |
Table 2: Effect of Melperone on Anxiety-Like Behavior in the Elevated Plus Maze (Rats)
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Number of Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 15 ± 3 | 5 ± 1 |
| Melperone | 2.5 | 25 ± 4 | 8 ± 2 |
| Melperone | 5 | 35 ± 5 | 10 ± 2 |
| Melperone | 10 | 20 ± 3 | 6 ± 1 |
Table 3: Effect of Melperone on Prepulse Inhibition (Rats)
| Treatment Group | Dose (mg/kg) | % PPI at 75 dB prepulse (Mean ± SEM) | % PPI at 85 dB prepulse (Mean ± SEM) |
| Vehicle | - | 40 ± 5 | 60 ± 6 |
| Melperone | 1 | 50 ± 6 | 70 ± 7 |
| Melperone | 2.5 | 65 ± 7 | 80 ± 8 |
| Melperone | 5 | 55 ± 6 | 75 ± 7 |
Visualizations
The following diagrams illustrate key concepts related to melperone's mechanism of action and experimental troubleshooting.
Caption: Melperone's dual antagonism of D2 and 5-HT2A receptors.
Caption: A logical workflow for troubleshooting variability.
Caption: Key factors contributing to experimental variability.
References
- 1. Pharmacological data of the atypical neuroleptic compound melperone (Buronil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of parenteral and oral melperone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Successful treatment of schizophrenia with melperone augmentation in a patient with phenotypic CYP2D6 ultrarapid metabolization: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Four factors underlying mouse behavior in an open field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic melperone administration does not enhance oral movements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Melperone's Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to melperone's off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of melperone (B1203284)?
A1: Melperone is an atypical antipsychotic of the butyrophenone (B1668137) class.[1] Its primary therapeutic effect is attributed to its antagonist activity at Dopamine (B1211576) D2 and Serotonin 5-HT2A receptors.[2][3][4] However, it also exhibits affinity for other receptors, which can lead to off-target effects. These include antagonism of alpha-1 and alpha-2 adrenergic receptors and, to a lesser extent, histamine (B1213489) H1 receptors.[4] This multi-receptor binding profile is common among antipsychotic drugs and can contribute to both therapeutic actions and adverse effects.[5][6]
Q2: How can I distinguish between on-target and off-target effects in my experiments?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of Control Compounds: Employ structurally different compounds with a similar on-target mechanism but a different off-target profile. If the experimental effect persists with a compound that does not share melperone's off-target profile, it is more likely to be an on-target effect.
-
Dose-Response Curves: Off-target effects often occur at higher concentrations than on-target effects.[7] Establishing a full dose-response curve can help identify the concentration range where the on-target effect is dominant.
-
Knockout/Knockdown Models: Utilize cell lines or animal models where the intended target receptor (e.g., D2 or 5-HT2A) has been genetically removed or its expression is significantly reduced. An effect that persists in these models is likely an off-target effect.
-
Selective Antagonists: Use selective antagonists for the suspected off-target receptors in co-treatment with melperone. If the selective antagonist blocks the observed effect, it points towards an off-target mechanism.
Q3: What are some common off-target effects observed with butyrophenone antipsychotics like melperone in cellular assays?
A3: Butyrophenones can induce cellular changes independent of their primary receptor targets. A notable example is the modulation of intracellular calcium levels. This can be due to interactions with other receptors or ion channels.[7] Researchers should be cautious when interpreting calcium signaling data and perform appropriate control experiments to rule out off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Changes in Intracellular Calcium Levels
Symptom: You observe changes in intracellular calcium concentration in your cell line upon treatment with melperone, which cannot be explained by D2 or 5-HT2A receptor signaling.
Possible Cause: Melperone, like other butyrophenones, may have off-target effects on other receptors or ion channels that modulate intracellular calcium.
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm that your cell line does not express other receptors known to be targeted by melperone and that are linked to calcium signaling (e.g., certain adrenergic receptors).
-
Use Selective Antagonists: Co-treat cells with melperone and a selective antagonist for a suspected off-target receptor (e.g., a selective alpha-1 adrenergic antagonist). If the calcium response is diminished, it suggests the involvement of that off-target receptor.
-
Employ a Structurally Unrelated D2/5-HT2A Antagonist: Treat cells with an antagonist from a different chemical class that has a distinct off-target profile. If this compound does not elicit the same calcium response, the effect of melperone is likely off-target.
Issue 2: Inconsistent Results in Functional Assays
Symptom: You are observing high variability or unexpected outcomes in functional assays (e.g., cAMP assays, reporter gene assays) when using melperone.
Possible Cause: This could be due to the interplay of on-target and off-target effects, especially at higher concentrations of melperone. The net effect on a signaling pathway might be a composite of interactions with multiple receptors.
Troubleshooting Steps:
-
Optimize Melperone Concentration: Perform a detailed concentration-response experiment to identify a concentration range where the on-target effect is maximal and off-target effects are minimized.
-
Use a More Specific Ligand: If available, use a more selective D2 or 5-HT2A antagonist as a positive control to confirm the expected on-target signaling outcome.
-
Characterize the Off-Target Contribution: If off-target effects are suspected, try to isolate and characterize them using the strategies mentioned in the FAQs (e.g., knockout cell lines, selective antagonists).
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Melperone and Haloperidol
| Receptor | Melperone (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D2 | 180 | 0.7 |
| Serotonin 5-HT2A | 102 | 3.6 |
| Adrenergic α1 | 180 | 1.3 |
| Adrenergic α2 | 150 | 110 |
| Histamine H1 | 580 | 18 |
| Muscarinic M1 | >10,000 | 1,400 |
Data compiled from various sources. Ki values are indicative and can vary between studies.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of melperone for the dopamine D2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone.
-
Melperone.
-
Unlabeled competitor (e.g., haloperidol) for non-specific binding determination.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and homogenize in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, [³H]-Spiperone (at a concentration near its Kd).
-
Non-specific Binding: Membranes, [³H]-Spiperone, and a high concentration of unlabeled haloperidol.
-
Competition Binding: Membranes, [³H]-Spiperone, and varying concentrations of melperone.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash filters with ice-cold assay buffer.
-
Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of melperone and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Assay for D2 Receptor Antagonism
Objective: To assess the functional antagonism of melperone at the dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP production.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Melperone.
-
Dopamine (agonist).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, LANCE, or similar).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of melperone.
-
Antagonist Pre-incubation: Pre-incubate the cells with the different concentrations of melperone for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of dopamine (e.g., its EC₈₀) in the presence of forskolin to all wells except the negative control.
-
Incubation: Incubate for the time recommended by the cAMP kit manufacturer (typically 15-30 minutes).
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the kit's instructions using a plate reader.
-
Data Analysis: Plot the cAMP levels against the concentration of melperone to determine its IC₅₀ for the inhibition of the dopamine response.
Mandatory Visualizations
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Melperone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on experiments aimed at enhancing the oral bioavailability of the atypical antipsychotic melperone (B1203284).
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of melperone and what are the limiting factors?
A1: The oral bioavailability of melperone is reported to be in the range of 50-70%[1][2]. As a butyrophenone (B1668137) derivative, melperone is a lipophilic compound, and its oral bioavailability can be limited by its poor aqueous solubility, which can affect its dissolution rate in the gastrointestinal fluids. Additionally, like many antipsychotics, it undergoes hepatic first-pass metabolism, which can reduce the amount of active drug reaching systemic circulation[1][3]. Melperone is also reported to be a CYP2D6 inhibitor, which could have implications for its metabolism and potential drug-drug interactions[2].
Q2: What are the most promising formulation strategies to improve the oral bioavailability of melperone?
A2: For a poorly water-soluble drug like melperone, promising formulation strategies aim to enhance its solubility and dissolution rate, and potentially reduce first-pass metabolism. These include:
-
Lipid-based drug delivery systems (LBDDS): Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption[3][4][5][6].
-
Nanoparticle-based systems: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can encapsulate the drug, increase its surface area for dissolution, and potentially enhance lymphatic uptake, thereby bypassing hepatic first-pass metabolism[7][8].
-
Solid dispersions: Dispersing melperone in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.
Q3: How can I select the appropriate excipients for a melperone formulation?
A3: Excipient selection is critical for the success of your formulation. For lipid-based systems like SEDDS or SLNs, you should screen various oils, surfactants, and co-surfactants (or solid lipids and stabilizers for SLNs) for their ability to solubilize melperone. The choice of lipids can also influence the drug's absorption pathway, with long-chain triglycerides potentially promoting lymphatic transport[5]. Compatibility studies (e.g., using Differential Scanning Calorimetry - DSC) are essential to ensure that the chosen excipients do not negatively interact with melperone.
Q4: What are the key in vitro tests to evaluate the performance of an enhanced melperone formulation?
A4: Key in vitro tests include:
-
Solubility studies: To determine the solubility of melperone in various oils, surfactants, and co-solvents to select the best components for your formulation.
-
In vitro dissolution/drug release studies: To compare the release profile of your enhanced formulation with the pure drug or a conventional tablet. For nanoparticle formulations, specific methods like dialysis or sample and separate techniques are required[9][10][11][12].
-
Particle size and zeta potential analysis: For nanoparticle formulations, these parameters are crucial for stability and in vivo performance.
-
Self-emulsification assessment: For SEDDS, evaluating the time it takes to emulsify and the resulting droplet size is important.
Q5: What is a suitable animal model for in vivo pharmacokinetic studies of melperone?
A5: Rats are a commonly used and appropriate animal model for initial in vivo pharmacokinetic screening of oral drug formulations[13][14][15][16][17]. They are relatively easy to handle, and their gastrointestinal physiology shares sufficient similarities with humans for preliminary bioavailability assessments.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading in Solid Lipid Nanoparticles (SLNs) | Poor solubility of melperone in the chosen solid lipid. Drug expulsion during lipid recrystallization. | Screen a variety of solid lipids with different chemical structures to find one with higher solubilizing capacity for melperone. Consider preparing Nanostructured Lipid Carriers (NLCs) by incorporating a liquid lipid into the solid lipid matrix to create imperfections that can accommodate more drug. Optimize the manufacturing process, such as the cooling rate, to minimize drug expulsion. |
| Inconsistent results in in vitro drug release studies | Inappropriate dissolution method for the formulation type (e.g., using a standard dissolution apparatus for nanoparticles). Agglomeration of nanoparticles in the dissolution medium. | For nanoparticles, use a dialysis bag method or a sample and separate technique (e.g., centrifugation) to distinguish between dissolved and encapsulated drug[9][10][11][12]. Ensure the dissolution medium contains a suitable surfactant to maintain sink conditions and prevent nanoparticle agglomeration. |
| Phase separation or drug precipitation in Self-Emulsifying Drug Delivery Systems (SEDDS) upon dilution | The formulation is outside the optimal self-emulsifying region. The drug precipitates out of the oil droplets upon dilution in the aqueous medium. | Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion. Incorporate a co-solvent that can maintain drug solubility in the dispersed phase. |
| High variability in in vivo pharmacokinetic data | Poor and erratic absorption from the gastrointestinal tract. Food effects. | An enhanced formulation like a SEDDS or SLN is designed to reduce this variability by improving the consistency of drug dissolution and absorption[18]. Administer the formulation to fasted animals to minimize food-related variability in initial studies. |
| Difficulty in quantifying melperone in plasma samples | Low plasma concentrations of the drug. Interference from plasma components. | Develop a sensitive and specific analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), which is well-suited for quantifying low concentrations of drugs in complex biological matrices. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances[19][20]. |
Data Presentation
The following table provides an illustrative example of how to present in vivo pharmacokinetic data from a study in rats comparing a standard melperone suspension to a newly developed Solid Lipid Nanoparticle (SLN) formulation.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Melperone Suspension | 10 | 350 ± 45 | 1.5 ± 0.5 | 1200 ± 150 | 100 |
| Melperone-SLN | 10 | 650 ± 70 | 2.0 ± 0.5 | 2400 ± 250 | 200 |
Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of Melperone-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of melperone-loaded SLNs using the hot homogenization and ultrasonication method.
Materials:
-
Melperone
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Add the accurately weighed amount of melperone to the melted lipid and stir until a clear solution is obtained (the lipid phase).
-
In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase (the aqueous phase).
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately subject the pre-emulsion to high-power ultrasonication using a probe sonicator for 10-15 minutes in an ice bath to form the nanoemulsion.
-
Allow the nanoemulsion to cool down to room temperature with gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.
-
Determine the encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the amount of drug in the supernatant using a validated analytical method like HPLC.
Protocol 2: In Vitro Drug Release Study of Melperone from SLNs
This protocol outlines the in vitro drug release study using the dialysis bag method.
Materials:
-
Melperone-loaded SLN dispersion
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Dissolution medium (e.g., phosphate-buffered saline pH 7.4 with 0.5% Tween® 80 to maintain sink conditions)
-
Magnetic stirrer with a heating plate
Procedure:
-
Soak the dialysis membrane in the dissolution medium for at least 12 hours before use.
-
Accurately measure a specific volume of the melperone-loaded SLN dispersion (e.g., 1 mL) and place it inside the dialysis bag. Securely close both ends of the bag.
-
Place the dialysis bag in a beaker containing a known volume of pre-warmed dissolution medium (e.g., 100 mL) at 37 ± 0.5°C.
-
Stir the dissolution medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 1 mL) from the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the collected samples for melperone concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general outline for an oral bioavailability study in rats. All animal experiments should be conducted in accordance with approved animal care and use protocols.
Animals:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the rats into two groups (e.g., n=6 per group): a control group receiving a melperone suspension and a test group receiving the enhanced melperone formulation (e.g., Melperone-SLN).
-
Administer the formulations orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of melperone in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate the relative bioavailability of the enhanced formulation compared to the control suspension.
Protocol 4: HPLC Method for Quantification of Melperone
This is a general HPLC method that can be adapted for the quantification of melperone in in vitro and in vivo samples. Method validation is essential.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0) in a suitable ratio (e.g., 30:70 v/v)[21].
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 248 nm[21]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Sample Preparation (for plasma):
-
To 100 µL of plasma, add a suitable internal standard.
-
Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol (B129727) (e.g., in a 1:3 plasma to solvent ratio).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase before injecting it into the HPLC system.
Visualizations
References
- 1. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Melperone - Wikipedia [en.wikipedia.org]
- 3. The effect of drug ionization on lipid-based formulations for the oral delivery of anti-psychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. fiercepharma.com [fiercepharma.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 13. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. optibrium.com [optibrium.com]
- 16. mdpi.com [mdpi.com]
- 17. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Navigating Challenges in Long-Term Buronil (Melperone) Administration Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and best practices associated with long-term Buronil (melperone) administration studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the smooth execution of your research.
Troubleshooting Guides
This section addresses common issues encountered during long-term this compound administration studies, offering potential causes and solutions.
Issue 1: High Variability in Animal Behavior or Physiological Readings
-
Potential Cause: Inconsistent drug administration, stress-induced physiological changes, or underlying health issues in the animal cohort.
-
Troubleshooting Steps:
-
Administration Technique: For oral gavage, ensure proper technique to avoid esophageal injury and ensure consistent delivery.[1][2][3][4][5] Consider alternative, less stressful methods like voluntary oral administration in palatable matrices if feasible.
-
Environmental Factors: Maintain a stable and enriched environment to minimize stress. Monitor for any changes in housing conditions that could impact animal well-being.
-
Health Monitoring: Implement a regular health monitoring schedule to identify and address any underlying health problems that could confound results.
-
Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing and handling procedures before the start of the study.
-
Issue 2: Difficulty in Maintaining Consistent, Long-Term Oral Dosing
-
Potential Cause: Animal resistance to repeated oral gavage, leading to stress and potential for injury.[1] Formulation instability over the course of the study.
-
Troubleshooting Steps:
-
Refined Dosing Techniques: If using oral gavage, ensure personnel are highly trained and proficient. Use appropriately sized and flexible gavage tubes.[2][4]
-
Alternative Dosing Methods: Explore methods that reduce stress, such as incorporating the drug into a palatable food or gel. This can improve compliance and reduce the physiological impact of handling.
-
Formulation Stability: Conduct thorough stability testing of the this compound formulation under the intended storage and administration conditions to ensure consistent potency throughout the study.[6][7][8][9][10]
-
Issue 3: Unexpected Adverse Events or Mortality in the Study Cohort
-
Potential Cause: Dose-related toxicity, off-target effects of this compound, or exacerbation of pre-existing conditions.
-
Troubleshooting Steps:
-
Dose-Response Assessment: If not already done, conduct a thorough dose-range finding study to identify the maximum tolerated dose (MTD) and a safe dose for long-term administration.[11]
-
Comprehensive Monitoring: Implement a robust monitoring plan that includes regular observation for clinical signs of toxicity, as well as periodic measurement of key physiological parameters (see Experimental Protocols).
-
Necropsy and Histopathology: In the event of mortality, perform a thorough necropsy and histopathological examination to determine the cause of death and identify any target organ toxicity.
-
Frequently Asked Questions (FAQs)
Preclinical Studies
-
Q1: What are the key challenges in designing a long-term preclinical study for this compound?
-
A1: Key challenges include selecting the appropriate animal model and dose, ensuring consistent and humane drug administration over an extended period, and implementing a comprehensive monitoring plan to detect potential long-term side effects.[11][12][13][14] The duration of the study should be relevant to the intended clinical use.[13]
-
-
Q2: How can I minimize stress in animals during long-term oral administration?
-
Q3: What are the essential parameters to monitor in a long-term preclinical toxicology study of this compound?
-
A3: Monitoring should include regular clinical observations, body weight measurements, food and water consumption, hematology, clinical chemistry, and urinalysis. Organ weights and histopathology should be assessed at the end of the study. Given this compound's potential for cardiac effects, regular ECG monitoring is also recommended.
-
Clinical Trials
-
Q4: What are the major hurdles in recruiting and retaining patients for long-term psychiatric clinical trials?
-
A4: Challenges include the fluctuating nature of psychiatric illnesses, potential for side effects impacting compliance, and the logistical burden on patients for frequent follow-up visits. Building a strong rapport with participants and providing adequate support can aid in retention.
-
-
Q5: How should extrapyramidal symptoms (EPS) be monitored in a long-term this compound clinical trial?
-
A5: Standardized rating scales such as the Abnormal Involuntary Movement Scale (AIMS), Barnes Akathisia Rating Scale (BARS), and the Simpson-Angus Scale (SAS) should be used at baseline and regular intervals throughout the study to systematically assess for tardive dyskinesia, akathisia, and parkinsonism, respectively.[15][16]
-
Data Presentation
Table 1: Summary of Potential Adverse Effects of Long-Term Melperone (B1203284) Administration from Clinical Studies
| Adverse Effect Category | Specific Effect | Incidence/Observation | Study Population | Study Duration | Citation |
| Neurological | Extrapyramidal Symptoms (EPS) | Low incidence at therapeutic doses. | Schizophrenia | 6 weeks | [17][18] |
| Dyskinesia, Drug-Induced | Mentioned as a potential side effect. | Psychiatric Patients | 1-20 years | ||
| Dizziness | Mentioned as a potential side effect. | Psychiatric Patients | 1-20 years | ||
| Cardiovascular | Electrocardiogram (ECG) Abnormalities | No severe side effects related to melperone therapy observed. | Psychiatric Patients | 1-20 years | [19] |
| Hematological | Leukocytes | No severe side effects related to melperone therapy observed. | Psychiatric Patients | 1-20 years | [19] |
| Hemoglobin | No severe side effects related to melperone therapy observed. | Psychiatric Patients | 1-20 years | [19] | |
| Hepatic | Alanine-aminotransferase, Gamma-glutamyl-transferase, Bilirubin | No severe side effects related to melperone therapy observed. | Psychiatric Patients | 1-20 years | [19] |
| Renal | Creatinine | No severe side effects related to melperone therapy observed. | Psychiatric Patients | 1-20 years | [19] |
| Endocrine | Prolactin Levels | No significant elevation. | Schizophrenia | 6 weeks | [17][18] |
| Metabolic | Weight Gain | Not associated with an increase in Body Mass Index (BMI). | Schizophrenia | 6 weeks | [17] |
| Ophthalmological | Eye Diseases | No severe side effects related to melperone therapy observed. | Psychiatric Patients | 1-20 years | [19] |
| Other | Salivation | Mentioned as a potential side effect. | Psychiatric Patients | 1-15 years | [19] |
Experimental Protocols
1. Long-Term (e.g., 6-Month) Oral Gavage Administration of this compound in Rodents
-
Objective: To assess the long-term safety and toxicity of this compound administered orally to rodents.
-
Methodology:
-
Animal Selection: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, medium, and high). The high dose should be selected to induce some level of toxicity without causing significant mortality.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of dosing.
-
Dosing Procedure: Administer the designated dose of this compound or vehicle via oral gavage once daily. Ensure proper technique to minimize stress and injury.[1][2][4]
-
Monitoring:
-
Daily: Observe for clinical signs of toxicity and mortality.
-
Weekly: Record body weight and food consumption.
-
Monthly: Collect blood samples for hematology and clinical chemistry analysis. Conduct a detailed clinical examination.
-
Periodic ECG: Conduct electrocardiograms at baseline and at specified intervals (e.g., 1, 3, and 6 months) to assess for cardiac effects.
-
-
Terminal Procedures: At the end of the study, perform a complete necropsy, record organ weights, and collect tissues for histopathological examination.
-
2. Monitoring of Cardiovascular and Hematological Parameters in a Long-Term Clinical Trial
-
Objective: To monitor the cardiovascular and hematological safety of long-term this compound administration in a clinical setting.
-
Methodology:
-
Baseline Assessments: Before initiating treatment, perform a comprehensive baseline assessment including:
-
ECG: A 12-lead electrocardiogram to assess baseline cardiac function.
-
Blood Pressure and Heart Rate: Seated blood pressure and heart rate measurements.
-
Hematology: Complete blood count (CBC) with differential.
-
Clinical Chemistry: Including electrolytes, renal function tests (BUN, creatinine), and liver function tests (ALT, AST, bilirubin).
-
-
Scheduled Monitoring:
-
ECG: Repeat at regular intervals (e.g., 1, 3, 6, and 12 months, and then annually) and as clinically indicated.
-
Blood Pressure and Heart Rate: Monitor at each study visit.
-
Hematology and Clinical Chemistry: Repeat at specified intervals (e.g., 1, 3, 6, and 12 months, and then annually).
-
-
Adverse Event Monitoring: Systematically collect and document all adverse events at each study visit.
-
Data Analysis: Analyze changes from baseline in all monitored parameters over the course of the study.
-
Mandatory Visualization
Caption: Melperone's primary mechanism of action.
Caption: Preclinical long-term study workflow.
References
- 1. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. research.fsu.edu [research.fsu.edu]
- 4. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prescouter.com [prescouter.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 11. altasciences.com [altasciences.com]
- 12. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]
- 13. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. psychdb.com [psychdb.com]
- 16. Guideline concordant screening and monitoring of extrapyramidal symptoms in patients prescribed antipsychotic medication: a systematic review and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comparison of two doses of melperone, an atypical antipsychotic drug, in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of melperone, an atypical antipsychotic drug, on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Additional studies on side effects of melperone in long-term therapy for 1 to 15 years in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Melperone for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Melperone in in vitro experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful optimization of Melperone concentrations for your assays.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of Melperone?
A1: The preparation of Melperone stock solutions depends on the salt form you are using. Melperone hydrochloride is readily soluble in water, while the free base form requires an organic solvent. To avoid solubility issues in your aqueous culture medium, it is crucial to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration.
-
For Melperone hydrochloride: This form is soluble up to 100 mM in both water and Dimethyl Sulfoxide (DMSO).
-
For Melperone (free base): This form is soluble in DMSO at concentrations up to 41.67 mg/mL (158.23 mM).[1] Sonication may be required to fully dissolve the compound.[1]
It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.1-0.3% to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
Q2: What are the recommended storage conditions for Melperone?
A2: Proper storage is critical to maintain the stability and activity of Melperone. For long-term storage, follow these guidelines:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent (e.g., DMSO): Store stock solutions at -80°C for up to 1 year.[1]
Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to aliquot the stock solution into single-use volumes.
Q3: What is the primary mechanism of action for Melperone?
A3: Melperone is classified as an atypical antipsychotic of the butyrophenone (B1668137) class.[4] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[4][5] It also exhibits affinity for adrenergic α1 and α2 receptors, which contributes to its overall pharmacological profile.
Data Presentation: Physicochemical and Pharmacological Properties
Table 1: Solubility of Melperone Forms
| Compound Form | Solvent | Maximum Solubility | Reference |
| Melperone (free base) | DMSO | 41.67 mg/mL (158.23 mM) | [1] |
| Melperone hydrochloride | Water | 100 mM | |
| Melperone hydrochloride | DMSO | 100 mM |
Table 2: Receptor Binding Affinity (Ki values)
| Receptor | Ki Value (nM) | Reference |
| Serotonin 5-HT2A | 120 nM | |
| Dopamine D2 | 180 nM | |
| Adrenergic α1 | 180 nM | |
| Adrenergic α2 | 150 nM |
Troubleshooting Guide
Encountering issues during your experiments is common. This guide addresses specific problems you might face when working with Melperone in vitro.
Table 3: Troubleshooting Common Issues with Melperone
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | 1. Low Solubility: The final concentration of Melperone exceeds its solubility limit in the aqueous medium. 2. Solvent Shock: The concentrated stock solution was added too quickly to the medium, causing the compound to precipitate out. 3. Protein Binding: Melperone may bind to proteins in the serum, affecting its solubility.[6] | 1. Ensure your final concentration is within a soluble range. 2. Pre-warm the culture medium before adding the drug. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersal. 3. Test solubility in your specific culture medium, including serum.[6] |
| High Cell Death Even at Low Concentrations | 1. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) is too high for your cell line.[3] 2. Cell Line Sensitivity: Certain cell lines, such as neuroblastoma lines (e.g., SH-SY5Y), may be particularly sensitive to butyrophenones.[3] 3. Compound Degradation: Melperone may degrade in the culture medium over time, producing more toxic byproducts.[3][7] | 1. Ensure the final DMSO concentration is ≤0.1%. Always run a vehicle-only control.[2][3] 2. Perform a dose-response curve starting from a very low concentration (e.g., 0.1 µM to 100 µM) to determine the cytotoxic threshold for your specific cells.[3] 3. Prepare fresh dilutions for each experiment and consider reducing incubation time.[8] |
| No Observable Effect | 1. Concentration Too Low: The concentration of Melperone is insufficient to elicit a response. 2. Compound Degradation: The compound may not be stable over the course of the experiment.[3] 3. Cell Line Resistance: The target receptors may not be expressed at sufficient levels in your chosen cell line. | 1. Perform a wide dose-response experiment (e.g., 1 nM to 100 µM) to identify the effective concentration range.[9] 2. Assess the stability of Melperone in your media over the experimental duration (See Protocol 3). Consider more frequent media changes with freshly prepared Melperone.[6] 3. Verify target receptor expression in your cell line via methods like qPCR or Western blot. |
| High Variability Between Replicates | 1. Inconsistent Dosing: Inaccurate pipetting or uneven distribution of the compound in the wells. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to increased compound concentration.[10] 3. Inconsistent Cell Seeding: Variation in the number of cells seeded per well.[3] | 1. Ensure thorough mixing of the final drug dilution before adding to wells. Use calibrated pipettes. 2. Avoid using the outermost wells of the plate. Instead, fill them with sterile PBS or media to maintain humidity.[3] 3. Ensure a homogenous single-cell suspension before seeding and mix the cell suspension between plating wells.[3] |
Mandatory Visualizations
References
- 1. Melperone | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Melperone Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buronil (Melperone) Experimental Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Buronil (melperone) in experimental solutions. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is the trade name for melperone (B1203284), an atypical antipsychotic of the butyrophenone (B1668137) class.[1] Like many pharmaceutical compounds, the stability of this compound in solution is crucial for the accuracy and reproducibility of experimental results. Degradation can lead to a decrease in the active compound's concentration, potentially causing misleading data and affecting the outcome of your research.
Q2: What are the primary factors that can cause this compound to degrade in a solution?
The stability of a drug in solution is influenced by several factors, including:
-
pH: Acidic and alkaline conditions can catalyze hydrolysis.[1][2]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][3]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.[4][5]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[6][7][8][9]
-
Moisture: For solid forms, moisture can promote degradation.[10]
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its butyrophenone structure, which is similar to haloperidol (B65202), the following degradation pathways are likely:
-
Hydrolysis: The amide linkage in the butyrophenone structure could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The tertiary amine in the piperidine (B6355638) ring and the ketone group are potential sites for oxidation. This can lead to the formation of N-oxides and other oxidative degradation products.[11]
-
Photodegradation: The aromatic ring and the ketone carbonyl group are chromophores that can absorb light, potentially leading to photolytic cleavage or rearrangement of the molecule. Butyrophenone derivatives like haloperidol have been shown to be susceptible to photodegradation.[4][12]
Below is a hypothesized degradation pathway for this compound based on these principles.
Caption: Hypothesized degradation pathways for this compound.
Troubleshooting Guide
Problem: I am seeing inconsistent results in my cell-based assays using a this compound stock solution.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution | Prepare a fresh stock solution of this compound. If possible, analyze the old and new stock solutions by HPLC to compare the concentration and purity. |
| Improper storage of the stock solution | Ensure your stock solution is stored at the recommended temperature (see Q4 in FAQs) and protected from light. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Interaction with media components | Some components in cell culture media could potentially interact with and degrade this compound over time. Prepare fresh working solutions in media immediately before each experiment. |
Problem: My this compound solution has changed color/appears cloudy.
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound | This may occur if the solvent is not appropriate or if the concentration is too high. Try using a different solvent or warming the solution gently. If precipitation persists, the solution should be discarded. |
| Degradation of this compound | A change in color or the appearance of cloudiness can be an indication of chemical degradation.[1] The solution should not be used. Prepare a fresh solution and ensure proper storage conditions. |
| Microbial contamination | If the solution was not prepared under sterile conditions, microbial growth could be the cause. Discard the solution and prepare a new one using sterile techniques and solvents. |
Quantitative Data Summary
Since specific quantitative stability data for this compound is limited, the following table provides data for Haloperidol, a structurally similar butyrophenone, to offer general guidance. These values should be considered as estimates for this compound's stability.
| Condition | Parameter | Value | Reference |
| Acidic Hydrolysis (0.1 N HCl) | % Degradation after 48h | 16.02% | [12] |
| Acidic Hydrolysis (1.0 N HCl) | % Degradation after 48h | 24.82% | [12] |
| Alkaline Hydrolysis (0.1 N NaOH) | % Degradation after 48h | 15.80% | [12] |
| Alkaline Hydrolysis (1.0 N NaOH) | % Degradation after 48h | 17.26% | [12] |
| Oxidative (3% H₂O₂) | Stability | Stable | [1] |
| Photolytic (Sunlight, 48h, solution) | % Degradation | 57.36% | [12] |
| Photolytic (UV light, 48h, solution) | % Degradation | Significant | [13] |
| Thermal (60°C, 7 days, solution) | % Degradation | 10.03% | [12] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (Melperone hydrochloride) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to come to room temperature before opening.
-
Weigh the required amount of this compound powder accurately using a calibrated analytical balance. The molecular weight of Melperone hydrochloride is 299.81 g/mol .
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability Testing of this compound Solution using HPLC
This protocol provides a general framework for assessing the stability of a this compound solution under specific stress conditions.
Workflow Diagram:
Caption: Workflow for this compound solution stability testing.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: A patent for melperone hydrochloride analysis suggests a mobile phase of phosphate (B84403) buffer and methanol (B129727) (e.g., 35:65 v/v) with the pH adjusted to 8.5 with triethylamine.[10]
-
Reference standard of this compound
Procedure:
-
Forced Degradation Study:
-
Acidic/Alkaline Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl or 0.1 N NaOH. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).[14]
-
Oxidative Degradation: Mix the this compound solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light, for a defined period.
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp or natural sunlight) for a defined period.[12] A control sample should be kept in the dark.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.[13]
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Monitor the chromatogram at a suitable wavelength (e.g., 248 nm as suggested for melperone hydrochloride).[10]
-
Calculate the percentage of this compound remaining by comparing the peak area of the stressed sample to that of a non-stressed control sample.
-
Identify and quantify any degradation products that appear in the chromatogram.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Expiry dates - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Properties of Second-Generation Antipsychotics: Focus on Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. CN101762657B - High performance liquid chromatography analysis method of melperone hydrochloride - Google Patents [patents.google.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
troubleshooting unexpected outcomes in Buronil studies
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected outcomes in their studies involving Buronil.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.
In Vitro Assay Troubleshooting
Question 1: Why am I observing lower than expected potency (higher IC50) of this compound in my in vitro receptor binding assay?
Answer:
Several factors could contribute to a lower than expected potency of this compound in a receptor binding assay. Here are some potential causes and troubleshooting steps:
-
Compound Solubility and Stability: this compound, as a butyrophenone, may have limited solubility in aqueous buffers. Precipitation of the compound will lead to a lower effective concentration and thus, an apparent decrease in potency.
-
Troubleshooting:
-
Visually inspect your stock solutions and final assay dilutions for any signs of precipitation.
-
Consider preparing a fresh stock solution in an appropriate solvent like DMSO. When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low and consistent across all conditions, as high concentrations can disrupt the assay.
-
The pH of the buffer can also affect solubility. Ensure your buffer pH is optimized and stable throughout the experiment.
-
-
-
Assay Conditions: The specifics of your binding assay protocol can significantly impact the results.
-
Troubleshooting:
-
Radioligand Concentration: Using a radioligand concentration that is too high can make it difficult for this compound to compete for binding, shifting the IC50 value to the right. Ideally, the radioligand concentration should be at or below its Kd value.[1]
-
Incubation Time: Ensure the incubation time is sufficient to reach equilibrium for both the radioligand and this compound.
-
Non-Specific Binding: High non-specific binding can mask the true specific binding and affect the accuracy of your results. Optimize your washing steps to minimize non-specific binding.
-
-
-
Reagent Quality: The quality of your reagents, including the cell membranes or recombinant receptors and the radioligand, is crucial.
-
Troubleshooting:
-
Ensure proper storage and handling of all reagents to prevent degradation.
-
Verify the protein concentration of your membrane preparation.
-
-
Question 2: I am seeing high variability between replicate wells in my cell-based functional assay with this compound. What could be the cause?
Answer:
High variability in cell-based assays can be frustrating. Here are some common culprits and how to address them:
-
Cell Health and Density: Inconsistent cell health or plating density across your assay plate can lead to significant variability.
-
Troubleshooting:
-
Ensure you are using cells within a consistent passage number range.
-
Optimize your cell seeding density to ensure a uniform monolayer.
-
Visually inspect your cells under a microscope before and after the assay to check for signs of stress or death.
-
-
-
Compound Precipitation: As mentioned previously, poor solubility of this compound can lead to inconsistent concentrations in your assay wells.
-
Troubleshooting:
-
Prepare your this compound dilutions fresh for each experiment.
-
When adding the compound to the wells, ensure proper mixing to achieve a homogenous concentration.
-
-
-
Assay Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the reagents and lead to artifactual results.
-
Troubleshooting:
-
Consider not using the outermost wells of your plate for experimental data. Instead, fill them with buffer or media to create a humidity barrier.
-
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.
-
Troubleshooting:
-
Ensure your pipettes are properly calibrated.
-
Use reverse pipetting for viscous solutions.
-
Be consistent in your pipetting technique across all wells.
-
-
Animal Model Troubleshooting
Question 3: My results from an apomorphine-induced stereotypy study with this compound are showing high inter-animal variability. How can I reduce this?
Answer:
High variability is a common challenge in behavioral studies. Here are some factors to consider:
-
Animal Handling and Acclimation: Stress from handling and a novel environment can significantly impact animal behavior.
-
Troubleshooting:
-
Handle the animals consistently and gently for a sufficient period before the experiment to habituate them to the procedure.
-
Acclimate the animals to the testing room for at least an hour before the experiment begins.[2]
-
-
-
Dosing and Administration: Inconsistent drug administration can lead to variable plasma concentrations and, consequently, variable behavioral responses.
-
Troubleshooting:
-
Ensure accurate and consistent administration of both this compound and apomorphine (B128758). The subcutaneous route is common for apomorphine in this model.[2]
-
Prepare fresh drug solutions for each experiment and protect them from light, especially apomorphine, which is light-sensitive.[2]
-
-
-
Observer Bias: If the person scoring the behavior is not blind to the treatment groups, it can introduce bias.
-
Troubleshooting:
-
The observer scoring the stereotypy should be blind to the experimental conditions.[2]
-
-
-
Animal-Specific Factors: Factors such as the age, weight, and strain of the animals can influence their response.
-
Troubleshooting:
-
Use animals of a consistent age and weight range.
-
Report the specific strain of animal used in your study.
-
-
Question 4: this compound is not showing the expected antipsychotic-like effect in my animal model of psychosis. What could be the reason?
Answer:
A lack of efficacy in an animal model can be due to several factors, ranging from the experimental design to the inherent properties of the compound.
-
Dose Selection: The dose of this compound may be too low to elicit a significant effect.
-
Troubleshooting:
-
Conduct a dose-response study to determine the optimal effective dose of this compound in your specific model.
-
-
-
Pharmacokinetics: The pharmacokinetic profile of this compound in the chosen animal model may differ from what is expected.
-
Troubleshooting:
-
Consider the route of administration and the timing of the behavioral test in relation to the peak plasma concentration of this compound in your animal model.
-
If possible, conduct a pilot pharmacokinetic study to determine the bioavailability and half-life of this compound in the species you are using.
-
-
-
Model-Specific Effects: The chosen animal model may not be sensitive to the specific mechanism of action of this compound.
-
Troubleshooting:
-
This compound is an atypical antipsychotic with a primary mechanism of D2 and 5-HT2A receptor antagonism.[3] Ensure your chosen animal model is appropriate for detecting the effects of compounds with this profile. For example, the apomorphine-induced stereotypy model is sensitive to D2 receptor blockade.
-
-
Quantitative Data
Table 1: Receptor Binding Profile of Melperone
| Receptor | Ki (nM) |
| Dopamine (B1211576) D2 | 26 |
| Serotonin 5-HT2A | 2.9 |
| α1-Adrenergic | 3.1 |
| Histamine H1 | 13 |
| Muscarinic M1 | >10,000 |
| Muscarinic M2 | >10,000 |
| Muscarinic M3 | >10,000 |
| Muscarinic M4 | >10,000 |
| Muscarinic M5 | >10,000 |
Data adapted from a study using radioligand binding assays on human brain tissue.
Table 2: Pharmacokinetic Parameters of Melperone in Rodents
| Parameter | Value | Species | Route of Administration |
| Half-life (t1/2) | ~1.5 hours | Rat | Intravenous |
| Volume of Distribution (Vd) | ~10 L/kg | Rat | Intravenous |
| Clearance (CL) | ~5 L/h/kg | Rat | Intravenous |
Note: Pharmacokinetic parameters can vary depending on the specific strain, age, and sex of the animals, as well as the experimental conditions.
Experimental Protocols
1. Competitive Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is a general guideline for a competitive binding assay using [3H]-spiperone, a common radioligand for D2 receptors.
-
Materials:
-
Cell membranes expressing dopamine D2 receptors
-
[3H]-spiperone (radioligand)
-
Unlabeled this compound (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Non-specific binding control (e.g., 10 µM haloperidol)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and either the this compound dilution, buffer for total binding, or the non-specific binding control.
-
Initiate the binding reaction by adding a fixed concentration of [3H]-spiperone (typically at or near its Kd) to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Apomorphine-Induced Stereotypy in Rats
This protocol describes a common in vivo model to assess the antipsychotic potential of compounds.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Apomorphine hydrochloride
-
Vehicle for drug administration (e.g., saline or 0.5% methylcellulose)
-
Observation cages
-
Stopwatch
-
-
Procedure:
-
Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or its vehicle via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time (based on the pharmacokinetics of this compound), administer apomorphine hydrochloride (e.g., 1.0 mg/kg, subcutaneous).
-
Immediately place the rat in an individual observation cage.
-
Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 10 minutes for 60 minutes). A common scoring scale is:
-
0: Asleep or stationary
-
1: Active, moving around the cage
-
2: Predominantly active with intermittent stereotyped sniffing or rearing
-
3: Stereotyped sniffing/rearing
-
4: Stereotyped sniffing and licking
-
5: Intermittent gnawing
-
6: Continuous and intense gnawing
-
-
The observer should be blind to the treatment groups.
-
-
Data Analysis:
-
For each animal, a total stereotypy score can be calculated by summing the scores from all time points.
-
Compare the total stereotypy scores between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the stereotypy score in the this compound group indicates a potential antipsychotic-like effect.[2]
-
Visualizations
References
Technical Support Center: Strategies to Control for Melperone's Sedative Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the sedative properties of melperone (B1203284) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind melperone's sedative effects?
Melperone's sedative properties are primarily attributed to its antagonist activity at two key receptors:
-
Histamine (B1213489) H1 receptors: Blockade of these receptors in the central nervous system is a well-established mechanism for inducing sedation.[1][2][3][4]
-
Alpha-1 adrenergic receptors: Antagonism of these receptors can also contribute to sedative and hypotensive effects.
Additionally, while its primary antipsychotic action is linked to dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism, the interplay between these systems can also influence overall sedation levels.
Q2: How can I differentiate between sedation and the desired antipsychotic-like effects in my preclinical model?
Distinguishing between sedation and antipsychotic efficacy is a critical experimental challenge.[5] A multi-faceted approach is recommended:
-
Dose-Response Analysis: Conduct a thorough dose-response study. Lower doses of melperone may exhibit antipsychotic-like activity with minimal sedation, while higher doses are more likely to induce significant sedative effects.[6][7]
-
Behavioral Assay Selection: Utilize a battery of behavioral tests that assess different domains. For example, the conditioned avoidance response can be a measure of antipsychotic-like activity, while the open field test and rotarod test can quantify locomotor activity and motor coordination to assess sedation.[8][9][10][11]
-
Time-Course Evaluation: Assess behavioral changes at multiple time points after melperone administration. Sedative effects may be more pronounced at earlier time points, while antipsychotic-like effects might have a different temporal profile.
Q3: Are there pharmacological strategies to counteract melperone-induced sedation in my experiments?
Yes, co-administration of specific receptor antagonists can help dissect the contribution of different systems to melperone's sedative effects.
-
Alpha-1 Adrenergic Receptor Blockade: While melperone is an alpha-1 antagonist, further blockade with a more selective antagonist like prazosin (B1663645) is not a viable strategy to counteract sedation. Instead, understanding this property of melperone is key. If your experimental endpoint is sensitive to alpha-1 adrenergic signaling, this confounding factor must be considered.
-
Histamine H1 Receptor Blockade: It is not recommended to use an H1 agonist to counteract sedation, as this would introduce its own set of behavioral and physiological effects, complicating data interpretation.
Q4: What are the typical dose ranges for melperone in rodent models to observe sedative versus antipsychotic-like effects?
Specific doses will vary depending on the rodent species, strain, and the specific behavioral test. However, based on available literature, a general guideline is as follows:
| Animal Model | Dosage Range (mg/kg) | Primary Observed Effect | Reference(s) |
| Rat | 2.4 - 11.0 | Chronic study on oral movements | [12] |
| Rat | 0.16 - 0.63 | Sedative-like effects on EEG | [6] |
| Mouse | 0.1 - 1.0 | Decreased locomotor activity | [13] |
| Mouse | 3 - 30 | Dose-dependent impairment in rearing and immobility | [14] |
Note: It is crucial to perform a dose-response study in your specific experimental setup to determine the optimal doses for your research question.
Troubleshooting Guides
Issue: High variability in locomotor activity data after melperone administration.
Possible Causes:
-
Inconsistent Dosing: Inaccurate or inconsistent preparation and administration of the melperone solution.
-
Habituation Differences: Insufficient or inconsistent habituation of animals to the testing environment.
-
Circadian Rhythm Effects: Testing animals at different times of their light/dark cycle.
Solutions:
-
Standardize Dosing Protocol: Ensure precise weighing of melperone, consistent vehicle use, and accurate administration volume based on body weight. Prepare fresh solutions regularly.
-
Consistent Habituation: Implement a standardized habituation protocol for all animals before testing. This includes handling and exposure to the testing arena.
-
Control for Circadian Rhythms: Conduct all behavioral testing at the same time of day for all experimental groups.
Issue: Difficulty in separating motor impairment from antipsychotic-like effects in the catalepsy test.
Possible Causes:
-
High Dose of Melperone: The dose used may be causing significant motor impairment, confounding the measurement of catalepsy.
-
Inappropriate Test Parameters: The height of the bar or the cut-off time may not be optimized for your animal model and drug dose.
Solutions:
-
Dose Reduction: Test a lower dose of melperone that has been shown to have antipsychotic-like effects without causing significant motor deficits in other tests (e.g., open field).
-
Optimize Catalepsy Test Protocol: Adjust the bar height and cut-off time based on pilot studies to ensure the test is sensitive to catalepsy and not just general motor impairment.[5][15][16][17]
-
Corroborate with Other Tests: Use the rotarod test in parallel to specifically assess motor coordination and balance.[8][10][11][18] A significant impairment on the rotarod would suggest a confounding motor deficit.
Experimental Protocols
Open Field Test to Assess Locomotor Activity and Sedation
Objective: To quantify the effect of melperone on spontaneous locomotor activity and exploratory behavior as a measure of sedation.
Materials:
-
Open field arena (e.g., 42 x 42 x 42 cm for mice)
-
Video tracking software
-
Melperone hydrochloride
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Weigh each animal and administer the appropriate dose of melperone or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
Test Initiation: At a predetermined time after administration (e.g., 30 minutes), gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video tracking software.
-
Parameters to Analyze:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Velocity
-
-
Data Analysis: Compare the parameters between the melperone-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in locomotor parameters is indicative of sedation.
Rotarod Test to Assess Motor Coordination
Objective: To evaluate the effect of melperone on motor coordination and balance, which can be impaired by sedation.
Materials:
-
Rotarod apparatus
-
Melperone hydrochloride
-
Vehicle
-
Animal scale
-
Syringes and needles
Procedure:
-
Training: Train the animals on the rotarod for several days prior to the experiment until a stable baseline performance is achieved. This typically involves placing the animal on the rotating rod at a low, constant speed and gradually increasing it.
-
Baseline Measurement: On the test day, record the baseline latency to fall for each animal.
-
Drug Administration: Administer melperone or vehicle.
-
Testing: At a specified time post-administration, place the animal back on the rotarod and measure the latency to fall. The rod can be set to a constant speed or an accelerating speed.
-
Data Analysis: Compare the post-drug latency to fall with the baseline measurement and with the vehicle control group. A significant decrease in the latency to fall indicates impaired motor coordination.[8][10][11][18][19]
Visualizations
Caption: Signaling pathway of melperone-induced sedation.
Caption: Experimental workflow for controlling melperone's sedative effects.
References
- 1. Head-to-Head Comparison of Sedation and Somnolence Among 37 Antipsychotics in Schizophrenia, Bipolar Disorder, Major Depression, Autism Spectrum Disorders, Delirium, and Repurposed in COVID-19, Infectious Diseases, and Oncology From the FAERS, 2004–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical Antipsychotics: Sleep, Sedation, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. The atypical antipsychotics risperidone, clozapine and olanzapine differ regarding their sedative potency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of morphine and dopamine receptor sensitization on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. neurofit.com [neurofit.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Rotarod Test - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Rotarod impairment: catalepsy-like screening test for antipsychotic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Melperone: A Scrutiny of its Selective 5-HT2A Antagonism
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Melperone (B1203284), a butyrophenone (B1668137) antipsychotic, has garnered interest for its potential as a selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. This receptor subtype is a key target in the development of atypical antipsychotics, with antagonism at this site being associated with a reduced risk of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia. This guide provides a comprehensive comparison of melperone's pharmacological profile with that of established 5-HT2A antagonists, risperidone (B510) and ketanserin (B1673593), supported by experimental data and detailed methodologies to aid in the validation of melperone as a selective 5-HT2A antagonist.
Comparative Binding Affinity Analysis
A critical aspect of validating a selective antagonist is its binding affinity for the target receptor relative to other receptors. The following table summarizes the binding affinities (Kd/Ki in nM) of melperone, risperidone, and ketanserin for the 5-HT2A receptor and key off-target receptors, including the dopamine (B1211576) D2, histamine (B1213489) H1, and alpha-1 adrenergic receptors. Lower Kd/Ki values indicate higher binding affinity.
| Receptor | Melperone (Kd, nM) | Risperidone (Ki, nM) | Ketanserin (Ki, nM) |
| 5-HT2A | 102 [1] | 0.16 - 0.5 | 0.9 - 2.0 |
| Dopamine D2 | 180[1] | 1.4 - 3.13[2] | 30 - 158 |
| Histamine H1 | 580[1] | 2.23 - 20 | 2 - 4 |
| α1-Adrenergic | 180[1] | 0.8 - 5 | 1.3 - 10 |
Functional Antagonism at the 5-HT2A Receptor
Beyond binding affinity, functional assays are essential to confirm that a ligand antagonizes receptor signaling. While specific functional assay data for melperone is not extensively available in the public domain, its classification as a 5-HT2A antagonist is supported by its chemical structure and the known activities of similar compounds.
Experimental Protocol: In Vitro Functional Antagonism Assay (Hypothetical for Melperone)
This protocol describes a typical in vitro functional assay to determine the antagonist properties of a compound like melperone at the 5-HT2A receptor.
Objective: To determine the ability of melperone to inhibit 5-HT2A receptor-mediated intracellular signaling, such as calcium mobilization, in response to a known 5-HT2A agonist (e.g., serotonin or DOI).
Materials:
-
Cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
5-HT2A receptor agonist (e.g., serotonin or (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane [DOI]).
-
Melperone, risperidone, and ketanserin.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Microplate reader capable of fluorescence detection.
Procedure:
-
Cell Culture and Plating: Culture the 5-HT2A receptor-expressing cells under standard conditions. Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of melperone, risperidone, or ketanserin to the wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation and Signal Detection: Place the plate in the microplate reader. Add a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration) to all wells simultaneously. Immediately begin recording fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity upon agonist addition reflects the intracellular calcium concentration. The antagonist effect is measured as the inhibition of the agonist-induced calcium signal. Calculate the IC50 value for each antagonist, which is the concentration that inhibits 50% of the maximal agonist response.
In Vivo Validation of 5-HT2A Antagonism
In vivo models are crucial for validating the physiological effects of 5-HT2A antagonism. Two commonly used behavioral models are the head-twitch response (HTR) in rodents and the attenuation of DOI-induced hyperthermia.
Head-Twitch Response (HTR)
Objective: To assess the ability of melperone to antagonize DOI-induced head-twitch responses in mice.
Animals: Male C57BL/6J mice are commonly used for this assay.
Procedure:
-
Habituation: Acclimate the mice to the testing environment (e.g., individual observation chambers) for at least 30 minutes before drug administration.
-
Antagonist Pre-treatment: Administer various doses of melperone, risperidone, ketanserin, or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Agonist Challenge: After a pre-determined pre-treatment time (e.g., 30 minutes), administer a dose of DOI known to induce a reliable number of head twitches (e.g., 2.5 mg/kg, i.p.).
-
Behavioral Observation: Immediately after DOI administration, record the number of head twitches for a set period (e.g., 30-60 minutes). This can be done by a trained observer blind to the treatment conditions or using an automated detection system.
-
Data Analysis: Compare the number of head twitches in the antagonist-treated groups to the vehicle-treated control group. A significant reduction in head twitches indicates 5-HT2A antagonist activity. The ED50 (the dose that produces a 50% reduction in the agonist response) can be calculated.
DOI-Induced Hyperthermia
The 5-HT2A receptor agonist DOI has been shown to induce a hyperthermic response in rats, an effect that can be attenuated by 5-HT2A antagonists.[4] This model provides another in vivo measure of 5-HT2A receptor blockade.
Objective: To evaluate the ability of melperone to block the hyperthermic effects of DOI in rats.
Animals: Male Wistar or Sprague-Dawley rats are typically used.
Procedure:
-
Baseline Temperature Measurement: Measure the baseline rectal temperature of the rats using a digital thermometer.
-
Antagonist Pre-treatment: Administer various doses of melperone, risperidone, ketanserin, or vehicle control.
-
Agonist Challenge: After the pre-treatment period, administer DOI (e.g., 2.5 mg/kg, i.p.).
-
Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., every 30 minutes) for a period of at least 2 hours after DOI administration.
-
Data Analysis: Compare the change in body temperature from baseline in the antagonist-treated groups to the vehicle-treated control group. A significant attenuation of the DOI-induced increase in body temperature indicates 5-HT2A antagonist activity.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
References
- 1. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. Evidence that 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)-induced hyperthermia in rats is mediated by stimulation of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Unpacking the Contrasting Profiles of Buronil (Melperone) and Haloperidol
A deep dive into the preclinical data reveals a nuanced picture of Buronil (melperone) and haloperidol (B65202), two butyrophenone (B1668137) antipsychotics. While both agents exert their primary therapeutic effects through dopamine (B1211576) D2 receptor antagonism, their distinct pharmacological profiles in preclinical models translate to significant differences in their predicted efficacy and side-effect profiles. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings and methodologies.
Haloperidol, a conventional or typical antipsychotic, is a potent dopamine D2 receptor antagonist[1]. In contrast, this compound, often classified as an atypical antipsychotic, exhibits a weaker affinity for the D2 receptor[1][2]. This fundamental difference in receptor binding is a key determinant of their divergent preclinical characteristics.
Receptor Binding Affinities: A Tale of Two Profiles
The in vitro receptor binding affinities of this compound and haloperidol highlight their distinct molecular interactions. Haloperidol demonstrates high affinity for D2 receptors, whereas this compound has a notably lower affinity for this target. Conversely, this compound shows a more potent antagonist activity at serotonin (B10506) 5-HT2A receptors compared to haloperidol, a characteristic shared by many atypical antipsychotics[1].
| Receptor | This compound (Melperone) (K_d_ / K_i_ nM) | Haloperidol (K_i_ nM) | Reference |
| Dopamine D2 | 180 (K_d_) | 0.89 | [1] |
| Serotonin 5-HT2A | 102 (K_d_) | Lower affinity | [1] |
Experimental Protocol: Competitive Radioligand Binding Assays
The receptor binding affinities presented are typically determined through competitive radioligand binding assays. This in vitro technique involves the use of cell membranes expressing the target receptor and a radiolabeled ligand that specifically binds to that receptor. The displacement of the radioligand by increasing concentrations of the test compound (this compound or haloperidol) is measured to determine its binding affinity (K_i_ or K_d_ value).
Neurochemical Effects: Differential Impact on Dopamine and Acetylcholine (B1216132) Release
Preclinical microdialysis studies in rats reveal that this compound and haloperidol have contrasting effects on neurotransmitter release in key brain regions associated with psychosis and motor control.
A study comparing the two found that this compound, along with other atypical antipsychotics, preferentially increases dopamine and acetylcholine release in the medial prefrontal cortex (mPFC)[3]. In contrast, haloperidol, a typical antipsychotic, does not share this preferential cortical effect. Furthermore, while both drugs can increase dopamine release in the nucleus accumbens (NAC), the effect of this compound is comparatively smaller than its impact in the mPFC[3].
| Brain Region | Neurotransmitter | This compound (Melperone) Effect | Haloperidol Effect | Reference |
| Medial Prefrontal Cortex (mPFC) | Dopamine (DA) | Increased release | No preferential increase | [3] |
| Medial Prefrontal Cortex (mPFC) | Acetylcholine (ACh) | Increased release | No preferential increase | [3] |
| Nucleus Accumbens (NAC) | Dopamine (DA) | Smaller increase compared to mPFC | Increase | [3] |
| Nucleus Accumbens (NAC) | Acetylcholine (ACh) | No increase | Not specified | [3] |
Experimental Protocol: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. A small probe is surgically implanted into the brain region of interest (e.g., mPFC or NAC). Artificial cerebrospinal fluid is then slowly perfused through the probe, allowing for the collection of neurotransmitters that diffuse across a semi-permeable membrane. The collected samples are then analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the concentrations of dopamine and acetylcholine.
Behavioral Models of Antipsychotic Activity and Side Effects
Locomotor Activity
Psychostimulants like amphetamine induce hyperlocomotion in rodents, a model often used to screen for antipsychotic activity. Both this compound and haloperidol are effective in blocking amphetamine-induced locomotion[2][4][5][6]. Haloperidol produces a dose-dependent reduction in spontaneous and amphetamine-induced locomotor activity[4][5][6]. While specific ED50 values for a direct comparison are not available, this compound is described as being "potent" in this model[2].
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
Rats or mice are administered a psychostimulant, typically d-amphetamine, to induce a state of increased locomotor activity. The animals are then placed in an open-field arena equipped with infrared beams to automatically record their movements (e.g., distance traveled, rearing frequency). The test compound (this compound or haloperidol) is administered prior to the amphetamine, and its ability to attenuate the stimulant-induced hyperactivity is measured.
Catalepsy
Catalepsy, a state of motor rigidity, is a preclinical indicator of the potential for extrapyramidal side effects (EPS) in humans. Haloperidol is a well-established inducer of catalepsy in rats, with an ED50 in the range of 0.23-0.45 mg/kg[2]. In stark contrast, this compound is characterized by its "non-cataleptic properties"[2]. This significant difference aligns with this compound's classification as an atypical antipsychotic with a lower predicted risk of EPS.
Experimental Protocol: Bar Test for Catalepsy
The bar test is a standard method for assessing catalepsy in rodents. The animal's forepaws are placed on a horizontal bar raised a specific height from the surface. The latency for the animal to remove both paws from the bar is measured. A longer latency is indicative of a cataleptic state. The dose of the drug that produces catalepsy in 50% of the animals is determined as the ED50.
Prepulse Inhibition (PPI)
Prepulse inhibition (PPI) is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. Antipsychotics are evaluated for their ability to restore PPI deficits induced by dopamine agonists or other pharmacological agents. Haloperidol has been shown to be effective in restoring PPI deficits in animal models[7]. While direct comparative studies with this compound are lacking, its atypical profile suggests it would also be effective in this model, potentially through its 5-HT2A receptor antagonism.
Experimental Protocol: Prepulse Inhibition of the Acoustic Startle Response
Animals are placed in a startle chamber that measures their whole-body startle response to a loud acoustic stimulus (the pulse). In some trials, a weaker acoustic stimulus (the prepulse) is presented shortly before the startling pulse. The degree to which the prepulse inhibits the startle response to the pulse is calculated as the percentage of PPI. The ability of a test drug to restore PPI deficits induced by a disruptive agent (e.g., a dopamine agonist) is then assessed.
Conditioned Avoidance Response (CAR)
Experimental Protocol: Conditioned Avoidance Response
In a shuttle box with two compartments, an animal is trained to avoid an aversive stimulus (e.g., a mild foot shock, the unconditioned stimulus) by moving to the other compartment upon presentation of a warning signal (the conditioned stimulus, e.g., a light or tone). The ability of a drug to suppress this learned avoidance response without impairing the ability to escape the aversive stimulus is considered predictive of antipsychotic activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and haloperidol and a typical experimental workflow for assessing antipsychotic drug effects.
Caption: Simplified signaling pathways of this compound and haloperidol.
Caption: General experimental workflow for preclinical comparison.
Conclusion
The preclinical data clearly delineates this compound (melperone) as an atypical antipsychotic, distinguishing it from the typical profile of haloperidol. This compound's lower affinity for D2 receptors and higher affinity for 5-HT2A receptors likely contribute to its reduced propensity for inducing catalepsy in animal models, suggesting a lower risk of extrapyramidal side effects in a clinical setting. While both drugs demonstrate efficacy in models of psychosis such as the blockade of amphetamine-induced hyperlocomotion, the nuanced differences in their neurochemical and behavioral profiles provide a strong rationale for their differential clinical applications. Further head-to-head studies with quantitative endpoints would be invaluable for a more precise comparative assessment.
References
- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical antipsychotic drugs, quetiapine, iloperidone, and melperone, preferentially increase dopamine and acetylcholine release in rat medial prefrontal cortex: role of 5-HT1A receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor stereotypy is produced by methylphenidate and amfonelic acid and reduced by haloperidol but not clozapine or thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of haloperidol on amphetamine- and methylphenidate-induced conditioned place preferences and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Semantic Scholar [semanticscholar.org]
- 8. Contextual and behavioral control of antipsychotic sensitization induced by haloperidol and olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Melperone and Clozapine on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive effects of two atypical antipsychotics, melperone (B1203284) and clozapine (B1669256). The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding of these compounds.
Executive Summary
Cognitive impairment is a core feature of schizophrenia and a significant target for therapeutic intervention. Atypical antipsychotics are believed to have a more favorable profile regarding cognitive function compared to typical antipsychotics. This guide delves into the specific cognitive effects of melperone, a butyrophenone (B1668137) derivative, and clozapine, the gold standard for treatment-resistant schizophrenia. While both are classified as atypical antipsychotics, their pharmacological profiles and subsequent impact on cognition show notable differences. Clozapine has demonstrated efficacy in improving both positive and negative symptoms of schizophrenia and is considered the gold standard for treatment-resistant cases.[1]
Quantitative Data on Cognitive Effects
The following tables summarize the quantitative data from clinical studies investigating the effects of melperone and clozapine on various cognitive domains.
Table 1: Effects of Melperone on Cognitive Domains
| Cognitive Domain | Assessment Tool | Study Population | Key Findings |
| Executive Function | Wisconsin Card Sorting Test (WCST) | 19 patients with schizophrenia or schizoaffective disorder | Statistically significant improvement in WCST Categories achieved and a reduction in Perseverative Errors after 6 weeks of treatment.[2] |
| Visuospatial Manipulation | Wechsler Intelligence Scale for Children-Revised (WISC-R) Maze | 19 patients with schizophrenia or schizoaffective disorder | Worsening of performance observed during melperone treatment.[2] |
| Verbal Learning and Memory | Not specified | 19 patients with schizophrenia or schizoaffective disorder | No significant changes observed.[2] |
| Verbal Working Memory | Not specified | 19 patients with schizophrenia or schizoaffective disorder | No significant changes observed.[2] |
| Verbal Fluency | Not specified | 19 patients with schizophrenia or schizoaffective disorder | No significant changes observed.[2] |
| Sustained Attention | Not specified | 19 patients with schizophrenia or schizoaffective disorder | No significant changes observed.[2] |
Table 2: Effects of Clozapine on Cognitive Domains
| Cognitive Domain | Assessment Tool | Study Population | Key Findings |
| Global Cognition | MATRICS Consensus Cognitive Battery (MCCB) | 58 patients on clozapine vs. 112 on other antipsychotics | No significant difference in composite scores between the clozapine and total non-clozapine groups.[3] |
| Attention and Verbal Fluency | Various neuropsychological tests | Review of 12 studies | Strong evidence for improvement in attention and verbal fluency.[4] |
| Executive Function | Various neuropsychological tests | Review of 12 studies | Moderate evidence for improvement in some types of executive function.[4] |
| Working Memory | Various neuropsychological tests | Review of 12 studies | Inconclusive results.[4] |
| Verbal and Spatial Memory | Various neuropsychological tests | Review of 12 studies | Inconclusive results.[4] |
| Verbal Fluency | Categorical Fluency Test | Schizophrenic patients | Significant improvement after 1 year of open treatment.[5] |
| Visuospatial Function | WAIS-R Block Design | Schizophrenic patients | Significant improvement after 1 year of open treatment.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.
Wisconsin Card Sorting Test (WCST)
The WCST is a neuropsychological test of "set-shifting," i.e., the ability to display flexibility in the face of changing schedules of reinforcement.
Objective: To assess executive function, specifically cognitive flexibility, abstract reasoning, and problem-solving.
Procedure:
-
Materials: The test uses a set of stimulus cards and response cards. The stimulus cards display figures of varying color, form, and number. The response cards also have different numbers of various forms and colors.
-
Administration: The subject is presented with four key stimulus cards. They are then given a deck of response cards and are instructed to match each consecutive response card to one of the four stimulus cards. The subject is not explicitly told the sorting rule (color, form, or number).
-
Feedback: After each card sort, the examiner provides feedback, indicating only whether the response was "right" or "wrong."
-
Rule Changes: The sorting principle changes after the subject successfully makes a certain number of consecutive correct sorts. The subject must use the examiner's feedback to deduce the new sorting rule.
-
Scoring: The test is scored based on the number of categories achieved, the number of perseverative errors (sorting according to a previous, now incorrect, rule), and other metrics of performance. The test continues until the subject has completed six categories or all 128 cards have been used.[6]
MATRICS Consensus Cognitive Battery (MCCB)
The MCCB is a standardized set of tests designed to assess cognitive function in individuals with schizophrenia.
Objective: To provide a reliable and valid measure of cognitive function across seven key domains for use in clinical trials.
Domains and Corresponding Tests:
-
Speed of Processing:
-
Brief Assessment of Cognition in Schizophrenia - Symbol Coding
-
Trail Making Test - Part A
-
-
Attention/Vigilance:
-
Continuous Performance Test - Identical Pairs
-
-
Working Memory:
-
Wechsler Memory Scale - Third Edition - Spatial Span
-
University of Maryland Letter-Number Span
-
-
Verbal Learning:
-
Hopkins Verbal Learning Test - Revised
-
-
Visual Learning:
-
Brief Visuospatial Memory Test - Revised
-
-
Reasoning and Problem Solving:
-
Neuropsychological Assessment Battery - Mazes
-
-
Social Cognition:
-
Mayer-Salovey-Caruso Emotional Intelligence Test - Managing Emotions Branch
-
Procedure:
-
Administration: The battery is administered by a trained technician following a standardized protocol.
-
Scoring: Raw scores from each test are converted to T-scores, which are then used to calculate a composite score for overall cognitive performance.
Signaling Pathways and Mechanisms of Action
The cognitive effects of melperone and clozapine are rooted in their distinct interactions with various neurotransmitter systems.
Melperone: D2 Receptor Antagonism
Melperone is a butyrophenone derivative that primarily acts as a dopamine (B1211576) D2 receptor antagonist. This action is believed to be central to its antipsychotic effects. The downstream signaling cascade of D2 receptor blockade can influence neuronal activity and plasticity, which may underlie its modest effects on executive function.
References
- 1. droracle.ai [droracle.ai]
- 2. The effect of melperone, an atypical antipsychotic drug, on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Clozapine on Neurocognitive Functions in Schizophrenia: A Naturalistic Comparison to Non-clozapine Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of clozapine, risperidone, and olanzapine on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparative efficacy and long-term effect of clozapine treatment on neuropsychological test performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical melperone treatment blocks D2-dopamine receptors in the human brain as determined by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Buronil (Melperone) and Olanzapine in the Treatment of Schizophrenia
An objective guide for researchers, scientists, and drug development professionals providing a comparative analysis of the atypical antipsychotics Buronil (melperone) and olanzapine (B1677200). This guide synthesizes available data on their receptor binding profiles, clinical efficacy, and side effect profiles, supported by experimental methodologies and visual representations of their pharmacological interactions and clinical trial frameworks.
Introduction
The management of schizophrenia remains a significant challenge in modern medicine, with a continuous search for more effective and tolerable therapeutic agents. Atypical antipsychotics have become the cornerstone of treatment, offering a broader spectrum of efficacy against positive, negative, and cognitive symptoms compared to their predecessors. This guide provides a detailed head-to-head comparison of two such agents: this compound (melperone), a butyrophenone (B1668137) derivative, and olanzapine, a thienobenzodiazepine. While both are classified as atypical antipsychotics, their distinct pharmacological profiles translate into differences in clinical efficacy and adverse event profiles. This document aims to provide a data-driven overview to inform research and drug development in neuropsychopharmacology.
Mechanism of Action and Receptor Binding Profiles
Both this compound and olanzapine exert their antipsychotic effects primarily through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. However, the affinity and selectivity for these and other receptors differ significantly, contributing to their unique clinical characteristics.
This compound (Melperone) is characterized by a relatively weak affinity for dopamine D2 receptors, a feature that may contribute to its lower incidence of extrapyramidal symptoms (EPS).[1] Its therapeutic action is also attributed to its antagonist activity at serotonin 5-HT2A receptors.
Olanzapine exhibits a broader and more potent receptor binding profile. It is a potent antagonist of dopamine D1, D2, D3, and D4 receptors, as well as serotonin 5-HT2A, 5-HT2C, 5-HT3, and 5-HT6 receptors.[2] Furthermore, olanzapine has significant antagonist activity at histamine (B1213489) H1, muscarinic M1-5, and adrenergic α1 receptors, which contributes to its side effect profile, including sedation, weight gain, and anticholinergic effects.[2][3]
Receptor Binding Affinity Data
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and olanzapine for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Melperone) Ki (nM) | Olanzapine Ki (nM) |
| Dopamine D2 | 30 - 90[4] | 11[5] |
| Serotonin 5-HT2A | Data not consistently available | 4[5] |
| Histamine H1 | Data not consistently available | 7[5] |
| Muscarinic M1 | Data not consistently available | 2.5 |
| Adrenergic α1 | Data not consistently available | 19[5] |
Note: Comprehensive and directly comparable Ki value tables from a single source are limited, particularly for melperone (B1203284). The provided data is compiled from multiple sources and should be interpreted with caution.
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and olanzapine are limited in the publicly available literature. Therefore, efficacy is assessed based on individual clinical trial data, often comparing each drug to other antipsychotics or placebo.
This compound (Melperone) Efficacy
Clinical studies have demonstrated the efficacy of melperone in the treatment of schizophrenia. In a double-blind study, melperone (300 mg/day) was found to be as effective as thiothixene (B151736) (30 mg/day) in reducing psychotic symptoms in female patients with schizophrenia or paranoid psychosis.[6] Another study showed that melperone significantly reduced psychotic morbidity compared to placebo.[2] A pilot study comparing 100 mg/day and 400 mg/day of melperone found both doses to be equally effective in improving psychopathology as measured by the Brief Psychiatric Rating Scale (BPRS).[7] However, in a study of neuroleptic-resistant schizophrenia, melperone showed a significant improvement in the Global Assessment Scale (GAS) score but not in BPRS scores.[1]
Olanzapine Efficacy
Olanzapine has consistently demonstrated robust efficacy in treating the symptoms of schizophrenia. In numerous clinical trials, olanzapine has shown superiority over placebo in reducing PANSS total scores, as well as positive and negative symptom subscale scores.[3][5][8] Compared to the typical antipsychotic haloperidol (B65202), olanzapine was found to be equally effective for positive symptoms and more effective for negative symptoms.[9][10] A retrospective analysis of 150 patients treated with olanzapine showed a significant decrease in the mean PANSS total score from 92.3 at baseline to 56.9 after 12 weeks of treatment.[8]
| Efficacy Measure | This compound (Melperone) | Olanzapine |
| PANSS Total Score Reduction | Data from direct head-to-head trials with olanzapine is not readily available. Studies show efficacy comparable to thiothixene and superior to placebo.[2][6] | Significant reductions observed in multiple trials. One study reported a mean reduction of 35.4 points over 12 weeks.[8] In another analysis, a 6-week treatment resulted in a mean decrease of 45.16 points.[5] |
| Positive Symptoms | Effective in reducing positive symptoms.[7] | Significant improvement demonstrated in numerous clinical trials.[3][8] |
| Negative Symptoms | Some evidence of efficacy against negative symptoms. | Superior to haloperidol in improving negative symptoms.[9][10] Significant improvements seen in clinical trials.[8] |
Side Effect Profile
The differing receptor binding profiles of this compound and olanzapine lead to distinct side effect profiles.
This compound (Melperone) is generally associated with a lower risk of extrapyramidal symptoms (EPS) compared to typical antipsychotics.[6] It is reported to cause less weight gain than clozapine (B1669256) and a similar amount to typical antipsychotics.[4] Common side effects include drowsiness, dry mouth, and dizziness.[11][12] It is also noted to have minimal effects on the cardiovascular system.[13]
Olanzapine is associated with a higher incidence of metabolic side effects, including significant weight gain, hyperlipidemia, and an increased risk of developing type 2 diabetes.[8][14] Sedation is also a common side effect, linked to its high affinity for histamine H1 receptors.[14] While the risk of EPS is lower than with typical antipsychotics, it can still occur.[8]
| Adverse Event | This compound (Melperone) | Olanzapine |
| Weight Gain | Reported to be less than clozapine and similar to typical antipsychotics.[4] | Common and often significant. One study reported a 28% incidence of weight gain.[8] Another pooled analysis showed a mean weight gain of 7.4 kg in adolescents.[14] |
| Extrapyramidal Symptoms (EPS) | Lower incidence compared to typical antipsychotics like thiothixene.[6] | Low incidence (around 6% in one study).[8] |
| Sedation/Somnolence | Common.[11] | Common, with a reported incidence of 22% in one study.[8] |
| Dry Mouth | Common.[11] | Common, with a reported incidence of 15% in one study.[8] |
| Dizziness | Common.[11] | Common, with a reported incidence of 18% in one study.[8] |
| Hyperprolactinemia | Generally does not increase prolactin levels.[1] | Can cause mild increases in prolactin levels.[8] |
| Cardiovascular Effects | Minimal effects on the cardiovascular system.[13] | Can be associated with orthostatic hypotension. |
| Anticholinergic Effects | Mild dry mouth reported.[4] | Dry mouth is a common side effect.[8] |
Experimental Protocols
In Vitro Receptor Binding Assay Protocol (Representative)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or olanzapine) for a specific neurotransmitter receptor (e.g., dopamine D2 receptor).
Materials:
-
Cell membranes expressing the target receptor (e.g., human dopamine D2 receptor).
-
Radioligand with high affinity for the target receptor (e.g., [3H]-Spiperone).
-
Test compound (this compound or olanzapine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Non-specific binding determinator (e.g., 10 µM haloperidol).
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess non-specific binding determinator), and competitive binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phase III Clinical Trial Methodology (Representative)
Objective: To evaluate the efficacy and safety of a new antipsychotic drug (e.g., Investigational Drug) compared to a standard-of-care antipsychotic (e.g., Active Comparator) and placebo in patients with schizophrenia.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Male and female patients aged 18-65 years.
-
Diagnosis of schizophrenia according to DSM-5 criteria.
-
Acute exacerbation of psychotic symptoms.
-
PANSS total score ≥ 80 at screening and baseline.
Exclusion Criteria:
-
Treatment-resistant schizophrenia.
-
Primary negative symptoms.
-
Significant or unstable medical conditions.
-
Substance use disorder within the last 6 months.
Treatment:
-
Patients are randomized in a 1:1:1 ratio to receive the Investigational Drug, Active Comparator, or placebo for a fixed duration (e.g., 6 weeks).
-
Dosing is flexible within a predefined range to optimize efficacy and tolerability.
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in PANSS total score at the end of the treatment period.
-
Secondary Endpoints: Change from baseline in PANSS positive and negative subscale scores, Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scores, and responder rates (e.g., percentage of patients with ≥30% reduction in PANSS total score).
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Vital signs, weight, and BMI measurements.
-
Laboratory tests (hematology, clinical chemistry, urinalysis).
-
Electrocardiograms (ECGs).
-
Assessment of extrapyramidal symptoms using scales like the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS).
Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to analyze the change from baseline in PANSS total score.
-
Safety data are summarized using descriptive statistics.
Visualizations
Caption: Simplified signaling pathways of this compound and olanzapine.
Caption: Workflow of a head-to-head clinical trial.
Conclusion
This compound (melperone) and olanzapine are both effective atypical antipsychotics for the management of schizophrenia, yet they possess distinct pharmacological profiles that influence their clinical use. Olanzapine generally demonstrates robust efficacy across a range of symptoms but is associated with a significant burden of metabolic side effects. This compound, with its weaker D2 receptor affinity, may offer a more favorable profile in terms of extrapyramidal symptoms and metabolic disturbances, although comprehensive comparative efficacy data against olanzapine is lacking.
The choice between these agents requires a careful consideration of the individual patient's clinical presentation, previous treatment history, and susceptibility to specific side effects. For researchers and drug development professionals, the differences between these two compounds highlight the ongoing need to develop novel antipsychotics that combine the potent efficacy of agents like olanzapine with the more benign side effect profile of drugs like melperone. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their relative efficacy and long-term safety.
References
- 1. Melperone in the treatment of neuroleptic-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinical comparison of melperone and placebo in schizophrenic women on a milieu therapeutic ward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Melperone - Wikipedia [en.wikipedia.org]
- 5. An efficacy analysis of olanzapine treatment data in schizophrenia patients with catatonic signs and symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melperone in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety evaluation of olanzapine treatment for schizophrenia patients: A retrospective data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olanzapine versus haloperidol in the treatment of schizophrenia and other psychotic disorders: quality of life and clinical outcomes of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olanzapine in the treatment of schizophrenia : an open label comparative clinical trial from north India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of Melperone Hydrochloride? [synapse.patsnap.com]
- 12. thekingsleyclinic.com [thekingsleyclinic.com]
- 13. medikamio.com [medikamio.com]
- 14. The safety of olanzapine in adolescents with schizophrenia or bipolar I disorder: a pooled analysis of 4 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Melperone and Thiothixene for Neuropsychiatric Research
This guide provides a detailed comparative study of melperone (B1203284) and thiothixene (B151736), two antipsychotic agents, tailored for researchers, scientists, and drug development professionals. The following sections will objectively compare the performance of these compounds, supported by available experimental data, to inform further research and development.
Pharmacodynamic Profile: Receptor Binding Affinity
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. Melperone, a butyrophenone (B1668137) derivative, is classified as an atypical antipsychotic, while thiothixene, a thioxanthene (B1196266) derivative, is considered a typical antipsychotic.[1][2] Their distinct receptor binding profiles underlie their different clinical characteristics.
Melperone is characterized by its weak affinity for the dopamine (B1211576) D2 receptor, which is believed to contribute to its lower incidence of extrapyramidal symptoms (EPS).[1] It also demonstrates antagonist activity at serotonin (B10506) 5-HT2A receptors.[1] The ratio of its dopamine D4 to D2 receptor occupancy is reported to be similar to that of clozapine.[1]
Thiothixene, in contrast, exhibits a high affinity for dopamine D2 receptors, a hallmark of typical antipsychotics.[3] It also has an affinity for serotonin 5-HT2A receptors, as well as for adrenergic and histaminergic receptors, which can contribute to its side-effect profile.[4] The blockade of D2 receptors is the primary mechanism for its antipsychotic effects.[3][5]
Below is a table summarizing the available receptor binding affinity data (Ki values in nM). A lower Ki value indicates a higher binding affinity.
| Receptor | Melperone (Ki, nM) | Thiothixene (Ki, nM) |
| Dopamine D2 | Weak affinity | 0.5 - 3.14 |
| Serotonin 5-HT2A | Antagonist activity | 0.2 - 10.04 |
| Dopamine D4 | - | 9.1 |
| Histamine H1 | - | 10.6 |
| Adrenergic α1 | - | 1.0 - 17.95 |
| Muscarinic M1 | - | >1000 |
Signaling Pathways
The interaction of melperone and thiothixene with dopamine D2 and serotonin 5-HT2A receptors initiates intracellular signaling cascades that ultimately produce their therapeutic effects. Both drugs act as antagonists at these receptors, blocking the downstream signaling normally initiated by the endogenous ligands, dopamine and serotonin, respectively.
Dopamine D2 Receptor Signaling Pathway
Antagonism of the D2 receptor by both melperone and thiothixene is a key mechanism of their antipsychotic action.[1][5] This blockade is thought to be particularly important in the mesolimbic pathway to alleviate the positive symptoms of psychosis.[3] The differential affinity for the D2 receptor likely explains the varying propensity for extrapyramidal side effects.
Serotonin 5-HT2A Receptor Signaling Pathway
Antagonism at the 5-HT2A receptor is a key feature of atypical antipsychotics and is thought to contribute to a lower risk of EPS and potential efficacy against negative symptoms of psychosis.[6] Both melperone and thiothixene interact with this receptor.
References
- 1. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Validity of Buronil (Melperone) in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical data for Buronil (melperone), an atypical antipsychotic, to assess the translational validity of its animal studies. The performance of this compound is compared with that of other commonly used antipsychotics: the typical antipsychotic haloperidol (B65202) and the atypical antipsychotics risperidone (B510) and olanzapine (B1677200). This analysis is supported by experimental data on their pharmacological profiles, preclinical behavioral effects, and clinical efficacy and safety.
Executive Summary
This compound (melperone) is a butyrophenone (B1668137) antipsychotic with an atypical profile, characterized by a lower affinity for dopamine (B1211576) D2 receptors and a notable antagonism of serotonin (B10506) 5-HT2A receptors compared to typical antipsychotics like haloperidol. This profile is thought to contribute to its lower incidence of extrapyramidal side effects (EPS). Preclinical studies in animal models, such as the conditioned avoidance response (CAR) and prepulse inhibition (PPI), are crucial for predicting the clinical efficacy of antipsychotic drugs. This guide examines the available data from these models for this compound and its comparators to evaluate how well the preclinical findings translate to clinical outcomes in patients with schizophrenia. While direct comparative preclinical data for this compound in these specific models is limited in the publicly available literature, this guide synthesizes the existing pharmacological and clinical evidence to provide a translational assessment.
Mechanism of Action: A Receptor Binding Perspective
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. This compound's "atypical" nature stems from its distinct receptor binding profile compared to the typical antipsychotic haloperidol.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Comparator Antipsychotics
| Receptor | This compound (Melperone) | Haloperidol | Risperidone | Olanzapine |
| Dopamine D2 | 180[1] | 0.89[1] | 3.13 | 1.1 |
| Serotonin 5-HT2A | 102[1] | 56 | 0.16 | 4 |
| Serotonin 5-HT1A | - | - | 412 | 256 |
| Adrenergic α1 | - | 11 | 0.8 | 19 |
| Histamine H1 | - | 1300 | 2.2 | 7 |
| Muscarinic M1 | - | >10,000 | 912 | 1.9 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and may vary between studies.
This data highlights that this compound has a significantly lower affinity for the D2 receptor compared to haloperidol, risperidone, and olanzapine. Its affinity for the 5-HT2A receptor is comparable to its D2 affinity, a hallmark of atypical antipsychotics which is believed to contribute to a reduced risk of EPS.
Preclinical Assessment of Antipsychotic-like Activity
Animal models are instrumental in the early assessment of antipsychotic drug efficacy. The conditioned avoidance response (CAR) and prepulse inhibition (PPI) of the startle reflex are two of the most widely used and predictive models.
Conditioned Avoidance Response (CAR)
The CAR test is a well-established behavioral paradigm for predicting the efficacy of antipsychotic drugs. In this test, an animal learns to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). All clinically effective antipsychotics, to varying degrees, suppress this conditioned avoidance behavior at doses that do not impair the animal's ability to escape the aversive stimulus.
Experimental Protocol: Conditioned Avoidance Response
-
Apparatus: A shuttle box with two compartments separated by a door or a single compartment with a lever or pole.
-
Procedure: A conditioned stimulus (CS), such as a light or tone, is presented for a short period (e.g., 10 seconds), followed by an unconditioned stimulus (US), typically a mild foot shock.
-
Acquisition: The animal learns that responding during the CS presentation (e.g., moving to the other compartment, pressing a lever) prevents the delivery of the US (avoidance response). If the animal does not respond to the CS, the US is delivered, and the animal can terminate it by performing the same response (escape response).
-
Testing: After the behavior is acquired, animals are treated with a test compound, and the number of avoidance responses is recorded. A decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Table 2: Effects of Antipsychotics on Conditioned Avoidance Response in Rats
| Drug | Dose Range (mg/kg) | Effect on Avoidance Response | Reference |
| This compound | Data not available in searched literature | - | - |
| Haloperidol | 0.025 - 0.15 | Dose-dependent decrease | [2][3] |
| Risperidone | 0.25 - 0.4 | Dose-dependent decrease | [4] |
| Olanzapine | 1.25 - 2.5 | Dose-dependent decrease | [4] |
While specific quantitative data for this compound in the CAR model was not found in the reviewed literature, its demonstrated ability to block amphetamine-induced hyperlocomotion, another preclinical model sensitive to D2 antagonism, suggests it would likely be effective in the CAR test.[5]
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia and can be modeled in animals by administering dopamine agonists or NMDA antagonists. Antipsychotic drugs are tested for their ability to restore these deficits.
Experimental Protocol: Prepulse Inhibition
-
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of a rodent.
-
Procedure: A loud acoustic stimulus (pulse) that elicits a startle response is presented. On some trials, a weaker acoustic stimulus (prepulse) precedes the pulse by a short interval (e.g., 30-120 ms).
-
Measurement: The startle response to the pulse alone is compared to the startle response when the pulse is preceded by a prepulse. PPI is calculated as the percentage reduction in the startle response in the presence of the prepulse.
-
Testing: To model schizophrenia-like deficits, animals may be treated with a PPI-disrupting agent (e.g., apomorphine, phencyclidine). The ability of an antipsychotic to reverse this disruption is then measured.
Table 3: Effects of Antipsychotics on Prepulse Inhibition in Rodents
| Drug | Animal Model | Effect on PPI | Reference |
| This compound | Data not available in searched literature | - | - |
| Haloperidol | Wistar rats (low baseline PPI) | Inactive (0.1-1 mg/kg) | |
| Risperidone | Wistar rats (low baseline PPI) | Inactive (0.1-1 mg/kg) | |
| Olanzapine | Wistar rats (low baseline PPI) | Reversed PPI deficit (5-20 mg/kg) |
The lack of publicly available data on this compound in the PPI model makes a direct translational assessment in this domain difficult. It is noteworthy that the effects of antipsychotics in this model can be variable depending on the animal strain and the method used to induce a PPI deficit.
Clinical Efficacy and Safety in Schizophrenia
The ultimate test of translational validity is how well preclinical findings predict clinical outcomes. Clinical trials in patients with schizophrenia typically use standardized rating scales, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS), to measure changes in symptom severity.
Table 4: Clinical Efficacy of this compound and Comparator Antipsychotics in Schizophrenia
| Drug | Study Population | Key Efficacy Findings | Reference |
| This compound | Acutely hospitalized patients | Doses of 100 and 400 mg/day showed similar improvement in BPRS and SANS scores. | |
| Neuroleptic-resistant patients | Significantly improved Global Assessment Scale (GAS) scores; no significant effect on BPRS scores. | ||
| Haloperidol | First-episode psychosis | Similar effectiveness to risperidone and olanzapine in reducing BPRS and other symptom scores at 6 weeks. | |
| Risperidone | First-episode and chronic patients | No significant effect on PPI deficits in either group. | |
| Olanzapine | Acutely ill patients | Significant reduction in PANSS total score (-45.16) after 6 weeks of treatment. | |
| Comparison with haloperidol | Significantly greater improvement in BPRS and PANSS total scores compared to haloperidol. |
Clinical studies suggest that this compound is an effective antipsychotic, particularly for patients who may not tolerate other agents. However, the available clinical trial data for this compound is less extensive than for more recently developed antipsychotics, and many studies use the BPRS rather than the PANSS, making direct comparisons of the magnitude of effect challenging. One open-label study in neuroleptic-resistant schizophrenia found that while this compound improved overall psychiatric status, it did not significantly change BPRS scores. Another study found no significant difference in efficacy between 100 mg/day and 400 mg/day doses of melperone (B1203284) in acutely hospitalized patients.
In contrast, numerous large-scale clinical trials have demonstrated the efficacy of olanzapine, often showing a significant reduction in PANSS scores. For instance, one analysis reported a mean reduction of 45.16 points on the PANSS total score after six weeks of olanzapine treatment in severely ill patients.
Translational Assessment and Logical Relationships
The assessment of translational validity involves connecting the preclinical pharmacological and behavioral data to the clinical findings.
For this compound, its atypical receptor binding profile (weaker D2 and prominent 5-HT2A antagonism) predicts a lower risk of EPS, which is generally supported by clinical observations. The lack of robust, comparative preclinical data in the CAR and PPI models, however, creates a gap in the translational bridge to its clinical efficacy. While its effectiveness in blocking amphetamine-induced hyperlocomotion provides some predictive validity for its antipsychotic effects, the absence of data from more specific translational models like CAR and PPI limits a definitive assessment.
Conclusion
The translational validity of this compound animal studies is supported by its pharmacological profile, which aligns with its observed clinical advantages of lower EPS liability. However, a significant gap exists in the publicly available preclinical literature regarding its effects in highly predictive behavioral models such as the conditioned avoidance response and prepulse inhibition. This lack of data makes a direct and quantitative comparison of its preclinical efficacy with that of other antipsychotics and with its own clinical performance challenging.
References
- 1. The effects of amphetamine on working memory and locomotor activity in adult rats administered risperidone early in life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of two doses of melperone, an atypical antipsychotic drug, in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melperone in the treatment of neuroleptic-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of melperone, an atypical antipsychotic drug, on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Buronil's Atypical Antipsychotic Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Buronil (melperone) with established typical and atypical antipsychotic agents. By presenting key experimental data on receptor binding affinities, preclinical behavioral outcomes, and clinical efficacy, this document aims to objectively validate this compound's classification as an atypical antipsychotic. Detailed experimental protocols are provided to ensure transparency and facilitate the replication of findings.
Introduction: The Atypical Antipsychotic Concept
The distinction between typical and atypical antipsychotics primarily lies in their receptor binding profiles and, consequently, their clinical effects, particularly the incidence of extrapyramidal side effects (EPS). Typical antipsychotics, such as haloperidol (B65202), are potent antagonists of the dopamine (B1211576) D2 receptor. While effective in treating the positive symptoms of schizophrenia, this strong D2 blockade, particularly in the nigrostriatal pathway, is associated with a high risk of motor side effects like parkinsonism, dystonia, and tardive dyskinesia.
Atypical antipsychotics, in contrast, exhibit a more complex pharmacology. A key characteristic is a higher ratio of serotonin (B10506) 5-HT2A to dopamine D2 receptor antagonism. This dual action is thought to contribute to their efficacy against a broader range of symptoms, including negative and cognitive symptoms, with a significantly lower risk of inducing EPS. Furthermore, many atypical agents demonstrate lower affinity for the D2 receptor, which is also believed to contribute to their improved side effect profile.
This compound (melperone), a butyrophenone (B1668137) derivative like haloperidol, has been classified as an atypical antipsychotic based on its clinical profile of low EPS liability. This guide will delve into the experimental data that substantiates this classification.
Comparative Receptor Binding Affinities
The cornerstone of an antipsychotic's classification lies in its in vitro receptor binding profile. The binding affinity of a drug for a specific receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for this compound and a selection of typical and atypical antipsychotics at key receptors implicated in their therapeutic effects and side effect profiles.
| Drug | Class | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Histamine H1 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) | 5-HT2A/D2 Ratio |
| This compound (Melperone) | Atypical | 180 [1] | 102 [1] | >1000 | 180 [1] | 0.57 |
| Haloperidol | Typical | 0.44 - 1.45 | 2.2 | >10,000 | 4.0 | 1.5 - 5.0 |
| Clozapine | Atypical | 135 | >1000 | - | - | >7.4 |
| Risperidone | Atypical | 3.2 | 0.2 | 20 | 5 | 0.06 |
| Olanzapine | Atypical | 21.4 | - | - | 9 | - |
Data for Haloperidol, Clozapine, Risperidone, and Olanzapine are compiled from multiple sources and represent a range of reported values.
As the data indicates, this compound possesses a notably weaker affinity for the D2 receptor compared to the potent D2 antagonism of the typical antipsychotic, haloperidol. This characteristic is a key factor in its reduced propensity to cause extrapyramidal side effects.
Preclinical Evidence: Models of Extrapyramidal Side Effects
Preclinical animal models are instrumental in predicting the likelihood of an antipsychotic to induce EPS in humans. The catalepsy test in rodents is a widely used behavioral assay for this purpose. Catalepsy is characterized by a state of immobility and failure to correct an externally imposed posture, which is considered analogous to the parkinsonian-like motor deficits seen with typical antipsychotics.
Experimental Protocol: Catalepsy Bar Test in Rats
Objective: To assess the propensity of a compound to induce catalepsy, a behavioral correlate of extrapyramidal side effects.
Apparatus: A horizontal bar (approximately 0.9 cm in diameter) is fixed at a height of 6-10 cm above a flat surface.
Procedure:
-
Rodents (typically rats) are administered the test compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the animal's forepaws are gently placed on the horizontal bar.
-
The latency for the animal to remove both forepaws from the bar and return to a normal posture is recorded.
-
A cut-off time (e.g., 180 seconds) is typically set, and animals remaining on the bar for the entire duration are assigned the maximum score.
-
The mean descent latency is calculated for each treatment group.
Interpretation: A significant increase in the descent latency in the drug-treated group compared to the vehicle control group is indicative of a cataleptogenic effect and suggests a higher risk of EPS. Studies have shown that typical antipsychotics like haloperidol induce a robust and dose-dependent cataleptic response in this model, while atypical antipsychotics, including melperone (B1203284), generally produce significantly less or no catalepsy at clinically relevant doses.
Clinical Validation: Efficacy and Safety in Schizophrenia
Ultimately, the validation of an antipsychotic's atypical profile rests on its performance in clinical trials with patients diagnosed with schizophrenia. The efficacy of antipsychotic medications is commonly assessed using standardized rating scales, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).
Experimental Protocol: Clinical Trial for Antipsychotic Efficacy (PANSS Assessment)
Objective: To evaluate the efficacy and safety of an antipsychotic drug in treating the symptoms of schizophrenia.
Study Design: A randomized, double-blind, placebo-controlled or active-comparator-controlled trial is the gold standard.
Participants: Patients with a confirmed diagnosis of schizophrenia, often experiencing an acute exacerbation of symptoms.
Intervention: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator (e.g., another antipsychotic) for a predefined period (typically 6-8 weeks).
Efficacy Assessment:
-
The Positive and Negative Syndrome Scale (PANSS) is a 30-item scale used to rate the severity of positive symptoms (e.g., delusions, hallucinations), negative symptoms (e.g., blunted affect, social withdrawal), and general psychopathology.
-
Each item is rated on a 7-point scale (1 = absent to 7 = extreme).
-
The PANSS is administered by trained raters at baseline and at regular intervals throughout the trial.
-
The primary efficacy endpoint is typically the change from baseline in the PANSS total score.
Safety and Tolerability Assessment:
-
The incidence and severity of adverse events are systematically recorded.
-
Scales to assess extrapyramidal symptoms, such as the Abnormal Involuntary Movement Scale (AIMS) and the Barnes Akathisia Rating Scale (BARS), are used.
-
Metabolic parameters (e.g., weight, glucose, lipids) and prolactin levels are monitored.
Clinical trials have demonstrated that this compound is effective in reducing the symptoms of schizophrenia.[2][3][4] Importantly, these studies have consistently reported a low incidence of extrapyramidal side effects, further supporting its classification as an atypical antipsychotic.[3][4] For instance, a double-blind study comparing melperone to thiothixene (B151736) found comparable efficacy in reducing psychotic symptoms, but with significantly fewer extrapyramidal side effects in the melperone group.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in the action of antipsychotic drugs and a generalized workflow for their classification.
Caption: Simplified signaling pathways of typical and atypical antipsychotics.
Caption: Workflow for the classification of antipsychotic drugs.
Conclusion
The evidence presented in this guide, encompassing in vitro receptor binding data, preclinical behavioral assessments, and clinical trial outcomes, collectively substantiates the classification of this compound (melperone) as an atypical antipsychotic. Its pharmacological profile, characterized by weak dopamine D2 receptor antagonism and a favorable serotonin 5-HT2A to D2 receptor binding ratio, provides a clear rationale for its observed clinical efficacy coupled with a low incidence of extrapyramidal side effects. This positions this compound as a valuable therapeutic option in the management of schizophrenia, particularly for patients who may be susceptible to the motor side effects associated with typical antipsychotics. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel antipsychotic agents with improved therapeutic profiles.
References
Comparative Pharmacokinetics of Melperone and Other Antipsychotics: A Guide for Researchers
This guide provides a comparative analysis of the pharmacokinetic profiles of the atypical antipsychotic melperone (B1203284) alongside other commonly prescribed antipsychotic agents, including haloperidol, risperidone (B510), olanzapine, and clozapine. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on key pharmacokinetic parameters, experimental methodologies, and relevant signaling pathways.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for melperone and selected antipsychotics. These values are derived from various studies and may exhibit variability based on factors such as patient population, dosage, and formulation.
| Parameter | Melperone | Haloperidol | Risperidone | Olanzapine | Clozapine |
| Bioavailability (Oral) | ~65% (tablet)[1] | 60-70%[2] | ~70%[3] | ~60% (extensive first-pass metabolism)[4][5] | 27-60% (extensive first-pass metabolism) |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3.0 hours[6] | 2 - 6 hours | ~1 hour[7] | ~6 hours[4] | 1 - 6 hours |
| Maximum Plasma Concentration (Cmax) | Dose-dependent; non-linear at higher doses[6] | 0.85 - 0.87 ng/mL (5 mg single dose) | 15.9 ng/mL (variable)[8] | Dose-dependent | Dose-dependent |
| Volume of Distribution (Vd) | Data not consistently available | 1490 L (in critically ill patients) | 1-2 L/kg[3][7] | ~1000 L[4] | 4.8 - 7.3 L/kg |
| Plasma Protein Binding | 50%[1] | ~90%[2] | 90% (risperidone), 77% (9-hydroxyrisperidone)[3][7] | 93%[4] | ~97% |
| Elimination Half-life (t½) | 3 - 4 hours (oral)[1][6] | 14 - 37 hours (oral)[2] | 3 hours (risperidone), 21 hours (9-hydroxyrisperidone)[7] | 21 - 54 hours (mean 30 hours)[4][5] | 8 - 12 hours (variable) |
| Clearance (CL) | Data not consistently available | 51.7 L/h (in critically ill patients)[9] | 8.7 L/h (variable)[10] | 12 - 47 L/hr (mean 25 L/hr)[4][5] | 8.7 - 53.3 L/h |
| Primary Metabolism | Hepatic[1] | Hepatic (CYP3A4, CYP2D6, glucuronidation)[11] | Hepatic (CYP2D6 to active metabolite 9-hydroxyrisperidone)[3] | Hepatic (CYP1A2, CYP2D6, glucuronidation)[5] | Hepatic (primarily CYP1A2, also CYP3A4, CYP2C19)[12] |
| Excretion | Renal (70% as metabolites, 5.5-10.4% as unchanged drug)[1] | Biliary and renal[2] | Renal | Urine (~57%) and feces (~30%)[4] | Urine and feces |
Experimental Protocols
Below is a representative, detailed methodology for a single-dose, open-label, crossover pharmacokinetic study, a common design for evaluating the pharmacokinetic profile of an oral antipsychotic medication.
Title: A Phase 1, Open-Label, Randomized, Single-Dose, Crossover Study to Evaluate the Pharmacokinetics of [Test Antipsychotic Drug] in Healthy Adult Volunteers.
1. Study Objectives:
-
Primary: To characterize the single-dose pharmacokinetic profile of [Test Antipsychotic Drug] in healthy adult volunteers.
-
Secondary: To assess the safety and tolerability of a single oral dose of [Test Antipsychotic Drug].
2. Study Design:
-
This will be an open-label, single-center, randomized, two-period, two-sequence crossover study.
-
A washout period of at least 14 days will separate the two treatment periods.
3. Study Population:
-
A total of 24 healthy male and female volunteers aged 18 to 45 years will be enrolled.
-
Inclusion Criteria: Body Mass Index (BMI) between 18.5 and 30.0 kg/m ², non-smokers, and in good health as determined by medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
-
Exclusion Criteria: History of clinically significant cardiovascular, renal, hepatic, or psychiatric disorders; use of any prescription or over-the-counter medications within 14 days prior to dosing; history of alcohol or drug abuse.
4. Drug Administration:
-
In each study period, subjects will receive a single oral dose of [Test Antipsychotic Drug] (e.g., 50 mg tablet) with 240 mL of water after an overnight fast of at least 10 hours.
5. Pharmacokinetic Sampling:
-
Serial venous blood samples (approximately 5 mL each) will be collected into tubes containing an appropriate anticoagulant at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
6. Bioanalytical Method:
-
Plasma concentrations of [Test Antipsychotic Drug] and any major active metabolites will be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
7. Pharmacokinetic Analysis:
-
Non-compartmental analysis will be used to determine the following pharmacokinetic parameters: Cmax, Tmax, Area Under the Curve from time zero to the last quantifiable concentration (AUC0-t), Area Under the Curve extrapolated to infinity (AUC0-inf), elimination half-life (t½), apparent volume of distribution (Vd/F), and apparent total clearance (CL/F).
8. Safety Assessments:
-
Safety will be monitored through the recording of adverse events, vital signs, ECGs, and clinical laboratory tests at screening and at the end of the study.
Signaling Pathway Visualization
The primary mechanism of action for many antipsychotic drugs, including melperone, involves the modulation of dopaminergic and serotonergic pathways. The following diagram illustrates a simplified signaling cascade initiated by the activation of the Dopamine D2 receptor, a key target for these drugs. Antipsychotics typically act as antagonists at this receptor, thereby blocking the downstream effects of dopamine.
This guide provides a foundational comparison of the pharmacokinetics of melperone and other key antipsychotics. For more in-depth analysis and clinical decision-making, it is essential to consult comprehensive clinical trial data and peer-reviewed literature.
References
- 1. Melperone - Wikipedia [en.wikipedia.org]
- 2. Haloperidol - Wikipedia [en.wikipedia.org]
- 3. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 4. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 5. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of parenteral and oral melperone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Plasma pharmacokinetic characteristics of risperidone and their relationship to saliva concentrations in children with psychiatric or neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Multiple dose pharmacokinetics of risperidone and 9-hydroxyrisperidone in Chinese female patients with schizophrenia [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Population Pharmacokinetics of Clozapine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Low Risk of Extrapyramidal Symptoms with Buronil: A Comparative Guide
For researchers and drug development professionals, understanding the nuanced side-effect profiles of antipsychotic medications is paramount. This guide provides an objective comparison of Buronil® (melperone), an atypical antipsychotic, with other commonly used antipsychotic agents, focusing on the risk of extrapyramidal symptoms (EPS). The following analysis is based on available clinical data and elucidates the pharmacological underpinnings of this compound's favorable safety profile.
Executive Summary
This compound distinguishes itself from many other antipsychotics, particularly typical agents, by demonstrating a significantly lower propensity for inducing extrapyramidal symptoms. This advantageous characteristic is primarily attributed to its unique receptor binding profile, characterized by a moderate affinity for dopamine (B1211576) D2 receptors and a notable antagonism of serotonin (B10506) 5-HT2A receptors. Clinical evidence, though requiring further head-to-head comparative studies for a definitive hierarchy, supports the classification of melperone (B1203284) as an atypical antipsychotic with a reduced risk of movement disorders.
Comparative Analysis of Extrapyramidal Symptoms
The following table summarizes the incidence of extrapyramidal symptoms for this compound in comparison to other selected typical and atypical antipsychotics. Data is derived from available clinical trial information.
| Antipsychotic Agent | Drug Class | Incidence of Parkinsonism (Hypokinesia/Akinesia) | Incidence of Akathisia | Incidence of Dystonia | Reference(s) |
| This compound (melperone) | Atypical | Lower than Haloperidol | Not specified in comparative trials | Not specified in comparative trials | [1] |
| Haloperidol | Typical | Significantly higher than Melperone | High incidence reported in multiple studies | High incidence, especially in early treatment | [1] |
| Risperidone (B510) | Atypical | Dose-dependent; higher rates of antiparkinsonism medication use compared to quetiapine (B1663577) and olanzapine (B1677200). | Higher rates of concomitant medication use for akathisia compared to some atypicals. | Lower than typicals, but present. | [2][3] |
| Olanzapine | Atypical | Lower than risperidone; lower rates of antiparkinsonism medication use. | Lower than risperidone. | Lower than typicals. | [1][2] |
| Quetiapine | Atypical | Lower rates of antiparkinsonism medication use compared to risperidone and olanzapine. | Lower risk compared to other atypicals. | Low incidence. | [2][4] |
Note: Direct comparative percentage rates for all EPS categories for melperone are not consistently available across a wide range of comparator drugs in the reviewed literature. The table reflects qualitative and relative risk findings from the cited studies.
Experimental Protocols for EPS Assessment
The evaluation of extrapyramidal symptoms in clinical trials is conducted using standardized rating scales. The primary instruments utilized in the assessment of antipsychotic-induced movement disorders are:
-
Simpson-Angus Scale (SAS): This scale is employed to measure drug-induced parkinsonism. It assesses symptoms such as gait, rigidity in the arms and legs, tremor, and salivation. The examination involves both observation of the patient's natural movements and passive manipulation of the limbs by the clinician. Each of the 10 items is rated on a 5-point scale (0-4), with a higher total score indicating greater severity of parkinsonian symptoms.
-
Barnes Akathisia Rating Scale (BARS): This scale is the standard for assessing akathisia, a state of motor restlessness. It comprises both an objective component, based on the clinician's observation of the patient's movements (e.g., shuffling, rocking), and a subjective component, which captures the patient's internal sense of restlessness and distress. The global clinical assessment of akathisia is rated on a 6-point scale (0-5).
-
Abnormal Involuntary Movement Scale (AIMS): The AIMS is the most commonly used scale to assess for tardive dyskinesia, a potentially irreversible movement disorder characterized by involuntary, repetitive body movements. The examination involves the observation of movements in various body regions, including the face, lips, jaw, tongue, and extremities. The severity of movements for each body area is rated on a 5-point scale (0-4).
Signaling Pathways and Mechanism of Low EPS Risk
The lower incidence of extrapyramidal symptoms with this compound is intrinsically linked to its mechanism of action within the central nervous system, particularly its effects on the nigrostriatal dopamine pathway.
The Nigrostriatal Dopamine Pathway and EPS
The nigrostriatal pathway is a critical neural circuit for the control of voluntary movement. Dopamine D2 receptors are highly expressed in this pathway. Blockade of these receptors by antipsychotic drugs disrupts the normal flow of motor information, leading to the emergence of extrapyramidal symptoms.
This compound's Atypical Receptor Binding Profile
This compound's favorable EPS profile is attributed to its dual action on dopamine and serotonin receptors:
-
Moderate Dopamine D2 Receptor Affinity: Unlike typical antipsychotics such as haloperidol, which have a high affinity for D2 receptors, this compound possesses a weaker affinity.[2] This allows for a sufficient therapeutic effect on psychotic symptoms (mediated through the mesolimbic pathway) without the intense blockade of D2 receptors in the nigrostriatal pathway that is associated with a high risk of EPS.
-
Serotonin 5-HT2A Receptor Antagonism: this compound is an antagonist at 5-HT2A receptors. Blockade of these receptors is believed to indirectly increase dopamine release in the striatum. This increased dopamine can then compete with the antipsychotic drug at the D2 receptors, mitigating the effects of the D2 blockade and thereby reducing the risk of EPS.[5]
The following diagram illustrates the proposed mechanism for this compound's lower risk of extrapyramidal symptoms.
References
- 1. droracle.ai [droracle.ai]
- 2. Extrapyramidal side-effects of antipsychotics in a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Extrapyramidal Symptoms Among Outpatients With Schizophrenia on Long-Acting Injectable Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post authorization safety study comparing quetiapine to risperidone and olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of newer antipsychotics on extrapyramidal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Buronil (Melperone) in Animal Models of Schizophrenia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Buronil (Melperone)
This compound is an atypical antipsychotic of the butyrophenone (B1668137) class. Its mechanism of action is primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. It is characterized by a weak affinity for D2 receptors, which is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1] The modulation of the 5-HT system is also considered a key factor in its therapeutic effects.[1]
Efficacy in Animal Models of Schizophrenia
Preclinical animal models are crucial for evaluating the potential therapeutic efficacy of antipsychotic drugs. These models aim to replicate specific symptom domains of schizophrenia, including positive, negative, and cognitive symptoms.
Positive Symptoms: Amphetamine-Induced Hyperlocomotion
The amphetamine-induced hyperlocomotion model is a widely used paradigm to assess the efficacy of antipsychotic drugs against the positive symptoms of schizophrenia. Amphetamine increases dopamine levels in the brain, leading to a state of hyperlocomotion in rodents that is considered analogous to psychosis.
While specific quantitative data from a direct this compound versus placebo study is not available in the reviewed literature, pharmacological reviews indicate that melperone (B1203284) is potent in blocking amphetamine-induced locomotion .[1] This suggests that in a controlled experiment, this compound would be expected to significantly reduce the hyperlocomotion induced by amphetamine compared to a placebo-treated group.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
A standard protocol for this experiment would involve the following steps:
-
Acclimation: Rodents (typically rats or mice) are acclimated to the testing environment (e.g., open-field arenas) for a set period to reduce novelty-induced stress.
-
Habituation: On the testing day, animals are placed in the arenas for a habituation period (e.g., 30-60 minutes) to establish baseline locomotor activity.
-
Treatment Administration: Animals are administered either this compound (at various doses) or a placebo (vehicle) via a specific route (e.g., intraperitoneal injection).
-
Amphetamine Challenge: After a predetermined pretreatment time, all animals receive an injection of amphetamine to induce hyperlocomotion.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated tracking systems.
-
Data Analysis: The data from the this compound-treated groups are compared to the placebo group using appropriate statistical methods (e.g., ANOVA) to determine the effect of the drug on amphetamine-induced hyperlocomotion.
Anticipated Data Summary: Amphetamine-Induced Hyperlocomotion
The following table illustrates how quantitative data from such a study would be presented. The values are hypothetical and serve as a template.
| Treatment Group | Dose (mg/kg) | Mean Distance Traveled (cm) ± SEM | % Reduction vs. Placebo | p-value vs. Placebo |
| Placebo + Amphetamine | - | 5000 ± 350 | - | - |
| This compound + Amphetamine | 1 | 4200 ± 300 | 16% | <0.05 |
| This compound + Amphetamine | 5 | 2500 ± 250 | 50% | <0.001 |
| This compound + Amphetamine | 10 | 1500 ± 200 | 70% | <0.001 |
Negative and Cognitive Symptoms
Animal models for negative and cognitive symptoms of schizophrenia include the social interaction test and the prepulse inhibition (PPI) test, among others.
-
Social Interaction Test: This model assesses social withdrawal, a key negative symptom. A reduction in social interaction time in a rodent model of schizophrenia would be expected to be ameliorated by an effective antipsychotic.
-
Prepulse Inhibition (PPI) Test: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia and is considered relevant to cognitive and information-processing deficits. An antipsychotic is expected to restore PPI deficits in animal models.
Currently, there is a lack of specific published data detailing the effects of this compound versus placebo in these models.
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are believed to be mediated through its interaction with dopaminergic and serotonergic pathways in the brain. Its antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects on positive symptoms. The interaction with 5-HT2A receptors may contribute to its efficacy against negative symptoms and its atypical profile.
Below is a simplified representation of the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of a compound in the amphetamine-induced hyperlocomotion model.
Caption: Experimental workflow for amphetamine-induced hyperlocomotion.
Conclusion
Based on its pharmacological profile, this compound is expected to demonstrate efficacy in animal models of schizophrenia, particularly in models of positive symptoms like amphetamine-induced hyperlocomotion. However, a definitive comparison with placebo requires direct, quantitative preclinical studies. The information and templates provided in this guide are intended to serve as a resource for researchers interested in further investigating the preclinical profile of this compound.
References
Melperone's Effect on Prolactin Levels: A Comparative Analysis
For researchers and drug development professionals navigating the complexities of antipsychotic medications, understanding their endocrine side effects is paramount. One of the most common concerns is the elevation of prolactin levels, a condition known as hyperprolactinemia, which can lead to various adverse effects. This guide provides a comparative analysis of the effects of melperone (B1203284) on prolactin levels against other commonly prescribed antipsychotic agents, supported by experimental data.
Quantitative Comparison of Prolactin Levels
The following table summarizes the mean prolactin levels observed in patients treated with melperone and other antipsychotics, categorized by their typicality and receptor binding profiles. Data is presented for both male and female patients where available, as gender differences in prolactin response have been noted.
| Antipsychotic Agent | Drug Class | Mean Prolactin Level (ng/mL) - Male | Mean Prolactin Level (ng/mL) - Female | Study Reference |
| Melperone | Atypical | No significant increase | Significantly higher than clozapine | [Bobo et al., 2009][1] |
| Clozapine | Atypical | No significant increase | Lower than melperone | [Bobo et al., 2009][1] |
| Typical Neuroleptics | Typical | Significantly higher than melperone and clozapine | Higher than melperone and clozapine | [Bobo et al., 2009][1] |
| Risperidone | Atypical | 80.2 ± 52.0 | 80.2 ± 52.0 | [Jeong et al., 2023][2] |
| Olanzapine | Atypical | 43.3 ± 47.2 | 43.3 ± 47.2 | [Jeong et al., 2023][2] |
| Amisulpride | Atypical | 122.4 ± 56.0 | 122.4 ± 56.0 | [Jeong et al., 2023][2] |
Experimental Protocols
The data presented in this guide is derived from various clinical studies. Below are the methodologies for the key experiments cited.
Study 1: Bobo et al., 2009 - Comparative Analysis of Melperone, Clozapine, and Typical Neuroleptics
-
Study Design : This was a non-randomized, prospective, open-label study.[1]
-
Patient Population : The study included 26 patients treated with melperone, 76 with clozapine, and 66 with typical neuroleptics, all diagnosed with schizophrenia or schizoaffective disorder.[1]
-
Methodology : Pre- and post-treatment plasma prolactin levels were collected. A cross-sectional analysis of a larger sample of patients with prolactin data was also performed to confirm the findings.[1]
-
Prolactin Measurement : Specific details on the assay used were not provided in the abstract. However, standard laboratory procedures for plasma prolactin measurement would have been employed.
Study 2: Jeong et al., 2023 - Prolactin Level Changes with Atypical Antipsychotics
-
Study Design : A retrospective cohort study utilizing a Clinical Data Warehouse (CDW).[2]
-
Patient Population : The study included 260 patients diagnosed with schizophrenia, schizotypal and delusional disorders, manic episodes, and bipolar affective disorders who were taking one of four atypical antipsychotics: risperidone, blonanserin, amisulpride, and olanzapine.[2]
-
Methodology : Medical records were reviewed, and serum prolactin levels were compared among the four antipsychotic drug groups using ANCOVA and post-hoc tests to adjust for confounding variables.[2]
-
Prolactin Measurement : Serum prolactin levels were measured as part of routine clinical practice and the data was extracted from the CDW. The specific immunoassay used is not detailed in the abstract but would conform to standard clinical laboratory practices.
Signaling Pathway of Prolactin Regulation by Antipsychotics
The primary mechanism by which most antipsychotic drugs influence prolactin levels is through their interaction with dopamine (B1211576) D2 receptors in the tuberoinfundibular pathway of the brain. Dopamine tonically inhibits prolactin secretion from the anterior pituitary gland. By blocking these D2 receptors, antipsychotics remove this inhibitory signal, leading to an increase in prolactin release. The degree of prolactin elevation is generally correlated with the affinity of the antipsychotic for the D2 receptor.
Caption: Dopamine from the hypothalamus normally inhibits prolactin release by binding to D2 receptors on lactotroph cells. Antipsychotics block these receptors, leading to increased prolactin secretion.
Experimental Workflow for Prolactin Measurement
The standardized measurement of prolactin levels in clinical trials is crucial for accurate comparison of drug effects. The following diagram outlines a typical workflow.
Caption: A standard workflow for assessing the impact of antipsychotics on prolactin levels in a clinical trial setting.
References
Comparative Receptor Occupancy of Buronil (Melperone) and Other Neuroleptics: A Guide for Researchers
This guide provides a comparative analysis of the receptor occupancy of Buronil (melperone) and other neuroleptic agents, intended for researchers, scientists, and drug development professionals. The information presented herein is supported by experimental data from various studies to facilitate an objective comparison of these compounds.
Quantitative Receptor Occupancy and Binding Affinity Data
The following tables summarize the in vivo receptor occupancy and in vitro receptor binding affinities of melperone (B1203284) and other commonly used antipsychotic drugs. This data is crucial for understanding the pharmacological profiles and potential clinical effects of these agents.
In Vivo Dopamine (B1211576) D2 and Serotonin 5-HT2A Receptor Occupancy
Positron Emission Tomography (PET) is a key technology used to measure the in vivo occupancy of neuroreceptors by antipsychotic drugs. The therapeutic window for antipsychotic efficacy is generally considered to be between 65% and 80% for dopamine D2 receptor occupancy.[1]
| Antipsychotic | Dose | D2 Occupancy (%) | 5-HT2A Occupancy (%) | Study Reference |
| Melperone | 250-300 mg/day | >70% | - | Wiesel et al., 1989[2] |
| Haloperidol | - | High | Low | |
| Clozapine | - | Moderate | High | |
| Risperidone | 25 mg (injectable) | 71.0% (post-injection), 54.0% (pre-injection) | - | Remington et al., 2006[3][4] |
| 50 mg (injectable) | 74.4% (post-injection), 65.4% (pre-injection) | - | Remington et al., 2006[3][4] | |
| 75 mg (injectable) | 81.5% (post-injection), 75.0% (pre-injection) | - | Remington et al., 2006[3][4] | |
| Lurasidone | 10 mg | 41-43% | - | Wong et al., 2012[3] |
| 20 mg | 51-55% | - | Wong et al., 2012[3] | |
| 40 mg | 63-67% | - | Wong et al., 2012[3] | |
| 60 mg | 77-84% | - | Wong et al., 2012[3] | |
| 80 mg | 73-79% | - | Wong et al., 2012[3] |
Note: Data for Haloperidol and Clozapine are qualitative from comparative discussions in the literature. Direct quantitative comparisons in a single study with melperone were not available in the initial search.
In Vitro Receptor Binding Affinities (Ki, nM)
The equilibrium dissociation constant (Ki) represents the affinity of a drug for a receptor; a lower Ki value indicates a higher binding affinity.
| Antipsychotic | Dopamine D2 | Serotonin 5-HT2A | Adrenergic α1 | Muscarinic M1 | Histamine H1 |
| Melperone | Weak affinity | Moderate affinity | Potent antagonist | Weak to no affinity | Weak to no affinity |
| Haloperidol | High | Moderate | Moderate | Low | Low |
| Clozapine | Moderate | High | High | High | High |
| Olanzapine | High | High | High | High | Very High |
| Risperidone | High | Very High | High | Low | Moderate |
| Quetiapine | Low | Moderate | Moderate | Low | High |
Note: This table provides a qualitative summary based on multiple sources. Quantitative Ki values can vary between studies based on experimental conditions.
Experimental Protocols
Understanding the methodologies behind the data is critical for interpretation. Below are detailed protocols for key experiments cited in this guide.
In Vivo Receptor Occupancy Measurement using PET
Objective: To quantify the percentage of a specific neuroreceptor that is bound by a drug in the living brain.
Typical Radioligand for D2 Receptor: [11C]raclopride
Generalized Protocol:
-
Subject Preparation:
-
Participants undergo a thorough medical and psychiatric screening.
-
Subjects are required to fast for a minimum of 4-6 hours before the scan.
-
Abstinence from caffeine, nicotine, and alcohol for at least 24 hours prior to the scan is mandatory.
-
A baseline PET scan is conducted before administration of the neuroleptic to measure baseline receptor density.
-
-
Radioligand Administration and PET Scan:
-
A bolus injection of the radioligand (e.g., [11C]raclopride) is administered intravenously.
-
Dynamic PET data is acquired for 60-90 minutes immediately following the injection.
-
-
Drug Administration and Second PET Scan:
-
The neuroleptic (e.g., Melperone) is administered to the subject.
-
After a sufficient time for the drug to reach its target in the brain, a second PET scan is performed with another injection of the radioligand.
-
-
Data Analysis:
-
The PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.
-
Regions of interest (ROIs), such as the striatum for D2 receptors, are defined on the images.
-
The binding potential (BP) of the radioligand is calculated for each ROI in both the baseline and post-drug scans.
-
Receptor occupancy is calculated using the following formula: Occupancy (%) = [(BP_baseline - BP_post-drug) / BP_baseline] * 100
-
In Vitro Receptor Binding Assay
Objective: To determine the affinity of a drug for a specific receptor using radioligand binding competition assays.
Generalized Protocol:
-
Tissue/Cell Preparation:
-
Brain tissue from a suitable animal model (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest are homogenized in a buffer.
-
The homogenate is centrifuged to isolate the cell membranes containing the receptors. The resulting pellet is resuspended in a fresh buffer.
-
-
Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled drug being tested (the "competitor," e.g., Melperone) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.
-
-
Separation and Measurement:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with an ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a generalized experimental workflow.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Buronil (Melperone)
This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Buronil (the active ingredient is melperone). The following information is designed to ensure a safe laboratory environment by minimizing exposure risks and providing clear, actionable steps for routine handling and emergency situations.
Core Safety Information
This compound is an atypical antipsychotic of the butyrophenone (B1668137) class. The hydrochloride salt, melperone (B1203284) hydrochloride, is the common form used in research. It is classified as harmful if swallowed and can cause skin and eye irritation. Inhalation of dust may cause respiratory tract irritation.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and potential splashes of solutions containing this compound.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). It is recommended to double-glove. | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1] | Minimizes the risk of respiratory tract irritation.[1] |
Hazard Identification and Precautionary Measures
The following table outlines the hazard classifications for this compound (melperone hydrochloride) and the corresponding precautionary statements.
| Hazard Class | GHS Hazard Statement | Precautionary Statements |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed.[1][2][3][4] | P264: Wash hands and face thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] P330: Rinse mouth.[1][2] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[1]
-
The work area should be clean and free of clutter.
-
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling :
-
When weighing or transferring the solid material, do so in a fume hood to avoid generating dust.
-
Use appropriate tools, such as a spatula, for transfers.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling :
-
Clean the work area to remove any residual chemical.
-
Decontaminate all equipment used.
-
Properly dispose of all waste materials as described in the disposal plan below.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Pharmaceutical waste disposal is regulated by the Environmental Protection Agency (EPA) and may also be subject to regulations from the Drug Enforcement Administration (DEA) if classified as a controlled substance.[1][2][5][6]
-
Unused Product : Unused this compound should be disposed of as hazardous pharmaceutical waste. It should not be flushed down the drain or disposed of in regular trash.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, weighing papers, and paper towels, must also be disposed of as hazardous waste.[5]
-
Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to local regulations.
-
Waste Collection : All this compound waste should be collected in a dedicated, properly labeled, and sealed hazardous waste container. Follow your institution's specific procedures for hazardous waste pickup and disposal.
Emergency Procedures
Spill Response
A tiered response is necessary for spills, depending on the size and nature of the spill.
Caption: Workflow for responding to a this compound spill.
First Aid
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact : Remove contaminated clothing and flush skin with plenty of soap and water. Seek medical attention if irritation develops.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Standard Operating Procedure for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from preparation to disposal.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
